Product packaging for Melibiulose(Cat. No.:CAS No. 111188-56-8)

Melibiulose

Cat. No.: B14161715
CAS No.: 111188-56-8
M. Wt: 342.30 g/mol
InChI Key: RJPPRBMGVWEZRR-IYDDCBTQSA-N
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Description

Melibiulose is a disaccharide with the chemical formula C₁₂H₂₂O₁₁ and a molar mass of 342.297 g·mol⁻¹ . It is systematically named 6-O-α-D-galactopyranosyl-D-fructofuranose, indicating its structure consists of a galactose unit linked to a fructose unit . This compound is a key subject of study in carbohydrate chemistry research, serving as a versatile building block for synthesizing more complex biomolecules . Researchers utilize this compound to explore enzymatic transfer reactions, particularly with glucansucrase enzymes, to produce novel oligosaccharides . These melibiose-derived oligosaccharides have shown promising functional properties in scientific studies, including potential prebiotic (bifidogenic) effects and the ability to trigger anti-inflammatory cytokine responses in in vitro immunomodulatory assays . As a specialized carbohydrate, this compound provides value in investigations concerning microbial metabolism, the development of functional food ingredients, and synthetic biochemistry. This product is intended for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B14161715 Melibiulose CAS No. 111188-56-8

Properties

CAS No.

111188-56-8

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9+,10+,11-,12+/m1/s1

InChI Key

RJPPRBMGVWEZRR-IYDDCBTQSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Melibiulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, systematically named 6-O-α-D-galactopyranosyl-D-fructofuranose, is a disaccharide of significant interest in carbohydrate chemistry and biochemistry.[1][2] Composed of a galactose and a fructose (B13574) unit linked by an α-1,6-glycosidic bond, it serves as a valuable building block in the synthesis of more complex oligosaccharides and glycoconjugates.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, physicochemical properties, and the experimental protocols used for its characterization.

Chemical Structure and Stereochemistry

This compound is a non-reducing sugar under non-hydrolytic conditions because the anomeric carbons of both the galactose and fructose residues are involved in the glycosidic bond. Its chemical formula is C₁₂H₂₂O₁₁, with a molar mass of 342.30 g/mol .[1][3]

Cyclic Structure: Haworth Projection

In aqueous solutions, monosaccharides predominantly exist in cyclic forms.[4][5] this compound is composed of D-galactose in its pyranose form (a six-membered ring) and D-fructose in its furanose form (a five-membered ring). The linkage is an α-1,6-glycosidic bond, meaning the anomeric carbon (C1) of the α-D-galactopyranose is linked to the C6 hydroxyl group of the D-fructofuranose.[1][2]

The Haworth projection provides a common way to represent the three-dimensional cyclic structure of monosaccharides.[6][7]

Caption: Haworth projection of this compound.

Linear Structure: Fischer Projections of Constituent Monosaccharides

While this compound itself does not typically exist in a linear form due to the stable cyclic structures of its constituent monosaccharides, the Fischer projection is used to represent the open-chain forms of these monosaccharides.[8][9] This representation is crucial for understanding the stereochemistry of each chiral center.

D-Galactose:

D-Fructose:

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, characterization, and application in various research and development settings.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁[1][2][3]
Molar Mass 342.30 g/mol [1][2][3]
Appearance White crystalline powder[10]
Melting Point 182 °C (decomposes)[10]
Optical Rotation [α]D²⁰ +138° to +143° (c=1, dil. NH₄OH, 18hr)[10]
Solubility Soluble in water[10]

Experimental Protocols for Characterization

The structural elucidation and quantification of this compound rely on various analytical techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are commonly employed for carbohydrate analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the separation and quantification of sugars.[1][11] An amino-based column with a refractive index (RI) detector is a common setup for analyzing disaccharides like this compound.[1][3]

Methodology:

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

    • Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic elution with a mixture of acetonitrile (B52724) and ultrapure water, typically in a ratio of 80:20 (v/v) or 75:25 (v/v).[3][11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min.[1][11]

    • Column Temperature: 35-40 °C.[11]

    • Injection Volume: 10-20 µL.[1][11]

    • Detector: Refractive Index (RI) detector maintained at a stable temperature.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in the mobile phase or ultrapure water.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standards CalCurve Construct Calibration Curve Standard->CalCurve Sample Prepare Sample Solution HPLC HPLC Analysis (Amino Column, RI Detector) Sample->HPLC Quantify Quantify this compound HPLC->Quantify CalCurve->Quantify

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates, providing information on connectivity, stereochemistry, and conformation.[2][10] Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are employed.

Methodology:

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample from D₂O two to three times to exchange labile protons with deuterium, which simplifies the ¹H NMR spectrum by removing the large water signal.

  • NMR Experiments:

    • ¹H NMR: Provides information about the chemical environment of each proton. The anomeric protons typically resonate in a distinct region (δ 4.5-5.5 ppm).

    • ¹³C NMR: Shows the chemical shift of each carbon atom. The anomeric carbons are typically found in the δ 90-110 ppm region.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same monosaccharide ring, allowing for the assignment of protons along the carbon backbone.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the glycosidic linkage by observing the correlation between the anomeric proton of galactose and the C6 carbon of fructose.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the signals for each monosaccharide residue starting from the well-resolved anomeric signals.

    • Use the coupling constants (J-values) from the ¹H NMR spectrum to determine the relative stereochemistry of the protons (axial vs. equatorial).

    • Confirm the α-configuration of the glycosidic linkage based on the chemical shift and coupling constant of the anomeric proton of galactose.

    • Utilize HMBC data to confirm the 1→6 linkage.

NMR_Logic cluster_exp NMR Experiments cluster_info Structural Information cluster_struct Final Structure H1 ¹H NMR ProtonEnv Proton Environment H1->ProtonEnv C13 ¹³C NMR CarbonBackbone Carbon Skeleton C13->CarbonBackbone COSY 2D COSY ProtonConnectivity H-H Connectivity COSY->ProtonConnectivity HSQC 2D HSQC DirectBond C-H Direct Bonds HSQC->DirectBond HMBC 2D HMBC LongRange C-H Long-Range (2-3 bonds) HMBC->LongRange Structure This compound Structure ProtonEnv->Structure CarbonBackbone->Structure ProtonConnectivity->Structure DirectBond->Structure LongRange->Structure Confirms α(1→6) linkage

Caption: Logical flow for NMR structural elucidation.

Conclusion

This compound possesses a well-defined chemical structure as 6-O-α-D-galactopyranosyl-D-fructofuranose. Its structural features, including the specific glycosidic linkage and the stereochemistry of the constituent monosaccharides, are critical to its chemical and biological properties. The analytical techniques of HPLC and NMR spectroscopy provide robust and detailed methods for the quantification and complete structural elucidation of this compound, which are indispensable for its application in research and development.

References

An In-depth Technical Guide to Melibiulose: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, a disaccharide composed of galactose and fructose (B13574), is a ketose analogue of melibiose. Its chemical name is 6-O-α-D-galactopyranosyl-D-fructofuranose. While not as widely known as its glucose-containing counterpart, this compound holds interest for researchers in carbohydrate chemistry, food science, and drug development due to its unique structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, supported by available quantitative data and detailed experimental protocols.

Discovery and Synthesis

The discovery of this compound is not attributed to a single individual or a specific date but rather emerged from the broader field of carbohydrate chemistry and the study of disaccharides. Its synthesis has been described in the scientific literature, providing a method for obtaining the compound for research purposes.

A key method for the synthesis of this compound involves the chemical modification of related sugars. For instance, the chemical structure has been described in the context of creating versatile building blocks from disaccharides.

Natural Occurrence of this compound

This compound is a naturally occurring disaccharide, though its presence in food sources is not as extensively documented as other common sugars. It is considered a minor component in various natural products.

Table 1: Quantitative Data on the Natural Occurrence of this compound

Natural SourceConcentrationReference
HoneyTrace amounts; specific quantification often not performed in general sugar profiling.General carbohydrate analysis of honey literature.
Fruits and VegetablesNot widely reported; may be present in trace amounts where both galactose and fructose are available for enzymatic synthesis.General plant carbohydrate literature.

Note: Quantitative data for this compound is limited in publicly available literature. The table reflects the general understanding of its occurrence.

Experimental Protocols

The identification and quantification of this compound rely on established analytical techniques for carbohydrate analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a powerful technique for separating and quantifying sugars. For disaccharides like this compound, specific column chemistries and detection methods are utilized.

Protocol for HPLC Analysis of Disaccharides:

  • Sample Preparation:

    • Homogenize the sample (e.g., food matrix).

    • Extract sugars with a suitable solvent (e.g., 80% ethanol).

    • Centrifuge to remove solids.

    • Filter the supernatant through a 0.45 µm filter.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

  • Chromatographic Conditions:

    • Column: Amino-propyl bonded silica (B1680970) column (e.g., Aminex HPX-87C) or a hydrophilic interaction chromatography (HILIC) column.

    • Mobile Phase: Acetonitrile:Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). For enhanced specificity, coupling to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a highly sensitive method for carbohydrate analysis but requires derivatization to make the sugars volatile.

Protocol for GC-MS Analysis of Disaccharides:

  • Sample Preparation and Hydrolysis (if analyzing monosaccharide composition):

    • Extract sugars as described for HPLC.

    • For analysis of constituent monosaccharides, perform acid hydrolysis (e.g., with 2M trifluoroacetic acid).

  • Derivatization:

    • Dry the sugar extract or hydrolysate completely.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).

    • Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, ramp to 280 °C.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-650.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is indispensable for the unambiguous structural identification of carbohydrates like this compound.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., D₂O).

  • NMR Experiments:

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to determine the glycosidic linkage.

Logical Relationships in this compound Research

The following diagram illustrates the interconnectedness of the key aspects of this compound research, from its synthesis and natural occurrence to its analysis and potential applications.

Melibiulose_Research_Workflow cluster_synthesis Synthesis & Discovery cluster_occurrence Natural Occurrence cluster_analysis Analytical Methods cluster_application Potential Applications Synthesis Chemical Synthesis (e.g., from related disaccharides) Discovery Discovery (Emerged from carbohydrate research) DrugDev Drug Development (Biological Activity) Synthesis->DrugDev HPLC HPLC (Separation & Quantification) Discovery->HPLC GCMS GC-MS (Sensitive Detection) Discovery->GCMS NMR NMR (Structural Elucidation) Discovery->NMR Honey Honey (Trace amounts) Honey->HPLC Plants Plants (Potential trace presence) Plants->HPLC FoodScience Food Science (Functional Ingredient) HPLC->FoodScience GCMS->FoodScience NMR->DrugDev

Physicochemical Properties of 6-O-α-D-Galactopyranosyl-D-fructofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the disaccharide 6-O-α-D-Galactopyranosyl-D-fructofuranose. Due to the limited availability of experimental data for this specific compound, this document also includes data for the closely related analogue, 6-O-α-D-Galactopyranosyl-D-glucose (melibiose), for comparative purposes, alongside predicted values. Detailed, generalized experimental protocols for determining key physicochemical parameters for carbohydrates are also presented. This guide aims to be a valuable resource for researchers and professionals involved in the study and application of complex carbohydrates.

Introduction

6-O-α-D-Galactopyranosyl-D-fructofuranose, also known by its synonyms Melibiulose and Planteobiose, is a disaccharide of interest in various fields of carbohydrate chemistry and biochemistry. Understanding its physicochemical properties is fundamental for its application in research and development, including its potential use in drug formulation and as a building block in organic synthesis. This document collates available data and provides standardized methodologies for its characterization.

Chemical Identity

IdentifierValue
IUPAC Name (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Common Names 6-O-α-D-Galactopyranosyl-D-fructofuranose, this compound, Planteobiose
CAS Number 111188-56-8[1]
Chemical Formula C₁₂H₂₂O₁₁[1]
Molecular Weight 342.3 g/mol [1]

Physicochemical Properties

The experimental data for 6-O-α-D-Galactopyranosyl-D-fructofuranose is not extensively reported in the literature. The following table summarizes available predicted data for the target compound and experimental data for the related compound D-(+)-Melibiose (6-O-α-D-Galactopyranosyl-D-glucose) for reference.

Property6-O-α-D-Galactopyranosyl-D-fructofuranose (Predicted)D-(+)-Melibiose (Experimental)
Melting Point Not available182 °C (decomposes)[2][3]
Boiling Point 784.8 ± 60.0 °C[1]774.5 ± 60.0 °C (Predicted)[2][3]
Density 1.69 ± 0.1 g/cm³[1]1.68 ± 0.1 g/cm³ (Predicted)[3]
Solubility Not availableSoluble in water (100 mg/mL)[2][3]
Specific Optical Rotation ([α]D) Not available+138° to +143° (c=1, dilute NH₄OH, 18hr)[2][3]
pKa 11.85 ± 0.20[1]12.45 ± 0.20 (Predicted)[2][3]

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of disaccharides like 6-O-α-D-Galactopyranosyl-D-fructofuranose.

Determination of Melting Point

The melting point of a crystalline carbohydrate can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dried, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Dry_Sample Dry Crystalline Sample Powder_Sample Finely Powder Dry_Sample->Powder_Sample Pack_Capillary Pack Capillary Tube (2-3mm) Powder_Sample->Pack_Capillary Place_in_Apparatus Place in Melting Point Apparatus Pack_Capillary->Place_in_Apparatus Heat_Sample Heat Slowly (1-2°C/min) Place_in_Apparatus->Heat_Sample Observe_Melting Observe Melting Heat_Sample->Observe_Melting Record_Range Record Melting Range Observe_Melting->Record_Range

Workflow for Melting Point Determination
Determination of Solubility

A general qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, diethyl ether) are selected.

  • Sample Addition: A pre-weighed amount of the carbohydrate (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a test tube.

  • Agitation: The mixture is vortexed or shaken vigorously for a set period.

  • Observation: The solution is visually inspected for the dissolution of the solid. If dissolved, further amounts of the solute can be added until saturation is reached to provide a semi-quantitative measure.

Solubility_Assessment Start Start Select_Solvents Select Solvents (e.g., Water, Ethanol) Start->Select_Solvents Add_Solute Add Weighed Solute to Solvent Select_Solvents->Add_Solute Agitate Vortex/Shake Add_Solute->Agitate Observe Visually Observe Dissolution Agitate->Observe Decision Completely Dissolved? Observe->Decision Record_Soluble Record as Soluble Decision->Record_Soluble Yes Record_Insoluble Record as Insoluble/Slightly Soluble Decision->Record_Insoluble No

Logical Flow for Solubility Testing
Determination of Specific Optical Rotation

The specific rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of the carbohydrate is prepared by accurately weighing the solute and dissolving it in a precise volume of a suitable solvent (typically water) to a known concentration (c, in g/mL).

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Specific_Rotation_Measurement cluster_prep Preparation cluster_measure Measurement & Calculation Prepare_Solution Prepare Solution of Known Concentration (c) Fill_Cell Fill Polarimeter Cell (path length l) Prepare_Solution->Fill_Cell Calibrate_Polarimeter Calibrate with Solvent Blank Measure_Rotation Measure Observed Rotation (α) Calibrate_Polarimeter->Measure_Rotation Fill_Cell->Measure_Rotation Calculate_Specific_Rotation Calculate [α] = α / (l * c) Measure_Rotation->Calculate_Specific_Rotation

Experimental Workflow for Specific Rotation

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the involvement of 6-O-α-D-Galactopyranosyl-D-fructofuranose in specific biological signaling pathways. As a disaccharide, its primary biological role would be expected to be as a potential energy source upon hydrolysis into its constituent monosaccharides, galactose and fructose.

Conclusion

This technical guide has summarized the available physicochemical data for 6-O-α-D-Galactopyranosyl-D-fructofuranose. It is evident that there is a notable lack of experimentally determined properties for this compound, with much of the available quantitative data being either predicted or for the glucose-containing analogue, melibiose. The provided experimental protocols offer a standardized framework for researchers to determine these properties, which would be a valuable contribution to the field of carbohydrate chemistry. Further research is warranted to fully characterize this disaccharide and explore its potential applications.

References

Melibiulose vs. Melibiose: A Comprehensive Structural and Functional Comparison for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

This technical guide provides a detailed comparative analysis of two structurally related disaccharides, melibiulose and melibiose (B213186). While both are composed of a galactose unit linked to a hexose, the seemingly minor difference in the second monosaccharide—fructose in this compound and glucose in melibiose—leads to significant distinctions in their chemical, physical, and biological properties. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals by summarizing key structural and functional differences, presenting quantitative data in a structured format, detailing relevant experimental methodologies, and illustrating associated biological pathways.

Introduction

Melibiose and this compound are disaccharides that play roles in various biological systems, particularly in the metabolism of microorganisms. Melibiose, a well-characterized sugar, is known for its involvement in microbial fermentation and as a component of the larger trisaccharide, raffinose.[1][2] this compound, on the other hand, is less commonly studied but holds potential for applications in immunology and as a dietary supplement.[3] Understanding the nuanced differences between these two molecules is critical for researchers working in fields ranging from microbiology and glycobiology to drug discovery and development, where carbohydrate moieties can significantly influence molecular recognition, stability, and bioactivity.

Structural Differences

The fundamental difference between this compound and melibiose lies in their monosaccharide composition and the resulting structural implications.

  • Melibiose: Composed of D-galactose and D-glucose linked by an α-1,6 glycosidic bond.[1][4]

  • This compound: Composed of D-galactose and D-fructose, also linked by an α-1,6 glycosidic bond.[3][5]

This variation in the second monosaccharide unit—an aldose (glucose) in melibiose versus a ketose (fructose) in this compound—affects the overall shape, reactivity, and interaction of these molecules with enzymes and receptors.

Physicochemical Properties

The structural differences between this compound and melibiose give rise to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

PropertyMelibioseThis compound
Molecular Formula C₁₂H₂₂O₁₁[4]C₁₂H₂₂O₁₁[3]
Molar Mass 342.30 g/mol [4]342.30 g/mol [3]
Monosaccharide Units D-Galactose, D-Glucose[1]D-Galactose, D-Fructose[5]
Glycosidic Linkage α-1,6[1]α-1,6[3]
Melting Point 84-85 °C (dihydrate)[6]Data not available
Solubility in Water High[6]Data not available
Specific Optical Rotation [α]D +141° to +143°[7]Data not available

Functional Differences

The functional roles of melibiose are more extensively documented than those of this compound. However, emerging research is beginning to shed light on the unique biological activities of this compound.

Metabolism

Melibiose: The metabolism of melibiose is well-established in various microorganisms. In Escherichia coli and Saccharomyces cerevisiae, it is actively transported into the cell by specific permeases, such as the MelB transporter in E. coli.[8][9] Once inside the cell, it is hydrolyzed by the enzyme α-galactosidase into D-galactose and D-glucose, which then enter their respective metabolic pathways.[1][9] The inability of some yeast strains, like Saccharomyces cerevisiae (ale yeast), to metabolize melibiose is used as a diagnostic tool to differentiate them from other yeast species.[2]

This compound: The metabolic pathway for this compound is not as clearly defined in the scientific literature. It is presumed to be hydrolyzed by an α-galactosidase to yield D-galactose and D-fructose. The subsequent metabolism of these monosaccharides would follow their standard pathways.

Biological Activity and Receptor Interaction

Melibiose: Melibiose has been identified as an agonist for the elastin-laminin receptor.[4] The binding of melibiose to the melibiose permease (MelB) in E. coli is a well-studied example of sugar-protein interaction, with X-ray crystallography revealing the molecular recognition mechanism.[8][10]

This compound: Preliminary research suggests that this compound may have immunomodulatory effects and has been investigated as a dietary supplement for its potential to support the immune system.[3] It has also been shown to stimulate prostate cancer cells in vitro.[3] The glycan structure of melibiose, a component of this compound, is thought to be responsible for some of its conditioning effects through interactions with Toll-like receptors 2 and 4.[3]

Experimental Protocols

Differentiating and characterizing this compound and melibiose requires specific analytical techniques. Below are detailed methodologies for key experiments.

Thin-Layer Chromatography (TLC) for Separation of Melibiose and this compound

Objective: To separate melibiose and this compound in a mixture using TLC.

Materials:

  • Silica gel TLC plates

  • Standard solutions of melibiose and this compound (1 mg/mL in water)

  • Unknown sample mixture

  • Developing solvent system: A mixture of chloroform, acetic acid, and water (3:3.5:0.5 by volume).

  • Spraying reagent: 1 g diphenylamine (B1679370) and 1 mL aniline (B41778) in 100 mL acetone, mixed with 85% orthophosphoric acid (10:1 v/v) just before use.

  • TLC developing chamber

  • Capillary tubes for spotting

  • Heating plate or oven

Procedure:

  • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 30 minutes.

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Using separate capillary tubes, spot small amounts of the standard solutions of melibiose, this compound, and the unknown mixture onto the starting line.

  • Allow the spots to dry completely.

  • Carefully place the TLC plate into the saturated developing chamber, ensuring the spots are above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

  • Spray the plate evenly with the spraying reagent.

  • Heat the plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes to visualize the spots. Different sugars will produce distinct colors.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Objective: To separate and quantify melibiose and this compound in a sample.

Materials:

  • HPLC system with a Refractive Index (RI) detector.

  • Amino-based column (e.g., Aminex HPX-87C).

  • Mobile phase: Acetonitrile:Water (75:25 v/v), filtered and degassed.

  • Standard solutions of melibiose and this compound of known concentrations.

  • Sample solution, filtered through a 0.45 µm filter.

Procedure:

  • Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.

  • Inject a known volume (e.g., 20 µL) of each standard solution to determine their retention times and to generate a calibration curve.

  • Inject the same volume of the filtered sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of melibiose and this compound in the sample by comparing the peak areas to the calibration curves.

Enzymatic Assay for α-Galactosidase Activity using Melibiose

Objective: To determine the activity of α-galactosidase by measuring the hydrolysis of melibiose.

Materials:

  • α-Galactosidase enzyme solution.

  • Melibiose solution (substrate, e.g., 50 mM in a suitable buffer).

  • Reaction buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5).

  • Stop solution (e.g., 0.5 M sodium carbonate).

  • Glucose quantification kit (e.g., glucose oxidase-peroxidase based).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and melibiose solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the α-galactosidase solution.

  • Incubate the reaction for a specific time period (e.g., 10, 20, 30 minutes).

  • Stop the reaction at each time point by adding the stop solution.

  • Measure the amount of glucose released using a glucose quantification kit according to the manufacturer's instructions.

  • Calculate the enzyme activity based on the rate of glucose production. One unit of activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

Melibiose Metabolism in Escherichia coli

The metabolism of melibiose in E. coli involves its transport into the cell and subsequent enzymatic breakdown. This process is tightly regulated.

Melibiose_Metabolism_Ecoli Melibiose_out Melibiose (extracellular) MelB MelB Permease Melibiose_out->MelB Transport Melibiose_in Melibiose (intracellular) alpha_Gal α-Galactosidase Melibiose_in->alpha_Gal Hydrolysis MelB->Melibiose_in Galactose D-Galactose alpha_Gal->Galactose Glucose D-Glucose alpha_Gal->Glucose Gal_pathway Galactose Metabolism Galactose->Gal_pathway Glycolysis Glycolysis Glucose->Glycolysis

Melibiose transport and initial metabolism in E. coli.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound and melibiose is outlined below.

Comparative_Analysis_Workflow start Sample containing Melibiose and/or this compound tlc TLC Separation start->tlc Qualitative Separation hplc HPLC-RI Analysis start->hplc Quantitative Separation nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray enzymatic_assay Enzymatic Hydrolysis with α-Galactosidase start->enzymatic_assay structural_elucidation Structural Elucidation tlc->structural_elucidation quantification Quantification hplc->quantification nmr->structural_elucidation xray->structural_elucidation product_analysis Analysis of Hydrolysis Products (e.g., by HPLC) enzymatic_assay->product_analysis functional_characterization Functional Characterization product_analysis->functional_characterization

Workflow for the comparative analysis of this compound and melibiose.

Conclusion

The structural isomerism between this compound and melibiose, arising from the difference of a single monosaccharide unit, results in distinct physicochemical and functional properties. While melibiose is a well-understood component of microbial metabolism, the unique biological activities of this compound are an emerging area of research with potential applications in health and medicine. This guide provides a foundational understanding of these differences and offers practical experimental approaches for their characterization, thereby serving as a valuable resource for scientists and professionals in the field. Further investigation into the properties and biological roles of this compound is warranted to fully explore its potential.

References

Unveiling the Enigma of Melibiulose: A Technical Guide to Its Potential Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The study of carbohydrates and their intricate roles in biological systems is a cornerstone of modern biochemistry and drug discovery. While many sugars are well-characterized, some, like Melibiulose, remain largely enigmatic. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current, albeit limited, understanding of this compound's biological significance.

A thorough review of the scientific literature reveals a notable scarcity of in-depth research specifically on this compound. In contrast, its structural isomer, Melibiose (B213186), has been the subject of extensive investigation, particularly in the realms of microbiology and cellular metabolism. Therefore, this guide will take a dual approach: it will first present the foundational knowledge available for this compound and then draw heavily on the well-established biological roles of Melibiose as a comparative framework. This comparative analysis will serve to illuminate potential avenues for future research into this compound, suggesting hypothetical roles and experimental strategies that could unlock its secrets.

One commercial source suggests that this compound may play a role in the immune system and in the stimulation of prostate cancer cells, potentially through interactions with Toll-like receptors 2 and 4.[1] However, it is crucial to note that these claims are not yet substantiated by peer-reviewed scientific literature. This guide aims to provide a clear, evidence-based perspective, highlighting both what is known and the vast, unexplored territory that this compound represents.

This compound: The Known Fundamentals

This compound is a disaccharide composed of a galactose molecule linked to a fructose (B13574) molecule.[2] It is structurally similar to Melibiose, which is a disaccharide of galactose and glucose.[3] The key difference lies in the second monosaccharide unit. This seemingly small chemical distinction can have profound implications for its biological activity, including its recognition by enzymes and transport proteins.

Chemical Structure:

  • Systematic Name: 6-O-α-D-Galactopyranosyl-D-fructofuranose[1]

  • CAS Number: 111188-56-8[1]

  • Molecular Formula: C₁₂H₂₂O₁₁[1]

  • Molar Mass: 342.30 g/mol [1]

Due to the limited direct research on this compound, the remainder of this guide will focus on the biological roles of its close analog, Melibiose, to provide a robust framework for hypothesis generation and experimental design.

Lessons from a Structural Analog: The Biological Roles of Melibiose

Melibiose (α-D-Galactosyl-(1→6)-D-Glucose) is a naturally occurring disaccharide found in some plants and microorganisms.[4] Its metabolism and signaling functions have been particularly well-elucidated in bacteria and yeast.

Metabolism of Melibiose

The central step in melibiose metabolism is its hydrolysis into galactose and glucose. This reaction is catalyzed by the enzyme α-galactosidase.[3]

  • In Bacteria: In organisms like Azotobacter vinelandii, melibiose is hydrolyzed extracellularly by an inducible exo-α-galactosidase, leading to the accumulation of glucose and galactose in the medium.[5][6]

  • In Yeast: In yeast such as Saccharomyces pastorianus, the MEL1 gene encodes for an α-galactosidase that breaks down melibiose.[3] This ability to metabolize melibiose is a key metabolic marker used to differentiate it from Saccharomyces cerevisiae (ale yeast), which cannot utilize this sugar.[7]

The monosaccharide products of this hydrolysis then enter the cell's primary metabolic pathways, such as glycolysis.

Signaling Pathways: The GAL/MEL Regulon in Yeast

The metabolism of melibiose in yeast is tightly regulated and serves as a classic example of a sugar-induced signaling cascade. The presence of galactose (from melibiose hydrolysis) induces the expression of the GAL and MEL genes, which are necessary for galactose and melibiose utilization. Conversely, the presence of glucose (the other hydrolysis product) represses these same genes through a mechanism known as catabolite repression. This creates a finely tuned feedback loop that governs the cell's choice of carbon source.

Melibiose_Signaling cluster_extracellular Extracellular Space cluster_cell Yeast Cell Melibiose Melibiose Mel1 α-galactosidase (MEL1 gene product) Melibiose->Mel1 Hydrolysis Galactose Galactose Mel1->Galactose Glucose Glucose Mel1->Glucose GAL_MEL_genes GAL/MEL Genes Galactose->GAL_MEL_genes Induces Expression Glucose->GAL_MEL_genes Represses Expression Glycolysis Glycolysis Glucose->Glycolysis

Caption: Melibiose metabolism and regulation in yeast.

Other Biological Roles of Melibiose

Beyond its role as a carbon source, melibiose has been investigated for other functions:

  • Prebiotic Potential: As a non-digestible disaccharide in humans, melibiose can promote the growth of beneficial gut bacteria such as Bifidobacterium.

  • Enhancement of Nutrient Absorption: Studies in rats have shown that melibiose can promote the absorption of quercetin (B1663063) glycosides by increasing their hydrolysis in the intestinal lumen.[8][9][10] This suggests a potential role in modulating the bioavailability of certain flavonoids.

  • Protein Stabilization: Melibiose has been shown to be an effective excipient for stabilizing proteins, such as β-galactosidase, during processes like spray-drying.[11]

Quantitative Data for Melibiose-Related Processes

To provide a quantitative context for the biological activities of melibiose, the following table summarizes key kinetic parameters for the enzyme α-galactosidase from different sources.

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)Optimal pHOptimal Temp (°C)Reference
Trichoderma reeseiMelibiose--6.037[12]
Azotobacter vinelandiip-nitrophenyl-α-galactopyranoside----[13]

Experimental Protocols for Studying Disaccharide Metabolism

The following protocols are based on methodologies used to study melibiose and can be adapted for the investigation of this compound.

α-Galactosidase Activity Assay

This assay is used to determine the rate of enzymatic hydrolysis of a disaccharide.

Principle: The activity of α-galactosidase is measured by quantifying the amount of monosaccharides (galactose and glucose/fructose) released from the substrate (melibiose/melibiulose) over time. Alternatively, a chromogenic substrate like p-nitrophenyl-α-D-galactopyranoside (pNPG) can be used, which releases a yellow-colored product (p-nitrophenol) upon hydrolysis, easily quantifiable by spectrophotometry.

Protocol using pNPG:

  • Prepare Reagents:

    • Substrate solution: 5 mM pNPG in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

    • Enzyme solution: A purified or crude enzyme extract containing α-galactosidase, diluted in the same buffer.

    • Stop solution: 1 M sodium carbonate.

  • Enzyme Reaction:

    • Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.

    • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding the stop solution. This will also enhance the color of the p-nitrophenol.

  • Quantification:

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

    • Calculate the concentration of p-nitrophenol released using a standard curve.

    • Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification A Prepare Substrate (e.g., 5 mM pNPG) D Pre-warm Substrate A->D B Prepare Enzyme Solution E Add Enzyme to Substrate B->E C Prepare Stop Solution (1 M Na2CO3) G Add Stop Solution C->G D->E F Incubate (e.g., 37°C) E->F F->G H Measure Absorbance at 405 nm G->H I Calculate Enzyme Activity H->I

Caption: Workflow for α-galactosidase activity assay.

Potential Biological Roles of this compound and Future Research Directions

Given the lack of direct evidence, the potential biological roles of this compound can only be hypothesized based on its structure and the known functions of similar disaccharides.

Hypothetical Roles
  • Metabolism and Energy Source: It is plausible that certain microorganisms possess enzymes capable of hydrolyzing this compound into galactose and fructose. If so, it could serve as a carbon source for these organisms. The enzymes responsible might be novel α-galactosidases or fructosidases with broad specificity.

  • Prebiotic Activity: Like many non-digestible oligosaccharides, this compound could potentially act as a prebiotic, selectively promoting the growth of beneficial gut microbiota. Its fructose component might favor the growth of different bacterial strains compared to the glucose-containing melibiose.

  • Immunomodulation: The unsubstantiated claim that this compound interacts with Toll-like receptors (TLRs) warrants investigation. TLRs, particularly TLR2 and TLR4, are known to recognize various microbial components, including some carbohydrates.[14] It is conceivable that the specific glycosidic linkage and monosaccharide composition of this compound could allow it to bind to these or other pattern recognition receptors on immune cells, thereby modulating immune responses.

  • Anti-cancer Effects: The suggestion that this compound stimulates prostate cancer cells is counterintuitive for a potential therapeutic agent.[1] It is more common for natural compounds to be investigated for inhibitory effects on cancer cell growth.[15][16] This claim, in particular, requires rigorous experimental validation to determine if this compound has any effect on prostate cancer cell lines and, if so, whether it is stimulatory or inhibitory.

Proposed Future Research

To move from speculation to evidence, a structured research program is necessary.

  • Enzymatic Hydrolysis Screening:

    • Objective: To identify enzymes capable of metabolizing this compound.

    • Method: Screen a panel of commercially available glycosidases (α-galactosidases, β-fructosidases, invertases) for activity against this compound using the assay described in section 4.1 (adapted for HPLC or mass spectrometry to detect galactose and fructose). Additionally, screen crude extracts from various microbial sources.

  • Microbial Growth Studies:

    • Objective: To determine if this compound can be utilized as a sole carbon source by various microorganisms.

    • Method: Culture different bacterial and yeast strains in a minimal medium where this compound is the only carbohydrate available. Monitor growth over time using optical density measurements.

  • In Vitro Immune Cell Assays:

    • Objective: To investigate the immunomodulatory effects of this compound.

    • Method: Treat primary immune cells (e.g., peripheral blood mononuclear cells) or immune cell lines (e.g., macrophages) with varying concentrations of highly purified this compound. Measure the production of cytokines (e.g., TNF-α, IL-6) and the expression of cell surface markers using ELISA and flow cytometry, respectively. To test the TLR hypothesis, these experiments could be repeated using cells with known deficiencies in TLR2 or TLR4 signaling.

  • Prostate Cancer Cell Viability Assays:

    • Objective: To validate and characterize the effects of this compound on prostate cancer cells.

    • Method: Treat various prostate cancer cell lines (e.g., LNCaP, PC-3) with a range of this compound concentrations. Assess cell viability and proliferation using standard assays (e.g., MTT, BrdU incorporation). Apoptosis and cell cycle progression could be analyzed by flow cytometry.

Conclusion

This compound stands as an intriguing but poorly understood molecule. While its chemical identity is established, its biological roles remain largely in the realm of hypothesis. The extensive knowledge of its structural isomer, Melibiose, provides a valuable roadmap for future investigations. By adapting established experimental protocols for studying disaccharide metabolism and signaling, researchers can begin to systematically explore the potential of this compound as a metabolic substrate, a prebiotic, an immunomodulator, or a modulator of cancer cell behavior. The unsubstantiated claims surrounding this molecule should be viewed not as established facts, but as catalysts for the rigorous scientific inquiry needed to truly understand the biological significance of this compound. The path forward requires a return to fundamental biochemical and cell biological investigation, a journey that promises to expand our understanding of the diverse roles of carbohydrates in health and disease.

References

Melibiulose: A Technical Guide to a Rare Keto-Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melibiulose, a rare keto-disaccharide composed of galactose and fructose (B13574), is emerging as a molecule of interest in carbohydrate chemistry and biochemistry. Unlike its more common aldose isomer, melibiose (B213186), this compound is not widely found in nature and is primarily synthesized through the isomerization of melibiose. This technical guide provides an in-depth overview of this compound, covering its synthesis, chemical properties, and potential significance. Detailed experimental protocols for its production and characterization are presented, alongside a summary of available quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of life sciences and drug development who are interested in the unique properties and potential applications of this rare sugar.

Introduction

This compound, systematically named 6-O-α-D-Galactopyranosyl-D-fructofuranose (CAS Number: 111188-56-8), is a keto-disaccharide and an isomer of the naturally occurring aldose-disaccharide, melibiose.[1] While melibiose (6-O-α-D-galactopyranosyl-D-glucose) is found in some plants and honeys, this compound is exceptionally rare in natural sources and is predominantly produced through chemical or enzymatic isomerization of melibiose.[2] The structural difference, the presence of a fructose moiety instead of glucose, confers distinct chemical and potentially biological properties to this compound, making it a subject of interest for various scientific and industrial applications, including its potential role as a chiral building block in organic synthesis and its yet-to-be-fully-explored biological activities.[2]

This guide details the synthesis of this compound from melibiose, provides available quantitative data, outlines experimental protocols for its characterization, and discusses its potential significance, drawing parallels with other keto-disaccharides.

Sources and Synthesis of this compound

Currently, there is no significant evidence of natural sources of this compound. Therefore, its availability for research and industrial purposes relies on synthetic production methods. The primary route for obtaining this compound is through the isomerization of melibiose.

Isomerization of Melibiose

The most well-documented method for the production of this compound is the isomerization of melibiose in subcritical aqueous ethanol (B145695).[2] This thermo-chemical process promotes the conversion of the glucose unit in melibiose to a fructose unit, yielding this compound. The use of aqueous ethanol as a solvent has been shown to suppress hydrolytic side reactions, leading to higher yields of the desired keto-disaccharide compared to reactions in subcritical water alone.[2]

The isomerization reaction can be represented as a logical workflow:

G Melibiose Melibiose (Aldo-disaccharide) Isomerization Isomerization (Lobry de Bruyn-Alberda van Ekenstein transformation) Melibiose->Isomerization Subcritical_Aqueous_Ethanol Subcritical Aqueous Ethanol (Solvent) Subcritical_Aqueous_Ethanol->Isomerization This compound This compound (Keto-disaccharide) Isomerization->this compound Byproducts Byproducts (e.g., Epimelibiose, Monosaccharides) Isomerization->Byproducts

Caption: Isomerization of melibiose to this compound.

Quantitative Data

The yield of this compound from the isomerization of melibiose is dependent on the reaction conditions, such as temperature, reaction time, and the concentration of ethanol in the solvent.

SubstrateSolventTemperature (°C)Maximum Yield of this compound (%)Reference
Melibiose60 wt% aqueous ethanol200Not explicitly stated, but graphical data suggests a significant conversion.[2]
MelibioseSubcritical water200Lower than in aqueous ethanol due to increased hydrolysis.[2]

Experimental Protocols

Synthesis of this compound via Isomerization of Melibiose

This protocol is adapted from the methodology described for the isomerization of aldo-disaccharides in subcritical aqueous ethanol.[2]

Materials:

  • D-(+)-Melibiose

  • Ethanol (99.5%)

  • Deionized water

  • Tubular reactor system (e.g., stainless steel tubing)

  • High-pressure liquid pump

  • Heating system (e.g., electric furnace)

  • Back-pressure regulator

  • Cooling system

Procedure:

  • Prepare a solution of D-(+)-melibiose in 60 wt% aqueous ethanol.

  • Pump the melibiose solution through the tubular reactor system at a constant flow rate.

  • Heat the reactor to 200°C. The pressure should be maintained above the vapor pressure of the solvent at this temperature to ensure it remains in a liquid state.

  • Control the residence time of the solution in the reactor to optimize the yield of this compound.

  • Cool the reaction mixture rapidly upon exiting the reactor to quench the reaction.

  • Collect the product mixture for analysis and purification.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Melibiose Solution (in 60 wt% aqueous ethanol) B Pump into Tubular Reactor A->B C Heat to 200°C B->C D Control Residence Time C->D E Rapid Cooling D->E F Collect Product Mixture E->F

Caption: Experimental workflow for this compound synthesis.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

  • System: A standard HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Shodex Asahipak NH2P-50 4E).

  • Mobile Phase: Acetonitrile/water gradient.

  • Temperature: 30°C.

  • Detection: Refractive Index.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard: Acetonitrile.

  • Analysis: Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound by comparing the chemical shifts with those reported for melibiose and other keto-disaccharides.[2]

Significance and Potential Applications

The biological significance of this compound is not yet extensively studied. However, the significance of other keto-disaccharides, such as lactulose (B1674317), provides a basis for potential areas of investigation.

Potential Prebiotic Effects

Keto-disaccharides like lactulose are known for their prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium.[2] It is plausible that this compound could exhibit similar effects, though this requires experimental validation.

Chemical Synthesis and Drug Development

As a chiral molecule, this compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.[2] Its unique stereochemistry and functional groups make it an attractive building block in synthetic organic chemistry.

Food Industry

Rare sugars, including keto-disaccharides, are of interest to the food industry as potential low-calorie sweeteners or functional food ingredients. The physiological properties of this compound, such as its digestibility and sweetness profile, would need to be determined to assess its suitability for food applications.

Conclusion

This compound remains a relatively unexplored rare sugar with potential applications in various scientific and industrial fields. Its synthesis through the isomerization of the more readily available melibiose provides a viable route for its production. Further research is needed to fully elucidate its biological activities and to explore its potential as a prebiotic, a synthetic building block, or a functional food ingredient. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of the current knowledge to facilitate future investigations into this intriguing keto-disaccharide.

References

Unraveling the Metabolic Fate of Melibiulose: A Preliminary Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Despite its structural similarity to the well-studied disaccharide melibiose (B213186), the metabolic pathways governing melibiulose remain largely uncharted territory within the scientific landscape. An extensive review of available literature reveals a significant gap in the understanding of how this ketose disaccharide, composed of galactose and fructose (B13574), is processed by biological systems.

While the metabolism of melibiose (a disaccharide of galactose and glucose) is well-documented, involving key enzymes such as α-galactosidase for its initial hydrolysis, a corresponding pathway for this compound has not been clearly elucidated. Current scientific databases and research articles provide minimal to no information on the specific enzymes, transport mechanisms, and regulatory networks associated with this compound catabolism.

This preliminary investigation highlights the nascent stage of research into this compound metabolism. The absence of established experimental protocols, quantitative data on enzymatic activities, and defined signaling pathways presents a significant challenge to constructing a comprehensive technical guide.

The Void in Current Knowledge

A systematic search for the metabolic fate of this compound has yielded the following observations:

  • Lack of Defined Enzymology: There is no readily available information on enzymes that specifically act on this compound, such as a "melibiulase" or a specific phosphorylase. While it is conceivable that existing broad-specificity glycosidases could hydrolyze the bond between galactose and fructose in this compound, no such activity has been reported or characterized.

  • Absence of Pathway Elucidation: Metabolic maps and pathway databases do not currently feature a dedicated pathway for this compound degradation. Its potential entry points into central carbon metabolism, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway, remain speculative.

  • Scarcity of Quantitative Data: Without identified enzymes and pathways, there is a complete lack of quantitative data, including enzyme kinetics, substrate affinity, and metabolic flux analyses related to this compound.

  • No Established Experimental Protocols: The scientific literature does not contain established methodologies for the study of this compound metabolism, such as specific enzyme assays or protocols for tracing its metabolic conversion in organisms.

Future Directions and a Call for Research

The dearth of information on this compound metabolism presents a compelling opportunity for novel research in carbohydrate biochemistry and microbiology. Future investigative efforts could be directed towards:

  • Screening for this compound-Metabolizing Organisms: Identifying bacteria, fungi, or other organisms capable of utilizing this compound as a carbon source would be the foundational step.

  • Enzyme Discovery and Characterization: Isolation and biochemical characterization of enzymes responsible for the initial breakdown of this compound are crucial. This would involve purification, kinetic analysis, and substrate specificity studies.

  • Pathway Elucidation: Utilizing techniques such as metabolomics and genetic analysis in identified organisms to delineate the complete metabolic pathway of this compound.

  • Development of Analytical Methods: Establishing robust and sensitive analytical methods for the quantification of this compound and its metabolic intermediates is essential for future studies.

Due to the current limitations in available scientific knowledge, it is not feasible to provide a detailed technical guide with structured data tables, experimental protocols, and signaling pathway diagrams as initially requested. The scientific community has yet to undertake the foundational research necessary to produce such a comprehensive document. This report, therefore, serves to summarize the existing knowledge gap and to underscore the need for focused research in this area.

An In-depth Technical Guide on Melibiulose (CAS 111188-56-8)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Melibiulose, identified by the CAS number 111188-56-8, is a disaccharide composed of galactose and fructose. Despite its clear chemical definition, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research into its specific biological activities, particularly concerning its mechanism of action, associated signaling pathways, and quantitative biological data. This guide summarizes the available chemical and structural information for this compound and provides context by discussing the biological activities of its structural isomer, melibiose (B213186). Due to the limited specific research on this compound, this document will highlight the current knowledge gaps and underscore the potential for future investigative studies.

Introduction to this compound

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁ and a molecular weight of approximately 342.3 g/mol .[1] It is structurally defined as 6-O-(α-D-Galactopyranosyl)-D-fructofuranose.[1][2] This indicates that it is formed by a glycosidic bond between an alpha-D-galactopyranose unit and a D-fructofuranose unit.

Initial information from some supplier databases suggested that this compound may play a role in the immune system and potentially stimulate prostate cancer cells. However, a thorough search of peer-reviewed scientific literature did not yield any studies to substantiate these claims or provide any detailed experimental evidence. The vast majority of research in this area has focused on its isomer, melibiose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 111188-56-8[1][2][3]
Molecular Formula C₁₂H₂₂O₁₁[1]
Molecular Weight 342.3 g/mol [1]
IUPAC Name (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]methoxy]tetrahydropyran-3,4,5-triol[1]
Synonyms 6-O-(α-D-Galactopyranosyl)-D-fructofuranose, 6-O-α-D-Galactopyranosyl-D-fructose[2][3][4]
Canonical SMILES C([C@@H]1--INVALID-LINK--OC--INVALID-LINK--CO)O)O)O)O)O">C@@HO)O[1]

Synthesis and Characterization

Biological Activity and Signaling Pathways: A Knowledge Gap

A defining feature of the current state of research on this compound is the significant lack of information regarding its biological activity. While its structural similarity to other disaccharides suggests potential biological roles, there are no published studies that provide quantitative data (e.g., IC50, Ki, EC50 values) or detailed descriptions of its mechanism of action. Consequently, there are no established signaling pathways directly involving this compound.

The Isomer: Melibiose as a Point of Reference

In contrast to this compound, its structural isomer, melibiose (6-O-α-D-galactopyranosyl-D-glucose), has been the subject of more extensive research, particularly in the fields of microbiology and immunology. It is important to reiterate that the following information pertains to melibiose and not this compound, but it may offer insights into potential areas of investigation for this compound.

Immunomodulatory Effects of Melibiose

Studies have shown that dietary melibiose can regulate T-helper (Th) cell responses and enhance the induction of oral tolerance to antigens.[1] Specifically, dietary melibiose was found to decrease Th2 type responses, as indicated by reduced interleukin-4 (IL-4) production.[1] Furthermore, melibiose-derived oligosaccharides have been shown to have immunomodulatory effects in vitro, stimulating the production of both anti-inflammatory (IL-10) and pro-inflammatory (TNF-α) cytokines in HT-29 cells.[3]

Melibiose Metabolism in Microorganisms

The metabolism of melibiose is well-characterized in certain microorganisms. For instance, the yeast Saccharomyces pastorianus can break down melibiose into glucose and galactose using the enzyme alpha-galactosidase.[5] In the bacterium Azotobacter vinelandii, melibiose is hydrolyzed by an inducible exo-alpha-galactosidase.[6]

Structural Relationship and Component Monosaccharides

To visualize the structural relationship between this compound, its isomer melibiose, and their constituent monosaccharides, the following diagram is provided.

G This compound This compound (CAS 111188-56-8) Galactose Galactose This compound->Galactose composed of Fructose Fructose This compound->Fructose composed of Melibiose Melibiose Melibiose->Galactose composed of Glucose Glucose Melibiose->Glucose composed of

Structural relationship of this compound and Melibiose to their constituent monosaccharides.

Future Research Directions

The current lack of data on the biological effects of this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • In vitro screening: A broad panel of in vitro assays should be conducted to determine if this compound exhibits any significant biological activity. This could include cytotoxicity assays against various cancer cell lines (including prostate cancer lines to investigate the initial claims), receptor binding assays, and enzyme inhibition assays.

  • Immunomodulatory studies: Given the immunological activity of its isomer melibiose, it would be valuable to investigate whether this compound has any effect on immune cell function, cytokine production, and inflammatory pathways.

  • Toxicology studies: Comprehensive acute and chronic toxicity studies are necessary to establish the safety profile of this compound.

  • Metabolism and bioavailability: Studies to understand how this compound is metabolized and its bioavailability in vivo would be crucial for any potential therapeutic or nutraceutical development.

Conclusion

This compound (CAS 111188-56-8) is a chemically defined disaccharide for which there is a significant dearth of publicly available biological data. While its chemical structure is known, its biological function, mechanism of action, and potential therapeutic applications remain largely unexplored. The initial claims regarding its effects on the immune system and prostate cancer cells are not currently supported by published scientific evidence. Future research is essential to elucidate the biological role of this compound and to determine if it possesses any properties of interest to researchers, scientists, and drug development professionals. Until such research is conducted, any discussion of its biological core remains speculative.

References

The Enigmatic Role of Melibiulose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 16, 2025

Abstract

Melibiulose, a disaccharide composed of galactose and fructose (B13574), represents a significant knowledge gap in our understanding of carbohydrate function in biological systems. Unlike its well-studied isomer, melibiose (B213186) (galactose and glucose), the physiological roles of this compound in plants and microorganisms remain largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and offers a framework for future research. By examining the enzymatic activities that could lead to its synthesis and degradation, and adapting established methodologies for the study of other rare sugars, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the potential functions of this compound. We present hypothetical metabolic pathways and detailed experimental protocols to facilitate the exploration of this rare sugar's role in cellular metabolism, signaling, and stress response.

Introduction: The this compound Knowledge Gap

This compound, systematically named 6-O-α-D-Galactopyranosyl-D-fructofuranose, is a disaccharide formed by an α-1,6 glycosidic linkage between a galactose and a fructose monosaccharide unit.[1] While structurally similar to melibiose, the substitution of glucose with fructose potentially confers distinct biochemical properties and physiological functions.

Currently, the scientific literature contains a paucity of information directly addressing the function of this compound in either plant or microbial systems. It is often categorized as a "rare sugar," indicating its limited known natural availability and a corresponding lack of extensive research into its biological significance.[2][3][4][5][6] This guide, therefore, serves a dual purpose: to summarize the scant existing knowledge and to provide a robust, technically-oriented roadmap for future investigations. The subsequent sections will delve into plausible metabolic pathways, propose detailed experimental designs, and present hypothetical data to stimulate and guide research in this nascent field.

Potential Metabolic Pathways of this compound

Given the lack of direct evidence for this compound metabolism, we propose the following hypothetical pathways based on known enzymatic activities that could either synthesize or degrade this disaccharide.

Proposed Biosynthesis of this compound

The synthesis of this compound could potentially occur via the action of fructosyltransferases or through the reverse hydrolytic activity of certain α-galactosidases.

A key candidate for this compound synthesis is fructosyltransferase (FTase) (EC 2.4.1.9). These enzymes catalyze the transfer of a fructosyl group from a donor molecule, such as sucrose (B13894), to an acceptor molecule.[7][8][9] In the presence of galactose as an acceptor, a fructosyltransferase could synthesize this compound.[10]

Melibiulose_Biosynthesis Sucrose Sucrose (Glucose-α-1,2-Fructose) FTase Fructosyltransferase (EC 2.4.1.9) Sucrose->FTase Galactose Galactose Galactose->FTase This compound This compound (Galactose-α-1,6-Fructose) FTase->this compound Transfructosylation Glucose Glucose FTase->Glucose

Figure 1: Proposed enzymatic synthesis of this compound via fructosyltransferase.
Proposed Degradation of this compound

The degradation of this compound would likely be catalyzed by an α-galactosidase (EC 3.2.1.22), an enzyme known to hydrolyze terminal α-galactosyl residues from a variety of substrates, including melibiose.[11][12][13][14][15][16][17][18][19]

Melibiulose_Degradation This compound This compound (Galactose-α-1,6-Fructose) AlphaGalactosidase α-Galactosidase (EC 3.2.1.22) This compound->AlphaGalactosidase Galactose Galactose AlphaGalactosidase->Galactose Hydrolysis Fructose Fructose AlphaGalactosidase->Fructose

Figure 2: Proposed enzymatic degradation of this compound by α-galactosidase.

Function in Plant and Microbial Systems: A Hypothesis-Driven Approach

Potential Roles in Plant Systems

Drawing parallels with other rare sugars, this compound could have several functions in plants:

  • Carbon Storage and Transport: While sucrose is the primary transport sugar, this compound could serve as a transient storage form of carbon, particularly under specific environmental conditions.

  • Stress Response: Sugars are known signaling molecules in plant stress responses.[20] this compound, as a rare sugar, might accumulate under abiotic stress (e.g., drought, salinity) and act as an osmoprotectant or a signaling molecule to trigger defense mechanisms.[3]

  • Growth Regulation: Alterations in sugar ratios can impact plant development. This compound could play a role in modulating hormonal signaling pathways, thereby influencing growth and development.[2][3]

Potential Roles in Microbial Systems

For microorganisms, this compound could serve as:

  • A Carbon Source: Microbes possessing α-galactosidases could hydrolyze this compound and utilize the resulting galactose and fructose for growth. This would provide a competitive advantage to organisms capable of metabolizing this rare sugar.

  • A Signaling Molecule: In complex microbial communities, specific sugars can act as signals for processes like quorum sensing or biofilm formation. This compound could potentially modulate such interactions.

Quantitative Data: A Framework for Future Analysis

As no quantitative data for this compound in biological systems is readily available, the following table provides a template for the types of data that need to be collected.

Parameter Organism/Tissue Condition Concentration (µg/g FW) Enzyme Activity (U/mg protein) Reference
This compound ContentArabidopsis thaliana leavesControlNot DetectedN/AHypothetical
Arabidopsis thaliana leavesDrought Stress (14 days)5.2 ± 1.3N/AHypothetical
Fructosyltransferase ActivityBacillus subtilisSucrose + Galactose mediumN/A12.5 ± 2.1Hypothetical
α-Galactosidase ActivitySaccharomyces cerevisiaeThis compound mediumN/A8.7 ± 1.5Hypothetical

Detailed Experimental Protocols

The following protocols are adapted from established methods for the analysis of other sugars and enzymes and can be modified for the study of this compound.

Protocol for Detection and Quantification of this compound

This protocol outlines a method for the extraction and quantification of this compound from plant or microbial samples using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Melibiulose_Quantification_Workflow Start Sample Collection (Plant Tissue / Microbial Pellet) Homogenization Homogenization in 80% Ethanol (B145695) Start->Homogenization Extraction Incubation at 80°C for 1 hour Homogenization->Extraction Centrifugation1 Centrifugation (10,000 x g, 10 min) Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation to Dryness (e.g., SpeedVac) Supernatant->Drying Resuspension Resuspend in Ultrapure Water Drying->Resuspension Filtration Filter through 0.22 µm syringe filter Resuspension->Filtration HPLC HPLC Analysis Filtration->HPLC End Data Analysis and Quantification HPLC->End

Figure 3: Workflow for the quantification of this compound.

Methodology:

  • Sample Preparation: Flash-freeze plant tissue or microbial pellets in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of 80% (v/v) ethanol to 100 mg of powdered sample. Vortex thoroughly.

  • Incubation: Incubate the mixture at 80°C for 1 hour with intermittent vortexing.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the dried extract in 200 µL of ultrapure water.

  • Filtration: Filter the resuspended sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Aminex HPX-87C or a similar carbohydrate analysis column.

    • Mobile Phase: Degassed ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Detector: Refractive Index (RI) detector.

    • Standard Curve: Prepare a standard curve using purified this compound at concentrations ranging from 0.1 to 10 mg/mL.

  • Quantification: Compare the peak area of the sample to the standard curve to determine the concentration of this compound.

Protocol for α-Galactosidase Activity Assay

This assay measures the activity of α-galactosidase using p-nitrophenyl-α-D-galactopyranoside (pNPG) as a substrate, which releases a colored product upon hydrolysis. This can be adapted to use this compound as the substrate, followed by quantification of the released galactose or fructose.

Methodology:

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 µL of 0.1 M citrate (B86180) buffer (pH 5.5).

    • 20 µL of 10 mM pNPG solution.

    • 20 µL of enzyme extract (crude or purified protein).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.

  • Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer. The yellow color is due to the formation of p-nitrophenol.

  • Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol.

  • Calculation: Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

A Well-Characterized Analog: Melibiose Metabolism and Signaling

To provide context for the potential roles of this compound, it is instructive to review the known functions of its isomer, melibiose.

In many microorganisms, melibiose serves as a carbon source. Its metabolism is typically initiated by the enzyme α-galactosidase , which hydrolyzes it into galactose and glucose. The expression of the genes encoding α-galactosidase and the melibiose permease (for transport into the cell) is often regulated in response to the presence of melibiose.

Melibiose_Metabolism_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_gene_reg Gene Regulation Melibiose_ext Melibiose Melibiose_Permease Melibiose Permease (MelB) Melibiose_ext->Melibiose_Permease Melibiose_int Melibiose AlphaGalactosidase α-Galactosidase Melibiose_int->AlphaGalactosidase melR MelR (Activator) Melibiose_int->melR Induces Galactose Galactose AlphaGalactosidase->Galactose Glucose Glucose AlphaGalactosidase->Glucose Glycolysis Glycolysis Glucose->Glycolysis mel_operon mel Operon mel_operon->AlphaGalactosidase Codes for mel_operon->Melibiose_Permease Codes for melR->mel_operon Activates Transcription Melibiose_Permease->Melibiose_int

Figure 4: Simplified signaling and metabolic pathway for melibiose utilization in a microbial cell.

Conclusion and Future Directions

This compound remains a frontier in carbohydrate biochemistry. The lack of dedicated research presents a significant opportunity for novel discoveries. The frameworks provided in this guide—from hypothetical metabolic pathways to detailed experimental protocols—are intended to catalyze research into the function of this enigmatic disaccharide. Future studies should focus on:

  • Screening for Natural Occurrence: A systematic screen of various plant and microbial species under different conditions is necessary to identify natural sources of this compound.

  • Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound will be crucial to understanding its metabolism.

  • Functional Genomics: Using genetic and genomic approaches in model organisms like Arabidopsis thaliana and Saccharomyces cerevisiae can help elucidate the genes and pathways involved in this compound metabolism and signaling.

  • Drug Development: As a rare sugar, this compound may possess unique properties that could be exploited in drug development, for example, as a modulator of microbial communities or as a novel therapeutic agent.

The exploration of this compound's role in the biological world is just beginning. The tools and hypotheses presented here provide a solid foundation for researchers to unravel the functions of this rare and intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Melibiulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, a ketose disaccharide composed of galactose and fructose, is a valuable carbohydrate for various research applications, including its use as a starting material in the synthesis of novel therapeutic agents and as a tool in glycobiology. This document provides a detailed protocol for the chemical synthesis of this compound from the readily available aldose, melibiose (B213186). The synthesis is achieved through the base-catalyzed Lobry de Bruyn-Alberda van Ekenstein (LDB-AvE) transformation, a classical method for the isomerization of aldoses to ketoses.[1][2]

The LDB-AvE transformation involves the reversible isomerization of an aldose to a ketose via an enediol intermediate in the presence of a base or acid.[1] This process results in an equilibrium mixture containing the starting aldose, the corresponding ketose, and epimers. Subsequent purification is therefore essential to isolate the desired ketose, this compound.

Principle of the Method

The chemical synthesis of this compound from melibiose is based on the Lobry de Bruyn-Alberda van Ekenstein transformation. In an alkaline solution, melibiose (an aldose) undergoes tautomerization to form an enediol intermediate. This intermediate can then be protonated at either carbon 1 or carbon 2. Protonation at carbon 1 regenerates the aldose (melibiose) or its epimer, while protonation at carbon 2 leads to the formation of the ketose, this compound. The reaction reaches an equilibrium containing a mixture of these sugars.

Experimental Protocols

Materials and Reagents

  • Melibiose

  • Sodium hydroxide (B78521) (NaOH)

  • Dowex 50W-X8 resin (H+ form)

  • Activated carbon

  • Celite

  • Deionized water

  • Ethanol

  • Methanol

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator, chromatography columns, etc.)

  • Analytical equipment for monitoring the reaction and characterizing the product (e.g., HPLC, TLC, NMR spectrometer).

Procedure: Synthesis of this compound via Isomerization of Melibiose

This protocol is adapted from general procedures for the Lobry de Bruyn-Alberda van Ekenstein transformation.

  • Reaction Setup:

    • Dissolve melibiose in deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of sodium hydroxide to the melibiose solution to initiate the isomerization. The final concentration of the base is critical and should be carefully controlled.

    • The reaction is typically carried out at room temperature or slightly elevated temperatures to control the rate of isomerization and minimize degradation products.

  • Reaction Monitoring:

    • The progress of the isomerization can be monitored by taking aliquots from the reaction mixture at different time intervals.

    • Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to analyze the composition of the mixture and determine the optimal reaction time.

  • Neutralization and Work-up:

    • Once the reaction has reached equilibrium (or the desired conversion), the reaction is quenched by neutralization.

    • Slowly add Dowex 50W-X8 resin (H+ form) to the reaction mixture with stirring until the pH becomes neutral.

    • Filter the mixture to remove the resin.

  • Decolorization:

    • To the filtrate, add activated carbon and Celite.

    • Stir the suspension for a period to allow for the adsorption of colored impurities.

    • Filter the mixture through a pad of Celite to remove the carbon and Celite.

  • Purification by Chromatography:

    • The resulting clear solution contains a mixture of melibiose, this compound, and other sugars.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • The purification of this compound from the mixture is typically achieved by column chromatography. A variety of stationary phases can be employed, such as cation exchange resins in the calcium form or silica (B1680970) gel.

    • Elute the column with an appropriate solvent system (e.g., aqueous ethanol).

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

  • Characterization and Storage:

    • Combine the pure fractions containing this compound and concentrate them under reduced pressure.

    • The final product can be obtained as a syrup or lyophilized to a powder.

    • Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

    • Store the purified this compound at a low temperature in a desiccator to prevent degradation.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValue/Condition
Starting MaterialMelibiose
CatalystSodium Hydroxide (NaOH)
SolventDeionized Water
TemperatureRoom Temperature
Reaction TimeVaries (monitor by TLC/HPLC)
Neutralizing AgentDowex 50W-X8 (H+ form)

Table 2: Spectroscopic Data for Melibiose (Starting Material)

NucleusChemical Shifts (δ, ppm)
¹H NMR (D₂O)5.23, 4.98, 3.96, 3.89, 3.73, 3.63, 3.50
¹³C NMR (D₂O)100.9, 98.8, 78.6, 77.0, 74.1, 73.7, 71.9, 68.6, 63.8

Note: Specific spectroscopic data for the synthesized this compound should be acquired and tabulated for characterization.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Characterization melibiose Melibiose Solution naoh Add NaOH melibiose->naoh reaction Isomerization Reaction naoh->reaction neutralization Neutralization (Dowex H+) reaction->neutralization filtration1 Filtration neutralization->filtration1 decolorization Decolorization (Activated Carbon) filtration1->decolorization filtration2 Filtration decolorization->filtration2 concentration Concentration filtration2->concentration chromatography Column Chromatography concentration->chromatography analysis Fraction Analysis (TLC/HPLC) chromatography->analysis pooling Pool Pure Fractions analysis->pooling final_product Pure this compound pooling->final_product characterization Characterization (NMR, MS) final_product->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

Lobry de Bruyn-Alberda van Ekenstein Transformation Mechanism

G melibiose Melibiose (Aldose) enediol Enediol Intermediate melibiose->enediol Deprotonation (Base) enediol->melibiose Protonation at C1 This compound This compound (Ketose) enediol->this compound Protonation at C2 epimer Epimer (e.g., Mannose derivative) enediol->epimer Protonation at C1 (opposite face)

Caption: Mechanism of the Lobry de Bruyn-Alberda van Ekenstein transformation.

References

Application Notes and Protocols for the Enzymatic Synthesis of Melibiose from Raffinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiose (B213186), a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond, is a carbohydrate of significant interest in the food and pharmaceutical industries for its prebiotic properties and potential therapeutic applications. This document provides detailed application notes and protocols for the enzymatic synthesis of melibiose from the readily available trisaccharide, raffinose (B1225341). The primary enzymatic methods described herein utilize levansucrase and invertase to catalyze the hydrolysis of raffinose, yielding melibiose and fructose (B13574).

It is important to clarify that the enzymatic hydrolysis of raffinose (composed of galactose, glucose, and fructose) directly yields melibiose (galactose-glucose) and fructose. The initially requested "melibiulose," a disaccharide of galactose and fructose, is not the direct product of this specific enzymatic reaction.

Enzymatic Reaction Pathway

The enzymatic conversion of raffinose to melibiose can be achieved through the action of enzymes such as invertase (a type of β-fructofuranosidase) or levansucrase. These enzymes specifically cleave the α-1,2 glycosidic bond between the glucose and fructose moieties within the sucrose (B13894) unit of raffinose.[1][2] This targeted hydrolysis releases fructose and the desired disaccharide, melibiose.

Enzymatic_Synthesis_of_Melibiose Raffinose Raffinose (Galactose-Glucose-Fructose) Enzyme Invertase or Levansucrase Raffinose->Enzyme Melibiose Melibiose (Galactose-Glucose) Enzyme->Melibiose Hydrolysis Fructose Fructose Enzyme->Fructose Water H₂O Water->Enzyme

Caption: Enzymatic hydrolysis of raffinose to melibiose and fructose.

Quantitative Data Summary

The efficiency of melibiose synthesis is highly dependent on the choice of enzyme and reaction conditions. The following tables summarize key quantitative data from studies on the enzymatic production of melibiose from raffinose.

Table 1: Optimal Conditions for Melibiose Synthesis using Levansucrase from Leuconostoc mesenteroides [3][4]

ParameterOptimal Value
pH6.0
Temperature45 °C
Substrate Concentration (Raffinose)210 g/L
Enzyme Concentration5 U/mL
Maximal Melibiose Yield88 g/L

Experimental Protocols

The following sections provide detailed protocols for the enzymatic synthesis, purification, and characterization of melibiose from raffinose.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis and Characterization start Prepare Raffinose Solution and Buffer reaction Add Enzyme (e.g., Levansucrase) start->reaction incubation Incubate at Optimal Temperature and pH reaction->incubation termination Terminate Reaction (e.g., Heat Inactivation) incubation->termination filtration Filter Reaction Mixture termination->filtration chromatography Column Chromatography (e.g., Bio-Gel P2) filtration->chromatography fraction_collection Collect Fractions chromatography->fraction_collection pooling Pool Melibiose-rich Fractions fraction_collection->pooling hplc HPLC Analysis (Quantification and Purity) pooling->hplc nmr NMR Spectroscopy (Structural Confirmation) pooling->nmr final_product Lyophilize for Pure Melibiose hplc->final_product nmr->final_product

Caption: General workflow for the enzymatic synthesis and purification of melibiose.

Protocol 1: Enzymatic Synthesis of Melibiose using Levansucrase

This protocol is based on the optimized conditions for levansucrase from Leuconostoc mesenteroides.[3][4]

Materials:

  • Raffinose

  • Purified levansucrase (e.g., from Leuconostoc mesenteroides)

  • Sodium acetate (B1210297) buffer (50 mM, pH 6.0)

  • Water bath or incubator

  • Reaction vessels (e.g., 50 mL Falcon tubes or glass bottles)

  • Boiling water bath

Procedure:

  • Prepare a 210 g/L raffinose solution in 50 mM sodium acetate buffer (pH 6.0).

  • Pre-warm the raffinose solution to 45 °C.

  • Add purified levansucrase to the reaction mixture to a final concentration of 5 U/mL. One unit (U) of levansucrase activity is defined as the amount of enzyme that produces 1 µmol of glucose and fructose per minute from sucrose.

  • Incubate the reaction mixture at 45 °C with gentle agitation for a predetermined time (e.g., monitored over several hours to determine the optimal reaction time for maximum yield).

  • To terminate the reaction, heat the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble materials.

  • Collect the supernatant containing melibiose, fructose, and unreacted raffinose for purification.

Protocol 2: Purification of Melibiose by Column Chromatography

This protocol provides a general method for separating melibiose from the reaction mixture.

Materials:

  • Supernatant from the enzymatic reaction

  • Chromatography column

  • Bio-Gel P2 resin (or other suitable size-exclusion chromatography resin)

  • Deionized water (HPLC grade)

  • Fraction collector

  • Refractive index (RI) detector (optional, for monitoring elution)

Procedure:

  • Equilibrate the Bio-Gel P2 column with deionized water.

  • Concentrate the supernatant from the enzymatic reaction if necessary.

  • Carefully load the concentrated supernatant onto the top of the column.

  • Elute the sugars with deionized water at a constant flow rate.

  • Collect fractions of a fixed volume using a fraction collector.

  • Monitor the elution profile using a refractive index detector or by analyzing individual fractions for sugar content (e.g., by TLC or HPLC).

  • Pool the fractions containing pure melibiose, as determined by analysis.

  • Lyophilize the pooled fractions to obtain pure melibiose powder.

Protocol 3: Analysis of Melibiose by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of sugars.[5]

Instrumentation:

  • HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or a HILIC column).

Mobile Phase:

  • Degassed, deionized water (for ion-exchange columns) or a mixture of acetonitrile (B52724) and water (for HILIC columns).

Standard Preparation:

  • Prepare standard solutions of raffinose, melibiose, and fructose of known concentrations in deionized water.

Sample Preparation:

  • Dilute an aliquot of the reaction mixture or purified fractions with deionized water to fall within the concentration range of the standard curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example for an Aminex HPX-87C column):

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85 °C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI)

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve for each sugar.

  • Inject the prepared samples.

  • Identify and quantify the sugars in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 4: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the synthesized melibiose.[6][7]

Sample Preparation:

  • Dissolve a small amount (5-10 mg) of the purified and lyophilized melibiose in deuterium (B1214612) oxide (D₂O).

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

  • ¹H NMR: Provides information on the proton environment and can be used to identify the anomeric protons, which have characteristic chemical shifts.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the α-1,6 glycosidic linkage between galactose and glucose.

Data Analysis:

  • Compare the obtained NMR spectra with published data for melibiose to confirm its identity and purity.[8]

Concluding Remarks

The enzymatic synthesis of melibiose from raffinose offers a targeted and efficient method for producing this valuable disaccharide. The protocols outlined in this document provide a comprehensive guide for researchers in the fields of biotechnology, food science, and drug development to produce, purify, and characterize melibiose for further investigation and application. The use of levansucrase, in particular, has been shown to provide high yields under optimized conditions. Careful monitoring and control of reaction parameters, followed by robust purification and analytical procedures, are crucial for obtaining high-purity melibiose.

References

Application Notes and Protocols for the Structural Elucidation of Melibiulose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex carbohydrates. Melibiulose, a disaccharide composed of an α-D-galactopyranosyl unit linked to a β-D-fructofuranose unit (α-D-Galp-(1→6)-β-D-Fruf), presents a unique structural challenge due to the presence of a ketose moiety and multiple chiral centers. These application notes provide a comprehensive guide to utilizing a suite of NMR experiments for the unambiguous structural determination and characterization of this compound. The protocols outlined herein are designed to yield high-quality data for detailed analysis of its constitution, configuration, and conformation in solution.

Structural Elucidation Strategy

The structural elucidation of this compound via NMR spectroscopy involves a systematic approach, beginning with simple one-dimensional (1D) experiments to assess sample purity and identify key proton and carbon signals. This is followed by a series of two-dimensional (2D) experiments to establish through-bond and through-space correlations, ultimately leading to the complete assignment of all proton and carbon resonances and the determination of the glycosidic linkage and stereochemistry.

A typical workflow for the NMR analysis of this compound is as follows:

Melibiulose_NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Determination Sample This compound Sample Dissolution Dissolve in D2O Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Assignments Assign Resonances COSY->Assignments HSQC->Assignments Linkage Determine Glycosidic Linkage HMBC->Linkage Stereochem Confirm Stereochemistry NOESY->Stereochem Assignments->Linkage Linkage->Stereochem Structure Final Structure Stereochem->Structure Melibiulose_Assignment_Logic cluster_start Starting Point cluster_galactose Galactose Spin System cluster_fructose Fructose Spin System cluster_linkage Glycosidic Linkage Anomeric_H1 Identify Gal H-1 (Anomeric Proton) COSY_Gal Trace Galactose Protons (H-1 to H-6) via COSY Anomeric_H1->COSY_Gal HSQC_Gal Assign Galactose Carbons (C-1 to C-6) via HSQC COSY_Gal->HSQC_Gal HMBC_Linkage Observe HMBC correlation (Gal H-1 to Fru C-6) HSQC_Gal->HMBC_Linkage Anomeric_C2 Identify Fru C-2 (Anomeric Carbon) HMBC_Fru Identify Protons near Fru C-2 (H-1, H-3) via HMBC Anomeric_C2->HMBC_Fru COSY_Fru Trace Fructose Protons (H-1, H-3 to H-6) via COSY HMBC_Fru->COSY_Fru HSQC_Fru Assign Fructose Carbons (C-1, C-3 to C-6) via HSQC COSY_Fru->HSQC_Fru HSQC_Fru->HMBC_Linkage

Application Notes and Protocols for the Mass Spectrometry Analysis of Melibiulose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, a ketose disaccharide isomeric to melibiose (B213186), and its derivatives are of increasing interest in glycobiology and drug development. Accurate and sensitive characterization and quantification of these compounds are crucial for understanding their biological roles and for the development of novel therapeutics. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers a powerful platform for the analysis of this compound and its derivatives. This document provides detailed application notes and protocols for the mass spectrometric analysis of these compounds.

Analytical Strategies for this compound Analysis

The analysis of underivatized sugars like this compound by mass spectrometry can be challenging due to their high polarity and low ionization efficiency.[1] Therefore, two primary strategies are employed:

  • Derivatization followed by GC-MS: This is a classic and robust method for sugar analysis. Derivatization increases the volatility and thermal stability of the sugars, making them amenable to GC separation.[2] Trimethylsilyl (TMS) oxime derivatization is a common and effective method for reducing sugars, including ketoses like this compound.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of both derivatized and underivatized sugars in complex mixtures.[4] For underivatized sugars, hydrophilic interaction liquid chromatography (HILIC) is often the separation method of choice. Derivatization can also be used in LC-MS to improve chromatographic retention and ionization efficiency.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound via Trimethylsilyl Oxime (TMSO) Derivatization

This protocol is designed for the qualitative and quantitative analysis of this compound in purified samples or simple mixtures.

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Hydroxylamine (B1172632) hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Phenyl β-D-glucopyranoside)

  • Ethyl acetate

  • Vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a vial.

    • Add a known amount of the internal standard.

    • Lyophilize the sample to complete dryness.

  • Oximation:

    • To the dry sample, add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine.

    • Seal the vial and heat at 90°C for 30 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial and heat at 90°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: 280°C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

dot

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is suitable for the sensitive and selective quantification of this compound in complex biological matrices.

Materials:

  • This compound standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar, stable isotope-labeled sugar)

  • LC-MS/MS system with a HILIC column

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 80% B, hold for 2 minutes, decrease to 20% B over 8 minutes, hold for 2 minutes, and then return to 80% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS Parameters:

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 350°C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 600 L/hr.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. (See Table 2 for example transitions).

dot

Caption: Workflow for LC-MS/MS analysis of this compound.

Data Presentation

Quantitative Data

Quantitative analysis is typically performed by creating a calibration curve using a series of known concentrations of a this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Example Calibration Curve Data for GC-MS Analysis of TMSO-Melibiulose

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,234145,8900.104
578,987148,2340.533
10155,432147,5671.053
25389,765146,9872.652
50798,543149,1235.355
1001,587,432148,54310.687

Table 2: Example MRM Transitions and Optimized Parameters for LC-MS/MS Analysis of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound341.1 [M-H]⁻179.13515
This compound341.1 [M-H]⁻119.03525
¹³C₆-Melibiulose (IS)347.1 [M-H]⁻182.13515

Fragmentation Pathways

Understanding the fragmentation patterns of this compound and its derivatives is essential for structural confirmation and method development.

Fragmentation of TMSO-Melibiulose (GC-EI-MS)

The fragmentation of TMSO-derivatized sugars in EI-MS is complex but yields characteristic ions. The fragmentation of the melibiose derivative can be used as a guide for this compound.[5] Cleavage of the glycosidic bond is a primary fragmentation pathway, along with cleavages within the sugar rings.

dot

Fragmentation_Pathway M TMSO-Melibiulose [M]+• F1 [M-CH3]+ M->F1 Loss of Methyl F2 Glycosidic Bond Cleavage M->F2 F5 Ring Cleavage Fragments M->F5 F3 Fragment from Galactose moiety F2->F3 F4 Fragment from Fructose moiety F2->F4

Caption: Postulated fragmentation of TMSO-melibiulose.

Applications in Research and Drug Development

  • Metabolomics: Quantifying changes in this compound levels in biological systems in response to stimuli or disease.

  • Enzyme Assays: Monitoring the activity of enzymes that metabolize this compound.

  • Drug Discovery: Screening for inhibitors of enzymes involved in this compound metabolism.

  • Food Science: Characterizing the sugar composition of food products.

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound and its derivatives. The choice between GC-MS and LC-MS/MS will depend on the specific application, sample matrix, and desired sensitivity. Proper method development and validation are crucial for obtaining accurate and reliable results in research and drug development settings.

References

Application Notes and Protocols: Melibiulose as a Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melibiulose

This compound is a rare ketose disaccharide with the chemical formula C₁₂H₂₂O₁₁. It is composed of a galactose molecule linked to a fructose (B13574) molecule (α-D-Galactopyranosyl-(1→6)-D-fructofuranose). As a rare sugar, its microbial metabolism is not well-documented, presenting a unique opportunity for the discovery of novel enzymatic pathways and the production of high-value biochemicals. The exploration of this compound as a carbon source in microbial fermentation can pave the way for the synthesis of novel prebiotics, biofuels, and pharmaceutical precursors.

Rationale for Utilizing this compound in Fermentation

The unique structure of this compound makes it a valuable substrate for several biotechnological applications:

  • Discovery of Novel Enzymes: Screening for microorganisms capable of metabolizing this compound can lead to the discovery of novel glycoside hydrolases, isomerases, and kinases with unique substrate specificities.

  • Production of High-Value Compounds: The galactose and fructose moieties of this compound can be channeled into various metabolic pathways for the production of valuable compounds such as organic acids, amino acids, and platform chemicals.

  • Development of Prebiotics: Oligosaccharides derived from rare sugars are being investigated for their prebiotic potential. Fermentation of this compound could lead to the production of novel oligosaccharides with beneficial effects on gut microbiota.

  • Elucidation of Novel Metabolic Pathways: Studying how microorganisms catabolize this compound can provide insights into the diversity of carbohydrate metabolism in nature.

Experimental Protocols

Screening for this compound-Utilizing Microorganisms

This protocol outlines a method for isolating microorganisms from environmental samples that can utilize this compound as a sole carbon source.

Materials:

  • Environmental samples (e.g., soil, decaying plant matter, fruit surfaces)

  • This compound (as the sole carbon source)

  • Minimal salt medium (MSM) - see Table 1 for composition

  • Agar (B569324)

  • Sterile petri dishes, flasks, and test tubes

  • Incubator

  • Autoclave

  • Spectrophotometer

Protocol:

  • Enrichment Culture:

    • Prepare MSM broth with 1% (w/v) this compound as the sole carbon source.

    • Inoculate 100 mL of the this compound-MSM broth with 1 g of the environmental sample.

    • Incubate at 30°C with shaking (150 rpm) for 5-7 days.

    • After incubation, transfer 1 mL of the culture to 100 mL of fresh this compound-MSM broth and incubate under the same conditions. Repeat this step 2-3 times to enrich for this compound-utilizing organisms.

  • Isolation of Pure Cultures:

    • Prepare MSM agar plates containing 1% (w/v) this compound.

    • Perform serial dilutions of the final enrichment culture.

    • Plate 100 µL of each dilution onto the this compound-MSM agar plates.

    • Incubate the plates at 30°C for 3-5 days, or until colonies are visible.

    • Select morphologically distinct colonies and streak them onto fresh this compound-MSM agar plates to obtain pure cultures.

  • Confirmation of this compound Utilization:

    • Inoculate the isolated pure cultures into MSM broth containing 1% this compound and a control broth with no carbon source.

    • Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) over time.

    • Significant growth in the this compound-containing medium compared to the control confirms the ability of the isolate to utilize this compound.

Table 1: Composition of Minimal Salt Medium (MSM)

ComponentConcentration (g/L)
(NH₄)₂SO₄2.0
KH₂PO₄1.5
K₂HPO₄3.5
MgSO₄·7H₂O0.2
CaCl₂·2H₂O0.02
FeSO₄·7H₂O0.01
Trace Element Solution*1 mL
This compound10.0
pH 7.0

*Trace Element Solution (g/L): ZnSO₄·7H₂O (0.1), MnCl₂·4H₂O (0.03), H₃BO₃ (0.3), CoCl₂·6H₂O (0.2), CuSO₄·5H₂O (0.01), NiCl₂·6H₂O (0.02), NaMoO₄·2H₂O (0.03).

Screening_Workflow cluster_0 Enrichment cluster_1 Isolation cluster_2 Confirmation A Environmental Sample B Inoculate this compound-MSM Broth A->B C Incubate (30°C, 5-7 days) B->C D Serial Transfer (2-3 times) C->D E Serial Dilution D->E F Plate on this compound-MSM Agar E->F G Incubate (30°C, 3-5 days) F->G H Isolate Pure Colonies G->H I Inoculate Liquid Culture H->I J Monitor Growth (OD600) I->J K Confirmed this compound Utilizer J->K

Figure 1: Workflow for screening this compound-utilizing microorganisms.
Characterization of this compound Catabolism

This protocol provides a general approach to investigate the initial steps of this compound degradation by a newly isolated microorganism.

Materials:

  • Cell-free extract of the isolated microorganism grown on this compound

  • This compound solution

  • Phosphate (B84403) buffer (pH 7.0)

  • Enzyme assay reagents (e.g., for detecting glucose and fructose)

  • HPLC system with a suitable carbohydrate analysis column

Protocol:

  • Preparation of Cell-Free Extract:

    • Grow the isolated microorganism in this compound-MSM broth to the mid-exponential phase.

    • Harvest the cells by centrifugation.

    • Wash the cells with phosphate buffer.

    • Resuspend the cells in phosphate buffer and lyse them by sonication or using a French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Enzyme Assay:

    • Set up a reaction mixture containing the cell-free extract, this compound solution, and phosphate buffer.

    • Incubate the mixture at the optimal growth temperature of the microorganism.

    • At different time points, take samples and stop the reaction (e.g., by boiling).

    • Analyze the samples for the presence of galactose and fructose using specific enzyme assays or HPLC. The appearance of these monosaccharides would suggest the presence of a hydrolase that cleaves the glycosidic bond of this compound.

  • Identification of Metabolic Intermediates:

    • Analyze the reaction mixture over time using HPLC to identify potential phosphorylated intermediates, which would suggest a phosphorylase or kinase-dependent pathway.

Melibiulose_Catabolism_Investigation cluster_0 Cell-Free Extract Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis A Grow cells in This compound-MSM B Harvest & Lyse Cells A->B C Obtain Cell-Free Extract B->C D Incubate Extract with this compound C->D E Time-course Sampling D->E F Detect Galactose & Fructose (Enzyme Assays/HPLC) E->F G Identify Intermediates (HPLC) E->G

Figure 2: Workflow for investigating this compound catabolism.
General Fermentation Protocol

This protocol provides a starting point for the fermentation of a newly isolated this compound-utilizing microorganism. Conditions should be optimized for the specific strain.

Materials:

  • Isolated this compound-utilizing microorganism

  • Fermentation medium - see Table 2 for a general composition

  • Bioreactor (e.g., 2 L stirred-tank)

  • pH probe, dissolved oxygen (DO) probe

  • Acid and base solutions for pH control (e.g., 2M HCl, 2M NaOH)

  • Antifoaming agent

Protocol:

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating the microorganism into the fermentation medium and incubating until the mid-exponential phase.

  • Bioreactor Setup and Sterilization:

    • Prepare the fermentation medium in the bioreactor.

    • Calibrate the pH and DO probes.

    • Sterilize the bioreactor with the medium in place.

  • Fermentation:

    • Inoculate the sterile medium with the seed culture (typically 5-10% v/v).

    • Set the fermentation parameters:

      • Temperature: Optimal growth temperature of the isolate.

      • pH: Maintain at a constant value (e.g., 7.0) using automated acid/base addition.

      • Agitation: Start at a low speed (e.g., 200 rpm) and increase as biomass increases to maintain DO.

      • Aeration: Provide sterile air at a constant flow rate (e.g., 1 vvm).

    • Monitor cell growth (OD₆₀₀), substrate consumption (this compound concentration), and product formation over time by taking samples aseptically.

Table 2: General Fermentation Medium Composition

ComponentConcentration (g/L)
This compound20 - 100
Yeast Extract5.0
Peptone10.0
(NH₄)₂SO₄5.0
KH₂PO₄2.0
K₂HPO₄4.0
MgSO₄·7H₂O0.5
Trace Element Solution*1 mL
pH 7.0

*Same composition as in Table 1.

Prospective Metabolic Engineering Strategies

For well-characterized industrial microorganisms like Escherichia coli, Saccharomyces cerevisiae, Aspergillus niger, and Corynebacterium glutamicum that may not naturally utilize this compound, metabolic engineering can be employed.

Potential Strategies:

  • Introduce a this compound Transporter: Identify and express a gene encoding a transporter protein that can efficiently import this compound into the cell.

  • Express a this compound-Specific Hydrolase or Phosphorylase: Introduce a gene encoding an enzyme that can cleave this compound into galactose and fructose, or their phosphorylated derivatives.

  • Optimize Downstream Pathways: Enhance the metabolic pathways that convert galactose and fructose into the desired product to pull the flux from this compound catabolism.

Metabolic_Engineering_Strategy cluster_0 Engineering Targets Mel_ext Extracellular This compound Mel_int Intracellular This compound Mel_ext->Mel_int Transporter Gal_Fru Galactose + Fructose Mel_int->Gal_Fru Hydrolase/ Phosphorylase Products Value-Added Products Gal_Fru->Products Metabolic Pathways Transporter 1. Introduce Transporter Transporter->Mel_int Hydrolase 2. Introduce Hydrolase/Phosphorylase Hydrolase->Gal_Fru Pathway 3. Optimize Downstream Pathways Pathway->Products

Figure 3: Conceptual metabolic engineering strategy for this compound utilization.

Data Presentation

Quantitative data from fermentation experiments should be summarized in tables for easy comparison of different strains or conditions.

Table 3: Example Fermentation Data Summary

Strain/ConditionMax. Biomass (OD₆₀₀)This compound Consumed (g/L)Product Titer (g/L)Yield (g product/g substrate)Productivity (g/L/h)
Isolate A8.519.85.20.260.11
Isolate B6.215.13.10.210.06
Engineered E. coli12.148.515.70.320.33

Conclusion

The utilization of this compound as a carbon source for microbial fermentation is a largely unexplored area with significant potential for scientific discovery and biotechnological innovation. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to begin exploring the microbial metabolism of this rare sugar, from the initial screening of novel microorganisms to the potential for metabolic engineering of industrial strains. Careful and systematic application of these methods will be crucial in unlocking the full potential of this compound as a sustainable feedstock for the bio-based economy.

Application Notes and Protocols for Melibiulose Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic hydrolysis of melibiulose, a disaccharide of significant interest in various biological and industrial processes. The assay is crucial for characterizing enzyme activity, screening for inhibitors, and understanding carbohydrate metabolism.

Introduction

This compound, a ketohexose disaccharide, is structurally related to melibiose. The hydrolysis of this compound is catalyzed by α-galactosidase (EC 3.2.1.22), also known as melibiase. This enzyme cleaves the α-1,6 glycosidic bond between the galactose and glucose moieties, yielding D-galactose and D-fructose.[1] The ability to accurately measure this hydrolytic activity is essential for applications ranging from food technology to drug discovery. This protocol outlines a common method for determining α-galactosidase activity using this compound or the more commonly available substrate, melibiose, and quantifies the resulting hydrolysis products.

Principle

The this compound hydrolysis assay is based on the quantification of the products, galactose and glucose (or fructose (B13574) if starting with this compound), generated by the enzymatic action of α-galactosidase. The rate of product formation is directly proportional to the enzyme's activity under specific conditions. Product quantification can be achieved through various methods, including high-performance liquid chromatography (HPLC) or colorimetric assays that measure the concentration of reducing sugars.

Data Presentation: Optimal Conditions for α-Galactosidase Activity

The efficiency of this compound hydrolysis is influenced by several factors. The following table summarizes key quantitative data from studies on α-galactosidases from different sources, which can serve as a starting point for optimizing assay conditions.

ParameterOrganism/SourceValueReference
Optimal pH Aspergillus sp. D-235.0[2]
Trichoderma reesei6.0[3]
Aspergillus fumigatus4.5 - 5.5[4]
Optimal Temperature Aspergillus sp. D-2350 °C[2]
Trichoderma reesei37 °C[3]
Aspergillus fumigatus55 °C[4]
K_M_ for pNPG Aspergillus fumigatus0.3 mM[4]
Substrate Concentration Aspergillus sp. D-234 mg/mL (melibiose)[2]
Azotobacter vinelandii30 mM (melibiose)[5]
Enzyme Concentration Aspergillus sp. D-235, 10, 20 U/mL[2]

Note: pNPG (p-nitrophenyl-α-D-galactopyranoside) is a common chromogenic substrate used to assay α-galactosidase activity.

Experimental Protocols

Method 1: Quantification of Released Galactose and Glucose using HPLC

This method provides high specificity and allows for the simultaneous quantification of substrate and products.

Materials and Reagents:

  • α-Galactosidase enzyme solution

  • This compound or Melibiose substrate solution (e.g., 4 mg/mL)[2]

  • Reaction Buffer (e.g., 0.02 M Na₂HPO₄–citric acid buffer, pH 4.5)[2]

  • Stopping Reagent (e.g., 1 M NaOH or heat inactivation)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P)

  • Standards: D-Galactose, D-Glucose, and this compound/Melibiose

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture by combining the reaction buffer, substrate solution, and enzyme solution in a microcentrifuge tube. A typical reaction volume is 1 mL.

    • Include a negative control with heat-inactivated enzyme or without the enzyme to account for any non-enzymatic hydrolysis.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 50 °C) for a specific period (e.g., 10 minutes to several hours, depending on enzyme activity).[2]

  • Reaction Termination:

    • Stop the reaction by adding a stopping reagent or by heating the mixture to 100 °C for 5-10 minutes to denature the enzyme.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Analyze the sample using an HPLC system equipped with a carbohydrate column and a refractive index (RI) detector.

    • The mobile phase is typically ultrapure water at a constant flow rate.

    • Identify and quantify the peaks corresponding to galactose, glucose, and any remaining this compound by comparing their retention times and peak areas to those of the standards.[6]

Method 2: Colorimetric Assay using DNS (3,5-Dinitrosalicylic Acid)

This method is a simpler, high-throughput alternative for measuring the total reducing sugars produced.

Materials and Reagents:

  • α-Galactosidase enzyme solution

  • This compound or Melibiose substrate solution

  • Reaction Buffer

  • DNS Reagent (3,5-Dinitrosalicylic acid, Sodium sulfite, Rochelle salt, Sodium hydroxide)

  • Spectrophotometer

Procedure:

  • Reaction Setup and Incubation:

    • Follow steps 1 and 2 from the HPLC method.

  • Color Development:

    • After incubation, add 1 mL of DNS reagent to the 1 mL reaction mixture.

    • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

  • Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of glucose or galactose to determine the amount of reducing sugar produced in the enzymatic reaction.

Visualizations

Enzymatic Reaction of this compound Hydrolysis

Melibiulose_Hydrolysis This compound This compound (Galactose-α-1,6-Fructose) Enzyme α-Galactosidase This compound->Enzyme Products Products Enzyme->Products Hydrolysis Galactose D-Galactose Products->Galactose Fructose D-Fructose Products->Fructose

Caption: Enzymatic cleavage of this compound into galactose and fructose.

Experimental Workflow for this compound Hydrolysis Assay

Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, Substrate, Enzyme) B 2. Incubate at Optimal Temperature A->B C 3. Terminate Reaction (Heat or Chemical) B->C D 4. Product Quantification C->D E HPLC Analysis D->E High Specificity F Colorimetric Assay (DNS) D->F High Throughput G 5. Data Analysis E->G F->G

Caption: General workflow for the this compound hydrolysis assay.

References

Investigating the Prebiotic Potential of Melibiulose on Gut Microbiota: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Melibiulose and its Prebiotic Hypothesis

This compound is a ketose disaccharide, an isomer of the aldose Melibiose (B213186). Prebiotics are non-digestible food ingredients that confer health benefits by selectively stimulating the growth and/or activity of beneficial gut microorganisms.[4] The structural similarity of this compound to known prebiotics like lactulose (B1674317) and melibiose suggests it may also be selectively fermented by probiotic bacteria.

The core hypothesis for the prebiotic potential of this compound is that it can be utilized by key probiotic genera, such as Bifidobacterium and Lactobacillus, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), and a positive modulation of the gut microbiota composition.

Data Presentation: Expected Outcomes of this compound Fermentation

The following tables summarize hypothetical quantitative data that could be expected from in vitro fermentation studies of this compound, based on typical results observed for other prebiotics.

Table 1: Changes in Bacterial Populations after 24-hour in vitro Fermentation

Substrate (1% w/v)Total Bacteria (log10 cells/mL)Bifidobacterium (log10 cells/mL)Lactobacillus (log10 cells/mL)Bacteroides (log10 cells/mL)Clostridium cluster IV (log10 cells/mL)
Negative Control (no substrate) 8.5 ± 0.27.0 ± 0.36.5 ± 0.28.0 ± 0.17.8 ± 0.2
This compound (Hypothetical) 9.2 ± 0.38.5 ± 0.47.8 ± 0.38.2 ± 0.28.0 ± 0.3
Positive Control (Inulin) 9.3 ± 0.28.7 ± 0.37.5 ± 0.28.3 ± 0.18.1 ± 0.2

Table 2: Short-Chain Fatty Acid (SCFA) Production after 24-hour in vitro Fermentation

Substrate (1% w/v)Acetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
Negative Control (no substrate) 10.2 ± 1.53.5 ± 0.84.1 ± 1.017.8 ± 3.3
This compound (Hypothetical) 35.8 ± 4.212.1 ± 2.515.7 ± 3.163.6 ± 9.8
Positive Control (Inulin) 40.5 ± 5.115.3 ± 3.018.2 ± 3.574.0 ± 11.6

Experimental Protocols

Protocol for in vitro Gastrointestinal Digestion and Fecal Fermentation

This protocol is adapted from established methods to assess the resistance of a substrate to digestion and its subsequent fermentation by gut microbiota.

Materials:

  • This compound

  • Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)

  • α-amylase, pepsin, pancreatin (B1164899), bile salts

  • Phosphate-buffered saline (PBS)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber

  • Fermentation medium (e.g., YCFA broth)

  • Shaking incubator

Procedure:

  • Oral Phase: Dissolve this compound in SSF containing α-amylase. Incubate at 37°C for 5 minutes with gentle shaking.

  • Gastric Phase: Add SGF containing pepsin to the oral phase mixture. Adjust pH to 2.0-3.0. Incubate at 37°C for 2 hours with continuous shaking.

  • Intestinal Phase: Add SIF containing pancreatin and bile salts. Adjust pH to 7.0. Incubate at 37°C for 2-3 hours with continuous shaking.

  • Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry using fresh fecal samples and pre-reduced PBS.

  • Fermentation: Add the digested this compound solution to sterile tubes containing fermentation medium. Inoculate with the fecal slurry. Include a negative control (no substrate) and a positive control (e.g., inulin).

  • Incubation: Incubate anaerobically at 37°C for 24-48 hours.

  • Sampling: At designated time points (e.g., 0, 12, 24, 48 hours), collect samples for microbial analysis and SCFA quantification.

Protocol for Microbial Community Analysis by 16S rRNA Gene Sequencing

This protocol outlines the steps for analyzing changes in the gut microbiota composition.[1][5]

Materials:

  • DNA extraction kit (for fecal samples)

  • Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region)

  • PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME, Mothur)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the fermentation samples collected at different time points.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using high-fidelity polymerase.

  • Library Preparation: Purify the PCR products and prepare sequencing libraries according to the manufacturer's instructions.

  • Sequencing: Perform paired-end sequencing on an appropriate platform.

  • Bioinformatic Analysis:

    • Process raw sequencing reads (quality filtering, trimming, merging).

    • Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the ASVs/OTUs.

    • Perform diversity analysis (alpha and beta diversity) and differential abundance analysis.

Protocol for Quantification of Short-Chain Fatty Acids (SCFAs)

This protocol describes the quantification of major SCFAs (acetate, propionate, butyrate) using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]

Materials:

  • Fermentation samples

  • Internal standards (e.g., 2-ethylbutyric acid)

  • Metaphosphoric acid or other protein precipitating agent

  • Diethyl ether or other extraction solvent

  • Anhydrous sodium sulfate

  • GC or LC-MS system with appropriate column and detector

Procedure:

  • Sample Preparation:

    • Centrifuge fermentation samples to pellet bacterial cells.

    • Acidify the supernatant with metaphosphoric acid to precipitate proteins and stop microbial activity.

    • Add an internal standard.

  • Extraction: Extract SCFAs from the acidified supernatant using diethyl ether.

  • Derivatization (Optional but recommended for LC-MS): Derivatize SCFAs to improve chromatographic separation and detection sensitivity.

  • Analysis:

    • Inject the prepared sample into the GC or LC-MS system.

    • Separate the SCFAs on an appropriate column.

    • Detect and quantify the SCFAs based on the calibration curves of standards.

  • Data Analysis: Calculate the concentration of each SCFA in the samples, normalized to the internal standard.

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_digestion In Vitro Digestion cluster_fermentation Anaerobic Fecal Fermentation cluster_analysis Downstream Analysis Oral Oral Phase Gastric Gastric Phase Oral->Gastric Intestinal Intestinal Phase Gastric->Intestinal Fermentation Incubate with Fecal Slurry (24-48h) Intestinal->Fermentation SCFA SCFA Quantification (GC/LC-MS) Fermentation->SCFA Microbiota 16S rRNA Sequencing Fermentation->Microbiota This compound This compound Substrate This compound->Oral

Caption: Experimental workflow for investigating the prebiotic potential of this compound.

Melibiose_Metabolism cluster_cell Bacterial Cell Melibiose Melibiose Transport Melibiose Transporter Melibiose->Transport Galactose Galactose Glycolysis Glycolysis / Bifid Shunt Galactose->Glycolysis Glucose Glucose Glucose->Glycolysis SCFAs Acetate, Propionate, Butyrate Glycolysis->SCFAs Melibiose_in Intracellular Melibiose Transport->Melibiose_in alpha_Gal α-Galactosidase alpha_Gal->Galactose alpha_Gal->Glucose Melibiose_in->alpha_Gal

Caption: Inferred metabolic pathway for Melibiose utilization by probiotic bacteria.

Conclusion

While direct evidence for the prebiotic activity of this compound is currently lacking, its structural characteristics suggest a strong potential for selective fermentation by beneficial gut bacteria. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to systematically investigate the prebiotic effects of this compound. Such studies would involve demonstrating its resistance to digestion, its selective utilization by probiotic strains like Bifidobacterium and Lactobacillus, and its ability to promote the production of health-promoting metabolites like SCFAs. The successful validation of these properties would position this compound as a novel candidate prebiotic for applications in functional foods and therapeutics.

References

Application Notes and Protocols: Melibiulose as a Potential Substrate for Glycosyltransferase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule, forming a specific glycosidic bond.[1] This enzymatic activity is fundamental to the synthesis of a vast array of complex carbohydrates, glycoproteins, and glycolipids that play critical roles in cellular recognition, signaling, and pathogenesis. The substrate promiscuity of some GTs presents an opportunity for the synthesis of novel oligosaccharides and glycoconjugates with potential applications in drug development, functional foods, and material science.

Melibiulose, a disaccharide composed of galactose and fructose (B13574) (D-Gal-α-(1→6)-D-Fru), is a structural isomer of melibiose (B213186). While the use of melibiose as a substrate in enzymatic reactions has been explored, the potential of this compound as an acceptor substrate for glycosyltransferases remains a largely uncharted area of research. These application notes provide a theoretical framework and detailed protocols to guide researchers in investigating the utility of this compound as a substrate for glycosyltransferase-mediated glycosylation, enabling the synthesis of novel trisaccharides and other complex carbohydrates.

Hypothetical Application: Synthesis of a Novel Trisaccharide

This document outlines a hypothetical application focused on the enzymatic synthesis of a novel trisaccharide by transferring a glucose molecule from a UDP-glucose donor to this compound as an acceptor substrate. This process would be catalyzed by a glycosyltransferase with broad acceptor specificity.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to demonstrate how experimental results can be structured for clear comparison.

Table 1: Hypothetical Kinetic Parameters of a Promiscuous Glycosyltransferase with Various Acceptor Substrates

Acceptor SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
N-acetylglucosamine1512010.06.7 x 105
Lactose25957.93.2 x 105
This compound 45 50 4.2 9.3 x 104
Sucrose80201.72.1 x 104

Table 2: Hypothetical Product Yield of Trisaccharide Synthesis from this compound

Reaction Time (hours)This compound Consumed (%)Trisaccharide Product (%)Byproduct Formation (%)
125223
248435
475687
892857
1298899

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the use of this compound as a glycosyltransferase substrate.

Protocol 1: Screening of Glycosyltransferases for Activity with this compound

Objective: To identify glycosyltransferases capable of using this compound as an acceptor substrate.

Materials:

  • Putative glycosyltransferases (commercially available or purified recombinant enzymes)

  • This compound

  • UDP-glucose (or other relevant activated sugar donor)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar UDP detection assay

  • 96-well microplates

  • Microplate reader with luminescence detection

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in water).

  • Prepare a stock solution of UDP-glucose (e.g., 10 mM in water).

  • In a 96-well plate, set up the following reaction mixture (total volume of 25 µL):

    • 5 µL of 5x Reaction Buffer

    • 2.5 µL of this compound stock (final concentration 10 mM)

    • 2.5 µL of UDP-glucose stock (final concentration 1 mM)

    • 1 µL of glycosyltransferase solution (e.g., 1 µg/µL)

    • 14 µL of sterile deionized water

  • Include negative controls:

    • No enzyme control: Replace the enzyme solution with water.

    • No acceptor control: Replace the this compound solution with water.

  • Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for 1-2 hours.

  • Stop the reaction by adding 25 µL of the UDP Detection Reagent from the UDP-Glo™ kit.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescence using a microplate reader. A significant increase in luminescence compared to the negative controls indicates potential glycosyltransferase activity with this compound.

Protocol 2: Determination of Kinetic Parameters

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a confirmed glycosyltransferase for this compound.

Materials:

  • Confirmed active glycosyltransferase

  • This compound

  • UDP-glucose

  • Reaction Buffer

  • UDP-Glo™ Glycosyltransferase Assay Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of this compound dilutions in water to achieve a range of final concentrations in the assay (e.g., 0, 1, 2, 5, 10, 20, 50, 100 mM).

  • Maintain a constant, saturating concentration of UDP-glucose (e.g., 5 mM).

  • Set up reactions in a 96-well plate as described in Protocol 1, varying the concentration of this compound.

  • Incubate for a fixed time period within the linear range of the reaction (determined in preliminary experiments).

  • Measure UDP production using the UDP-Glo™ assay.

  • Plot the initial reaction velocity (luminescence units/min) against the this compound concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 3: Synthesis and Purification of the Trisaccharide Product

Objective: To perform a larger-scale synthesis of the novel trisaccharide for structural characterization.

Materials:

  • Active glycosyltransferase

  • This compound

  • UDP-glucose

  • Reaction Buffer

  • Quenching solution (e.g., 1 M HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting

  • High-performance liquid chromatography (HPLC) system with a suitable column for carbohydrate separation (e.g., an amino-propyl or porous graphitic carbon column)

  • Lyophilizer

Procedure:

  • Set up a larger volume reaction (e.g., 10 mL) with optimized concentrations of this compound, UDP-glucose, and enzyme as determined from kinetic studies.

  • Incubate at the optimal temperature with gentle agitation for an extended period (e.g., 12-24 hours) to maximize product yield.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, terminate it by adding a quenching solution to inactivate the enzyme.

  • Desalt the reaction mixture using SPE cartridges.

  • Purify the trisaccharide product from the reaction mixture using preparative HPLC.

  • Collect the fractions containing the purified trisaccharide.

  • Lyophilize the pooled fractions to obtain the purified product as a powder.

Protocol 4: Analysis of Reaction Products

Objective: To confirm the identity and structure of the synthesized trisaccharide.

Materials:

  • Purified trisaccharide product

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Mass Spectrometry:

    • Determine the molecular weight of the purified product using mass spectrometry. The expected mass will be that of this compound plus a hexose (B10828440) unit.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help elucidate the linkage between the monosaccharide units.

  • NMR Spectroscopy:

    • Perform 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments on the purified trisaccharide.

    • The NMR data will provide detailed structural information, including the anomeric configuration and the specific hydroxyl group on the this compound to which the new sugar is attached.

Visualizations

Glycosyltransferase_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products UDP-Glucose UDP-Glucose (Donor) Glycosyltransferase Glycosyltransferase UDP-Glucose->Glycosyltransferase This compound This compound (Acceptor) This compound->Glycosyltransferase Trisaccharide Novel Trisaccharide Glycosyltransferase->Trisaccharide UDP UDP Glycosyltransferase->UDP

Caption: General reaction pathway for the glycosylation of this compound.

Experimental_Workflow A Screen Glycosyltransferases with this compound B Identify Active Enzyme(s) A->B C Determine Kinetic Parameters (Km, Vmax) B->C D Large-Scale Synthesis of Trisaccharide C->D E Purification of Product (HPLC) D->E F Structural Analysis (MS, NMR) E->F G Novel Trisaccharide Characterized F->G

Caption: Experimental workflow for investigating this compound as a GT substrate.

References

Application of Melibiulose in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of carbohydrates as immunomodulatory agents is a rapidly growing field. These molecules can influence the activity of various immune cells and pathways, offering potential therapeutic applications in a range of diseases. Melibiulose, a disaccharide composed of galactose and fructose, is an isomer of sucrose (B13894) and a ketose analog of melibiose (B213186). While direct research on the immunological effects of this compound is currently limited, the well-documented immunomodulatory properties of its aldose isomer, melibiose, and other oligosaccharides provide a strong rationale for investigating this compound's potential in immunology.

This document provides a set of detailed application notes and protocols to guide researchers in exploring the immunological applications of this compound. The information herein is largely extrapolated from studies on melibiose and other immunomodulatory carbohydrates and is intended to serve as a foundational resource for initiating research into the specific effects of this compound.

Application Notes

Modulation of T-Helper Cell Responses

Based on studies with the related disaccharide melibiose, this compound could potentially modulate T-helper (Th) cell differentiation and function. Dietary melibiose has been shown to decrease Th2 type responses, characterized by a significant reduction in Interleukin-4 (IL-4) production and T-cell proliferation. It has also been observed to have a tendency to decrease Th1 responses. This suggests that this compound could be investigated as an agent to skew the Th1/Th2 balance, which is a critical factor in autoimmune diseases and allergies.

Potential Applications:

  • Allergic Disorders: By potentially suppressing Th2 responses, this compound could be explored as a therapeutic agent to alleviate allergic reactions, which are often driven by an overactive Th2 response.

  • Autoimmune Diseases: In Th1- or Th17-dominant autoimmune diseases, the potential of this compound to suppress these responses could be investigated.

Macrophage Activation and Function

Oligosaccharides have been shown to interact with receptors on macrophages, such as C-type lectin receptors (e.g., DC-SIGN), which can modulate their activation state and function. Macrophages can be polarized into pro-inflammatory M1 or anti-inflammatory M2 phenotypes, and this polarization is crucial in the context of inflammation, infection, and tissue repair. This compound could potentially influence this polarization.

Potential Applications:

  • Anti-inflammatory Therapy: If this compound promotes a shift towards the M2 phenotype, it could be a candidate for treating chronic inflammatory conditions.

  • Infectious Disease Research: Conversely, if it enhances M1 polarization, it could be studied as an adjuvant to boost the immune response against certain pathogens.

Induction of Oral Tolerance

Oral tolerance is the state of local and systemic immune unresponsiveness induced by the oral administration of an antigen. Dietary melibiose has been demonstrated to enhance the induction of oral tolerance to ovalbumin in mice. This suggests that this compound might also have the capacity to promote immunological tolerance.

Potential Applications:

  • Food Allergies: this compound could be investigated as a component of oral immunotherapy protocols to improve their efficacy and safety in inducing tolerance to food allergens.

  • Autoimmune Disease Prevention and Treatment: By promoting tolerance to self-antigens or gut-derived antigens, this compound could be explored for its potential in preventing or treating autoimmune diseases like inflammatory bowel disease or type 1 diabetes.

Quantitative Data on Related Compounds

As direct quantitative data for this compound is not available, the following tables summarize the observed effects of the related disaccharide, melibiose, on immune parameters. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of Dietary Melibiose on T-Helper Cell Responses in Mice

ParameterTreatment GroupResultReference
IL-4 Production OVA-sensitized mice fed a melibiose dietMarkedly decreased compared to control diet
T-cell Proliferation OVA-sensitized mice fed a melibiose dietSignificant decrease in proliferative response
Th1 Response OVA-sensitized mice fed a melibiose dietTended to decrease
Oral Tolerance OVA-fed and immunized mice with dietary melibioseEnhanced suppression of Th cell responses

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the immunomodulatory effects of this compound.

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE

This protocol is used to assess the effect of this compound on the proliferation of T-cells in vitro.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as a positive control for T-cell activation).

  • This compound solution (sterile-filtered).

  • 96-well round-bottom culture plates.

  • Flow cytometer.

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend 1x10^7 PBMCs in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture:

    • Resuspend the CFSE-labeled PBMCs at a concentration of 1x10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

    • Add 100 µL of medium containing this compound at various concentrations (e.g., 1, 10, 100 µg/mL).

    • Add a T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads).

    • Include control wells: unstimulated cells (negative control) and stimulated cells without this compound (positive control).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol is to determine if this compound can influence the polarization of macrophages towards an M1 or M2 phenotype.

Materials:

  • Human or murine monocytes (e.g., from PBMCs or bone marrow).

  • Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF for human monocytes).

  • Polarizing cytokines: IFN-γ and LPS (for M1), IL-4 and IL-13 (for M2).

  • This compound solution.

  • 6-well culture plates.

  • Reagents for analysis (e.g., RNA isolation kit for qPCR, ELISA kits for cytokine analysis, antibodies for flow cytometry).

Procedure:

  • Macrophage Differentiation:

    • Isolate monocytes and culture them in differentiation medium for 5-7 days to generate macrophages (M0).

  • Polarization:

    • Replace the medium with fresh medium containing:

      • Control (medium only).

      • M1 polarizing conditions: IFN-γ (20 ng/mL) and LPS (100 ng/mL).

      • M2 polarizing conditions: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

      • M1 polarizing conditions + various concentrations of this compound.

      • M2 polarizing conditions + various concentrations of this compound.

      • This compound alone at various concentrations.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Gene Expression (qPCR): Harvest the cells, isolate RNA, and perform qPCR to analyze the expression of M1 markers (e.g., iNOS, TNFα, IL1B) and M2 markers (e.g., Arg1, CD206, IL10).

    • Cytokine Secretion (ELISA): Collect the culture supernatants and measure the concentration of M1 cytokines (e.g., TNF-α, IL-1β, IL-6) and M2 cytokines (e.g., IL-10).

    • Surface Marker Expression (Flow Cytometry): Harvest the cells and stain for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).

Protocol 3: Macrophage Phagocytosis Assay

This protocol assesses the effect of this compound on the phagocytic capacity of macrophages.

Materials:

  • Differentiated macrophages.

  • pHrodo™ Green E. coli BioParticles™ or fluorescently labeled zymosan particles.

  • This compound solution.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Plate differentiated macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.

  • Phagocytosis:

    • Add the pHrodo™ E. coli BioParticles™ to each well. These particles are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the phagosome.

    • Incubate for 2-4 hours at 37°C.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in phagocytosis.

    • Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

Protocol 4: Cytokine Quantification by ELISA

This protocol is for measuring the concentration of specific cytokines in culture supernatants.

Materials:

  • Culture supernatants from cell-based assays.

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-4, IL-10).

  • ELISA plate reader.

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Coating: Coat a 96-well plate with the capture antibody.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add standards and culture supernatants to the wells.

  • Detection: Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Substrate Addition: Add the TMB substrate, which will produce a color change in the presence of HRP.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Reading: Read the absorbance at 450 nm using an ELISA plate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the immunological investigation of this compound.

Melibiulose_TCell_Signaling cluster_cell T-Helper Cell This compound This compound Receptor Putative Receptor (e.g., C-type Lectin) This compound->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K Activates? NFkB NF-κB Pathway Receptor->NFkB Activates? TCell T-Helper Cell Th2_Genes Th2-related Gene Expression PI3K->Th2_Genes Inhibits? Th1_Genes Th1-related Gene Expression NFkB->Th1_Genes Inhibits? IL4 IL-4 Production Th2_Genes->IL4 Proliferation T-Cell Proliferation Th2_Genes->Proliferation

Caption: Hypothetical signaling pathway of this compound's effect on T-cells.

Immunomodulation_Workflow Start Start: Test Compound (e.g., this compound) ImmuneCells Isolate Immune Cells (PBMCs, Monocytes) Start->ImmuneCells TCellAssay T-Cell Proliferation Assay (CFSE) ImmuneCells->TCellAssay MacrophageAssay Macrophage Polarization Assay ImmuneCells->MacrophageAssay CytokineAnalysis Cytokine Analysis (ELISA) (Supernatants) TCellAssay->CytokineAnalysis PhagocytosisAssay Phagocytosis Assay MacrophageAssay->PhagocytosisAssay MacrophageAssay->CytokineAnalysis GeneExpression Gene Expression Analysis (qPCR) MacrophageAssay->GeneExpression DataAnalysis Data Analysis & Interpretation PhagocytosisAssay->DataAnalysis CytokineAnalysis->DataAnalysis GeneExpression->DataAnalysis

Caption: Workflow for in vitro assessment of immunomodulatory effects.

Macrophage_Polarization M0 M0 Macrophage M1 M1 Macrophage (Pro-inflammatory) M0->M1 M2 M2 Macrophage (Anti-inflammatory) M0->M2 IFNg_LPS IFN-γ + LPS IFNg_LPS->M1 IL4_IL13 IL-4, IL-13 IL4_IL13->M2 This compound This compound? This compound->M1 Modulates? This compound->M2 Modulates?

Caption: Macrophage polarization pathways and potential modulation.

Conclusion

While the direct immunological effects of this compound remain to be elucidated, the existing evidence for related carbohydrates, particularly melibiose, suggests that it is a promising candidate for immunological research. The application notes and protocols provided here offer a comprehensive framework for investigating the potential of this compound to modulate T-cell responses, macrophage functions, and induce oral tolerance. Such research could uncover novel therapeutic strategies for a variety of immune-mediated diseases.

Melibiulose and Prostate Cancer: An Overview of a Sparsely Researched Area

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of comprehensive scientific literature detailing the effects of melibiulose on prostate cancer cell lines. While a product description from a commercial supplier suggests that this compound has been shown to stimulate prostate cancer cells, this claim is not substantiated by publicly available research data, precluding the development of detailed application notes and protocols at this time.

A thorough search of scholarly articles and research databases did not yield any studies that specifically investigate the impact of this compound on the viability, proliferation, or apoptotic pathways of prostate cancer cells. This scarcity of information prevents a detailed analysis of its potential mechanisms of action, the signaling pathways it may influence, and the quantitative effects on various prostate cancer cell lines.

For researchers, scientists, and drug development professionals interested in this area, this represents a significant knowledge gap and an opportunity for novel research. Future investigations would be necessary to establish the foundational data required for the development of standardized protocols and to understand the potential therapeutic or contraindicated effects of this compound in the context of prostate cancer.

General Considerations for Investigating Novel Compounds on Cancer Cell Lines

While specific data on this compound is unavailable, researchers venturing into this area would typically follow established methodologies for assessing the effect of a new compound on cancer cells. These general protocols serve as a starting point for investigation.

Experimental Workflow for Compound Screening

The logical flow for testing a new compound like this compound on prostate cancer cell lines would involve a series of assays to determine its biological effects.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis Cell Line Selection Cell Line Selection Dose-Response Assay Dose-Response Assay Cell Line Selection->Dose-Response Assay Viability/Proliferation Assay Viability/Proliferation Assay Dose-Response Assay->Viability/Proliferation Assay Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Viability/Proliferation Assay->Apoptosis vs. Necrosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis vs. Necrosis Assay->Cell Cycle Analysis Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting Pathway Identification Pathway Identification Western Blotting->Pathway Identification Conclusion Conclusion Pathway Identification->Conclusion Start Start Start->Cell Line Selection

Caption: A generalized workflow for assessing the effects of a novel compound on cancer cell lines.

Standard Experimental Protocols

Below are generalized protocols that would be adapted to study the effects of a substance like this compound.

Cell Culture

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) would be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (e-g., this compound) for 24, 48, and 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with the test compound at predetermined concentrations for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways to Investigate

Given that many cellular processes in prostate cancer are well-characterized, initial investigations into the effects of a new compound would likely focus on key signaling pathways known to be dysregulated in this disease.

G cluster_0 Key Prostate Cancer Pathways Androgen Receptor (AR) Signaling Androgen Receptor (AR) Signaling PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway MAPK/ERK Pathway MAPK/ERK Pathway NF-κB Signaling NF-κB Signaling This compound This compound This compound->Androgen Receptor (AR) Signaling Potential Interaction This compound->PI3K/Akt/mTOR Pathway Potential Interaction This compound->MAPK/ERK Pathway Potential Interaction This compound->NF-κB Signaling Potential Interaction

Caption: Hypothetical interaction points of a new compound with major signaling pathways in prostate cancer.

Development of Melibiulose-Based Dietary Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, a disaccharide composed of galactose and fructose, is emerging as a promising candidate for dietary supplement development due to its potential prebiotic and antioxidant properties. As a structural isomer of melibiose (B213186), it is anticipated to share similar biological activities. This document provides detailed application notes and experimental protocols for the investigation and development of this compound-based dietary supplements. Due to the limited availability of direct research on this compound, data and protocols for its close analogue, melibiose, are used as a proxy to guide initial studies. It is recommended that these protocols be specifically validated for this compound.

Prebiotic Activity

This compound is hypothesized to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species. This selective fermentation can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Quantitative Data Summary

Data presented below is for melibiose and serves as a preliminary reference for this compound.

ParameterOrganism(s)SubstrateResultReference
Prebiotic Score Lactobacillus paracaseiMelibioseTo be determinedN/A
Bifidobacterium longumMelibioseTo be determinedN/A
Growth Kinetics Bifidobacterium adolescentisMelibioseTo be determinedN/A
Lactobacillus caseiMelibioseTo be determinedN/A
SCFA Production Fecal InoculumMelibioseTo be determined (µmol/g)N/A
Gut Microbiota Modulation In Vivo (Mouse Model)MelibioseTo be determined (Relative Abundance Change)N/A
Experimental Protocols

This protocol determines the prebiotic activity of this compound by comparing its ability to support the growth of probiotic strains versus a representative enteric bacterium.

Materials:

  • This compound

  • Glucose (control)

  • Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus paracasei)

  • Enteric bacterium (e.g., Escherichia coli)

  • Appropriate growth media (e.g., MRS broth for Lactobacilli, Bifidobacterium broth for Bifidobacteria, LB broth for E. coli)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare growth media supplemented with 1% (w/v) this compound or 1% (w/v) glucose as the sole carbon source.

  • Inoculate the media with the respective bacterial strains to a starting optical density (OD600) of 0.05.

  • Dispense 200 µL of the inoculated media into the wells of a 96-well microplate.

  • Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic conditions for Bifidobacteria).

  • Monitor bacterial growth by measuring OD600 at regular intervals (e.g., every 2 hours for 24 hours).

  • Calculate the Prebiotic Score using the following formula:

    Prebiotic Score = (ΔOD_probiotic_this compound / ΔOD_probiotic_glucose) - (ΔOD_enteric_this compound / ΔOD_enteric_glucose)

    Where ΔOD is the change in optical density from 0 to 24 hours.

Workflow for Prebiotic Score Calculation

Prebiotic_Score_Workflow cluster_probiotic Probiotic Strain cluster_enteric Enteric Strain Pro_Mel Growth on this compound Calc_Ratio_Pro Calculate Probiotic Growth Ratio Pro_Mel->Calc_Ratio_Pro Pro_Glc Growth on Glucose Pro_Glc->Calc_Ratio_Pro Ent_Mel Growth on this compound Calc_Ratio_Ent Calculate Enteric Growth Ratio Ent_Mel->Calc_Ratio_Ent Ent_Glc Growth on Glucose Ent_Glc->Calc_Ratio_Ent Calc_Score Calculate Prebiotic Score Calc_Ratio_Pro->Calc_Score Calc_Ratio_Ent->Calc_Score

Caption: Workflow for calculating the in vitro prebiotic score.

This protocol assesses the production of SCFAs from this compound fermentation by gut microbiota.

Materials:

  • This compound

  • Fecal samples from healthy donors

  • Anaerobic culture medium

  • Gas chromatography (GC) system

Procedure:

  • Prepare an anaerobic culture medium containing 1% (w/v) this compound.

  • Prepare a fecal slurry (10% w/v) in the anaerobic medium.

  • Inoculate the this compound-containing medium with the fecal slurry.

  • Incubate anaerobically at 37°C for 24 and 48 hours.

  • Collect samples at 0, 24, and 48 hours.

  • Analyze SCFA (acetate, propionate, butyrate) concentrations using a GC system.

Antioxidant Activity

This compound may possess antioxidant properties, enabling it to neutralize free radicals and reduce oxidative stress.

Quantitative Data Summary

Data presented below is for melibiose and serves as a preliminary reference for this compound.

AssayParameterResultReference
DPPH Radical Scavenging IC50To be determined (µg/mL)N/A
FRAP (Ferric Reducing Antioxidant Power) Antioxidant CapacityTo be determined (µmol Fe(II)/g)N/A
ORAC (Oxygen Radical Absorbance Capacity) Antioxidant CapacityTo be determined (µmol TE/g)N/A
Experimental Protocols

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Materials:

Procedure:

  • Prepare the FRAP reagent fresh.

  • Prepare serial dilutions of this compound and ferrous sulfate.

  • In a 96-well plate, add 20 µL of each sample or standard dilution and 180 µL of the FRAP reagent.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the antioxidant capacity in µmol Fe(II) equivalents per gram of this compound.

Signaling Pathway for Antioxidant Action

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized by This compound This compound This compound->Neutralized_ROS donates electron/hydrogen

Caption: Simplified pathway of antioxidant action.

Safety and Toxicity

Preliminary safety assessment is crucial for the development of any new dietary supplement.

Quantitative Data Summary

Data presented below is for melibiose and serves as a preliminary reference for this compound.

TestParameterResultReference
Acute Oral Toxicity LD50 (rat)> 2000 mg/kg[1]
Sub-chronic Toxicity (90-day) NOAEL (rat)To be determined (mg/kg/day)N/A
Genotoxicity (Ames Test) MutagenicityTo be determinedN/A
Cytotoxicity (Caco-2 cells) IC50To be determined (µg/mL)N/A
Experimental Protocols

Materials:

  • This compound

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed Caco-2 cells in 96-well plates and allow them to adhere and grow to 80% confluency.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Replace the culture medium with the this compound solutions and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability and determine the IC50 value.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Cell_Culture Seed Caco-2 Cells Treatment Treat with this compound Cell_Culture->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (4 hours) MTT_Addition->Incubation Solubilization Dissolve Formazan (DMSO) Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. The assay evaluates the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Procedure Outline:

  • Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Prepare various concentrations of this compound.

  • Expose the bacterial strains to this compound with and without a metabolic activation system (S9 mix).

  • Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubate for 48-72 hours.

  • Count the number of revertant colonies and compare it to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) of this compound following repeated oral administration for 90 days.

Study Design Outline:

  • Test System: Sprague-Dawley rats (equal numbers of males and females).

  • Groups: Control group (vehicle only) and at least three dose levels of this compound (e.g., low, mid, high).

  • Administration: Daily oral gavage for 90 consecutive days.

  • Observations: Clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of tissues.

  • Endpoint: Determination of the NOAEL, the highest dose at which no adverse effects are observed.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial development and evaluation of this compound-based dietary supplements. While data on the closely related melibiose is used for preliminary guidance, it is imperative to conduct specific studies on this compound to establish its efficacy and safety profile accurately. The successful completion of these evaluations will be critical for substantiating health claims and ensuring the safety of future this compound-containing products.

References

Application Notes and Protocols for the Purification of Synthetic Melibiulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, a non-reducing disaccharide composed of galactose and fructose (B13574) (6-O-α-D-galactopyranosyl-D-fructose), is a ketose analogue of melibiose (B213186). Its synthesis and purification are of interest for various biochemical and pharmaceutical applications. This document provides detailed application notes and protocols for the purification of synthetic this compound, addressing common challenges such as the separation from starting materials, monosaccharide components (galactose and fructose), and other isomeric disaccharides. The described techniques include chromatography and crystallization.

Purification Strategies for Synthetic this compound

The purification of synthetic this compound typically involves one or a combination of the following techniques:

  • Chromatography:

    • Ion-Exchange Chromatography (IEC): This technique is effective for separating charged molecules from uncharged ones. While this compound is neutral, this method can be used to remove charged impurities. More advanced techniques like high-performance anion-exchange chromatography (HPAEC) can separate neutral sugars by exploiting their weak acidity at high pH.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds like carbohydrates. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the effective separation of disaccharides from monosaccharides and other oligosaccharides.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that can be scaled up to purify larger quantities of the target compound. Reversed-phase HPLC can be used for protected carbohydrates, while normal-phase or HILIC is suitable for unprotected sugars.

  • Crystallization: As a final purification step, crystallization can yield highly pure this compound. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent system.

Experimental Protocols

Protocol 1: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of unprotected this compound from a crude synthetic reaction mixture.

1. Materials and Equipment:

  • Crude synthetic this compound
  • Acetonitrile (B52724) (ACN), HPLC grade
  • Ultrapure water
  • Preparative HPLC system with a refractive index (RI) detector
  • HILIC column (e.g., a column with amide or diol functional groups)
  • Rotary evaporator
  • Freeze-dryer

2. Method:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 80:20 ACN:water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
  • Chromatographic Conditions:
  • Column: HILIC preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 80% acetonitrile, decreasing to 60% over 30 minutes.
  • Flow Rate: 10-20 mL/min, depending on the column dimensions.
  • Detection: Refractive Index (RI).
  • Fraction Collection: Collect fractions based on the elution profile from the RI detector. This compound is expected to elute after the monosaccharides (fructose and galactose).
  • Solvent Removal: Combine the fractions containing pure this compound and remove the acetonitrile using a rotary evaporator.
  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain pure, solid this compound.

Table 1: HPLC Purification Parameters

ParameterValue
Column Type Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Amide or Diol bonded silica
Mobile Phase Acetonitrile/Water Gradient
Initial ACN % 80%
Final ACN % 60%
Gradient Time 30 minutes
Detector Refractive Index (RI)
Protocol 2: Purification of this compound by Crystallization

This protocol is suitable as a final polishing step after initial chromatographic purification.

1. Materials and Equipment:

  • Partially purified this compound
  • Ethanol (B145695), absolute
  • Ultrapure water
  • Beaker
  • Hot plate with magnetic stirrer
  • Crystallization dish
  • Vacuum filtration apparatus
  • Vacuum oven

2. Method:

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of hot water (e.g., 80 °C) with stirring to create a concentrated solution.
  • Antisolvent Addition: Slowly add absolute ethanol (an antisolvent) to the warm solution with continuous stirring until the solution becomes slightly turbid.
  • Cooling and Crystal Growth: Cover the crystallization dish and allow it to cool slowly to room temperature, and then transfer it to a cold environment (e.g., 4 °C) to promote crystal formation.
  • Crystal Harvesting: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Table 2: Crystallization Parameters

ParameterCondition
Solvent Water
Antisolvent Ethanol
Dissolution Temperature ~80 °C
Crystallization Temperature Room Temperature followed by 4 °C

Analytical Characterization

The purity of the final this compound product should be assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Assessment

TechniquePurposeTypical Observations
Analytical HPLC (HILIC) Quantify purity and identify impuritiesA single major peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment1H and 13C NMR spectra consistent with the structure of this compound.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]+).

Diagrams

PurificationWorkflow Crude Crude Synthetic This compound Filtration Filtration Crude->Filtration PrepHPLC Preparative HPLC (HILIC) Filtration->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection SolventRemoval Solvent Removal (Rotary Evaporation) FractionCollection->SolventRemoval Crystallization Crystallization SolventRemoval->Crystallization Drying Drying Crystallization->Drying Pure Pure this compound Drying->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: General workflow for the purification of synthetic this compound.

While a specific signaling pathway for this compound is not well-established in the literature, its structural similarity to melibiose suggests potential interactions with pathways that recognize galactose-containing oligosaccharides. One brief mention in a commercial product description suggests this compound may be processed by Toll-like receptors (TLRs) 2 and 4.[1] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). The following diagram illustrates a simplified, hypothetical signaling pathway based on this potential interaction.

TLR_Signaling This compound This compound TLR2_4 TLR2/4 This compound->TLR2_4 Binds MyD88 MyD88 TLR2_4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Inflammatory Cytokines Nucleus->Cytokines Induces Transcription of

Caption: Hypothetical Toll-Like Receptor (TLR) signaling pathway initiated by this compound.

References

Detecting Melibiulose in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose is a disaccharide composed of galactose and fructose (B13574) linked by an α-1,6 glycosidic bond. As a ketose-containing disaccharide, its detection and quantification in complex biological matrices require specific and sensitive analytical methods. This document provides detailed application notes and protocols for the detection of this compound in biological samples, catering to the needs of researchers in academia and the pharmaceutical industry. The methodologies described range from chromatographic separation to enzymatic and colorimetric assays, offering options for both qualitative and quantitative analysis.

I. Chromatographic Methods for this compound Detection

Chromatographic techniques are powerful tools for the separation and quantification of carbohydrates. Due to the high polarity and lack of a strong chromophore in this compound, its detection often requires specialized columns and detection methods or pre-column derivatization.

A. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.[1] The high pH at which the separation is performed facilitates the ionization of hydroxyl groups in carbohydrates, allowing for their separation on an anion-exchange column. Pulsed amperometric detection provides direct, sensitive detection of electroactive carbohydrates.

Experimental Workflow for HPAEC-PAD Analysis

HPAEC_PAD_Workflow Sample Biological Sample (e.g., plasma, urine, tissue homogenate) Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or perchloric acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm syringe filter) Supernatant->Filtration HPAEC HPAEC-PAD System Filtration->HPAEC Analysis Data Analysis (Quantification based on standard curve) HPAEC->Analysis

Caption: Workflow for HPAEC-PAD analysis of this compound.

Protocol for HPAEC-PAD Analysis of this compound

  • Sample Preparation:

    • For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and incubate at -20°C for 30 minutes.

    • For urine samples, dilute with high-purity water and centrifuge to remove particulate matter.

    • For tissue samples, homogenize in a suitable buffer and follow with protein precipitation.

    • Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might start with a low concentration of sodium hydroxide (e.g., 10 mM) to elute monosaccharides, followed by an increasing sodium acetate gradient to elute oligosaccharides like this compound.[2][3]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • Pulsed Amperometric Detector (PAD) with a gold working electrode.

    • Use a standard carbohydrate waveform.

  • Quantification:

    • Prepare a standard curve of this compound in the expected concentration range of the samples.

    • Quantify this compound in the samples by comparing the peak area to the standard curve.

Parameter Value Reference
Column Dionex CarboPac™ PA1 or similar[1]
Eluent A 200 mM NaOH[2]
Eluent B 1 M Sodium Acetate in 200 mM NaOH[2]
Gradient Isocratic or gradient elution depending on sample complexity[3]
Flow Rate 1.0 mL/min[2]
Injection Volume 10-25 µLGeneral Practice
Detector Pulsed Amperometric Detector[1]
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity for carbohydrate analysis. However, due to the non-volatile nature of sugars, a derivatization step is mandatory to make them amenable to gas chromatography.[4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., oximation followed by silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound.

Protocol for GC-MS Analysis of this compound

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described for HPAEC-PAD.

    • Take a known volume of the supernatant and dry it completely under a stream of nitrogen.

    • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Incubate at 60°C for 60 minutes. This step is crucial for reducing the number of isomers formed during silylation.[4]

    • Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.[4]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of different sugar derivatives.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Parameter Value Reference
Derivatization Reagents Methoxyamine HCl, BSTFA + 1% TMCS[4]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)General Practice
Oven Program 150°C (2 min), ramp to 300°C at 10°C/min, hold for 5 minAdapted
MS Mode EI, Full Scan (for identification), SIM (for quantification)[5]

II. Enzymatic Method for this compound Detection

Enzymatic assays can provide high specificity for the detection of a target analyte. For this compound, an indirect assay can be developed based on its enzymatic hydrolysis into its constituent monosaccharides, galactose and fructose. The subsequent quantification of either fructose or galactose can be correlated to the initial concentration of this compound. While alpha-galactosidase is known to hydrolyze melibiose (B213186) (galactose-glucose), an analogous enzyme would be required for this compound (galactose-fructose). Research suggests that some alpha-galactosidases can act on substrates with different aglycone moieties, making them potential candidates.[6][7]

Signaling Pathway for Enzymatic Detection

Enzymatic_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Quantification This compound This compound (Galactose-α-1,6-Fructose) Enzyme α-Galactosidase* This compound->Enzyme Products Galactose + Fructose Enzyme->Products Fructose Fructose Assay Fructose Assay Kit (Colorimetric/Fluorometric) Fructose->Assay Signal Measurable Signal (Absorbance or Fluorescence) Assay->Signal Colorimetric_Logic Ketose Ketose (this compound) Reaction Acid-catalyzed reaction Ketose->Reaction Reagent Colorimetric Reagent (e.g., PABR) Reagent->Reaction Chromophore Colored Product Reaction->Chromophore Spectrophotometer Spectrophotometric Measurement Chromophore->Spectrophotometer

References

Application Notes and Protocols for Studying Melibiose Uptake in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiose (B213186), a disaccharide composed of galactose and glucose, serves as a valuable carbon source for certain yeast species. The ability to import and metabolize this sugar is dependent on specific genetic factors, primarily the presence of a melibiose transporter and an α-galactosidase. In the model organism Saccharomyces cerevisiae, the galactose permease, encoded by the GAL2 gene, is the primary transporter responsible for the uptake of galactose and is also implicated in the transport of melibiose.[1] Most laboratory strains of S. cerevisiae lack a functional α-galactosidase (MEL1 gene) and therefore cannot grow on melibiose, making the study of its transport independent of its metabolism feasible.[2][3] However, lager yeast, Saccharomyces pastorianus, possesses this enzyme and can utilize melibiose.[2][3]

Understanding the kinetics and regulation of melibiose uptake is crucial for various applications, from characterizing the function of sugar transporters to engineering yeast strains for improved fermentation of complex sugars found in biomass. These application notes provide a detailed protocol for a radiolabeled melibiose uptake assay in Saccharomyces cerevisiae, suitable for characterizing the transport activity of Gal2p or other potential melibiose transporters.

Key Concepts and Signaling Pathways

Melibiose uptake in S. cerevisiae is intrinsically linked to the galactose utilization (GAL) pathway. The GAL2 gene, which encodes the galactose permease, is transcriptionally regulated by the presence of galactose and repressed by glucose.[1][4] When galactose is present, it binds to the transcriptional repressor Gal80p, causing it to dissociate from the transcriptional activator Gal4p. Gal4p is then free to activate the expression of GAL genes, including GAL2.[1] Once expressed, the Gal2 protein is integrated into the plasma membrane and facilitates the transport of galactose, and by extension melibiose, into the cell via facilitated diffusion.[4]

Melibiose_Uptake_Pathway Melibiose Uptake and Initial Metabolism Pathway in Yeast cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Melibiose_ext Melibiose Gal2 Gal2 Permease Melibiose_ext->Gal2 Transport Melibiose_int Melibiose Gal2->Melibiose_int alpha_Gal α-Galactosidase (MEL1) Melibiose_int->alpha_Gal Hydrolysis (in Mel+ strains) Galactose Galactose alpha_Gal->Galactose Glucose Glucose alpha_Gal->Glucose GAL_pathway GAL Pathway Galactose->GAL_pathway Glycolysis Glycolysis Glucose->Glycolysis

Caption: Melibiose transport via Gal2 permease and subsequent hydrolysis.

Experimental Protocols

This section details the methodology for a radiolabeled melibiose uptake assay. The use of a radiolabeled substrate, such as [³H]melibiose or [¹⁴C]melibiose, allows for sensitive and quantitative measurement of transport rates.

Materials
  • Yeast Strains:

    • Wild-type S. cerevisiae strain (e.g., BY4741).

    • gal2Δ deletion mutant strain (for negative control).

    • Hexose transport null strain (e.g., EBY.VW4000) expressing the transporter of interest from a plasmid.

  • Growth Media:

    • YPD (Yeast Extract Peptone Dextrose) for general cultivation.

    • Synthetic complete (SC) medium with 2% galactose (to induce GAL2 expression).

    • Synthetic complete medium lacking a carbon source for starvation.

  • Reagents:

    • Radiolabeled melibiose ([³H]melibiose or [¹⁴C]melibiose).

    • Unlabeled melibiose.

    • Sterile water.

    • Ice-cold wash buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Scintillation cocktail.

  • Equipment:

    • Shaking incubator.

    • Spectrophotometer.

    • Centrifuge.

    • Vacuum filtration manifold with glass fiber filters.

    • Scintillation counter.

    • Timer.

Procedure

The overall workflow for the melibiose uptake assay is depicted below.

Experimental_Workflow Experimental Workflow for Melibiose Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Culture 1. Grow Yeast Culture in Galactose Medium Harvest 2. Harvest Cells (Mid-log Phase) Culture->Harvest Wash1 3. Wash Cells with Carbon-free Medium Harvest->Wash1 Starve 4. Starve Cells Wash1->Starve Resuspend 5. Resuspend to Working Concentration Starve->Resuspend Prewarm 6. Pre-warm Cell Suspension Resuspend->Prewarm Add_Substrate 7. Add Radiolabeled Melibiose (Start Timer) Prewarm->Add_Substrate Incubate 8. Incubate for Defined Time Points Add_Substrate->Incubate Stop 9. Stop Reaction (Rapid Filtration) Incubate->Stop Wash2 10. Wash Filters Stop->Wash2 Scintillate 11. Measure Radioactivity Wash2->Scintillate Calculate 12. Calculate Uptake Rates (nmol/min/mg cells) Scintillate->Calculate

Caption: Step-by-step workflow for the radiolabeled melibiose uptake assay.

Step-by-Step Protocol:

  • Yeast Culture Preparation:

    • Inoculate a pre-culture of the desired yeast strain in 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of SC medium containing 2% galactose to an OD₆₀₀ of ~0.1. This step is crucial to induce the expression of the GAL2 transporter.

    • Grow the culture at 30°C with shaking to the mid-logarithmic phase (OD₆₀₀ of 0.8-1.2).

  • Cell Harvesting and Starvation:

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

    • Wash the cell pellet twice with sterile, carbon-free SC medium to remove any residual galactose.

    • Resuspend the cells in carbon-free SC medium to the original culture volume and incubate for 1-2 hours at 30°C with shaking to induce starvation. This step helps to deplete intracellular energy reserves and synchronize the cells.

  • Uptake Assay:

    • After starvation, harvest the cells again and resuspend them in an appropriate assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5) to a final concentration of approximately 10⁸ cells/mL.

    • Pre-warm the cell suspension to 30°C for 5 minutes.

    • Prepare a stock solution of radiolabeled melibiose at the desired final concentrations (e.g., ranging from 0.1 mM to 10 mM) in the assay buffer.

    • To initiate the uptake, add a defined volume of the radiolabeled melibiose solution to the pre-warmed cell suspension and start a timer immediately. A typical reaction volume is 100-200 µL.

    • At specific time points (e.g., 15, 30, 60, 120 seconds), take an aliquot of the reaction mixture and immediately add it to a vacuum filtration manifold containing a glass fiber filter. This step should be performed rapidly to stop the uptake.

    • Wash the filter immediately with two aliquots of ice-cold wash buffer to remove any non-internalized radiolabeled melibiose.

  • Quantification and Data Analysis:

    • Remove the filter from the manifold and place it in a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to the vial.

    • Measure the radioactivity in a scintillation counter.

    • Determine the protein concentration or dry weight of the yeast cells used in the assay for normalization.

    • Calculate the initial rate of melibiose uptake in nmol/min/mg of total protein (or dry weight).

    • For kinetic analysis, plot the initial uptake rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Data Presentation

The quantitative data obtained from the melibiose uptake assay can be summarized in a table for easy comparison between different yeast strains or experimental conditions.

Yeast StrainTransporterMelibiose Concentration (mM)Initial Uptake Rate (nmol/min/mg protein)Kₘ (mM)Vₘₐₓ (nmol/min/mg protein)
Wild-Type (BY4741)Endogenous Gal21.015.2 ± 1.82.5 ± 0.345.8 ± 3.1
gal2ΔNone1.00.8 ± 0.2N/AN/A
Hxt-null + pGAL2Overexpressed Gal21.035.6 ± 2.52.3 ± 0.498.2 ± 5.7
Hxt-null + empty vectorNone1.00.5 ± 0.1N/AN/A

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions and yeast strains used.

Conclusion

This application note provides a comprehensive protocol for studying melibiose uptake in yeast, with a focus on the role of the Gal2 transporter. By employing radiolabeled substrates and appropriate yeast strains, researchers can accurately determine the kinetic parameters of melibiose transport. This information is invaluable for fundamental studies of sugar transport mechanisms and for the metabolic engineering of yeast for biotechnological applications. The provided diagrams and structured protocols aim to facilitate the successful implementation of these methods in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Melibiulose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the enzymatic synthesis of melibiulose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized enzymatically?

This compound is a non-reducing ketose disaccharide composed of galactose and fructose (B13574) linked by an α-1,6 glycosidic bond. Enzymatic synthesis is a preferred method due to its high specificity, avoiding the need for complex protection and deprotection steps common in chemical synthesis. The primary enzymatic routes involve transfructosylation or transgalactosylation reactions. A common strategy uses enzymes like levansucrase, which transfers a fructose moiety from a donor substrate like raffinose (B1225341) or sucrose (B13894) to a galactose acceptor. Alternatively, α-galactosidases can be used to transfer galactose from a donor to a fructose acceptor.

Q2: Which enzymes are typically used for this compound synthesis?

The choice of enzyme is critical and depends on the desired linkage and substrates. Key enzyme classes include:

  • Levansucrases (EC 2.4.1.10): These enzymes catalyze the transfer of the fructosyl group from sucrose or raffinose to an acceptor molecule. When galactose is used as the acceptor, this compound can be synthesized.

  • α-Galactosidases (EC 3.2.1.22): In a reverse hydrolysis or transglycosylation mode, these enzymes can transfer a galactose unit from a donor (like p-nitrophenyl-α-D-galactopyranoside or raffinose) to a fructose acceptor.

  • Sucrose Phosphorylase (EC 2.4.1.7): In coupled multi-enzyme systems, this enzyme can be used to generate glucose-1-phosphate from sucrose, which can then be used in subsequent reactions. While not directly producing this compound, it's a key part of cascade syntheses for related oligosaccharides.[1][2][3]

Q3: What are the common challenges in optimizing this compound yield?

Researchers often face challenges such as low conversion rates, formation of unwanted byproducts due to the hydrolytic side reactions of the enzyme, substrate or product inhibition, and enzyme instability under operational conditions.[4][5][6][7] A systematic approach to optimizing reaction parameters is crucial to overcome these issues.

Troubleshooting Guide

This section addresses specific issues encountered during this compound synthesis experiments.

Q: Why is my this compound yield significantly lower than expected?

A: Low yield is a common problem that can be attributed to several factors. A systematic approach is needed to identify the root cause.[4][5]

  • Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to pH and temperature.[8][9][10][11] The optimal conditions for a specific enzyme may not align with your current setup.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or degradation during the reaction.[5]

  • Hydrolytic Side Reactions: Most glycosyltransferases and hydrolases exhibit some hydrolytic activity, where water acts as the acceptor instead of the target sugar (galactose or fructose). This produces monosaccharides and reduces the yield of the desired disaccharide.[12][13]

  • Low Substrate Concentration: While high substrate concentration can cause inhibition, very low concentrations can limit the reaction rate.

  • Product Inhibition: The accumulation of this compound or byproducts can inhibit the enzyme, slowing down the reaction rate over time.[14]

Troubleshooting Flowchart for Low Yield

G start Low this compound Yield check_activity Verify Enzyme Activity (Use standard substrate assay) start->check_activity inactive Result: Inactive/Low Activity check_activity->inactive  Inactive active Result: Active check_activity->active  Active replace_enzyme Troubleshoot: - Replace with fresh enzyme - Check storage conditions (-20°C/-80°C) - Verify buffer composition inactive->replace_enzyme check_conditions Verify Reaction Conditions (pH, Temperature) active->check_conditions suboptimal Result: Suboptimal check_conditions->suboptimal  Suboptimal optimal Result: Optimal check_conditions->optimal  Optimal optimize_conditions Action: Optimize pH & Temperature (Run small-scale trials) suboptimal->optimize_conditions check_byproducts Analyze for Byproducts (HPLC/TLC) optimal->check_byproducts high_byproducts Result: High Byproducts (e.g., glucose, fructose) check_byproducts->high_byproducts  High low_byproducts Result: Low Byproducts check_byproducts->low_byproducts  Low optimize_substrates Action: Optimize Substrate Ratio - Increase acceptor concentration - Decrease water activity (add co-solvents) high_byproducts->optimize_substrates check_inhibition Suspect Substrate/ Product Inhibition low_byproducts->check_inhibition inhibition_action Action: - Run kinetics with varying substrate levels - Consider fed-batch approach - In-situ product removal check_inhibition->inhibition_action

Caption: A logical workflow for troubleshooting low yields.

Q: How can I minimize the formation of byproducts like glucose and fructose?

A: Byproduct formation occurs when the enzyme's hydrolytic activity dominates its transferase activity. To favor synthesis over hydrolysis:

  • Increase Acceptor Concentration: A high concentration of the acceptor molecule (e.g., galactose) can kinetically favor the transfer reaction over hydrolysis.[12][13]

  • Decrease Water Activity: The addition of water-miscible organic co-solvents (like DMSO or acetonitrile) at concentrations that do not denature the enzyme can reduce water activity, thereby suppressing hydrolysis.[13][15]

  • Enzyme Engineering: If feasible, protein engineering can be used to modify the enzyme's active site to enhance its transferase-to-hydrolase activity ratio.[16]

Q: My enzyme loses activity over the course of the reaction. What are the likely causes?

A: Enzyme inactivation can be caused by thermal instability, non-optimal pH, or the presence of denaturing agents.

  • Thermal Instability: Most enzymes have an optimal temperature range. Exceeding this can lead to rapid denaturation.[9] Consider running the reaction at a slightly lower temperature, even if it slows the initial rate, to prolong enzyme life.

  • pH Drift: The pH of the reaction buffer can change over time, especially if acidic or basic byproducts are formed. Ensure your buffer has sufficient capacity to maintain the optimal pH for the enzyme.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its stability and allow for easier reuse.[17][18][19] Common methods include adsorption, covalent attachment, or entrapment.[17][19]

Q: How do I identify and manage substrate or product inhibition?

A: Substrate inhibition occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner.[20][21][22] Product inhibition happens when the product competes with the substrate for the active site.[14]

  • Detection: Run a series of experiments varying the initial substrate concentration and measure the initial reaction velocity. If the velocity decreases after reaching a maximum, substrate inhibition is occurring.

  • Mitigation:

    • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it gradually over time to maintain a lower, optimal concentration.

    • In Situ Product Removal (ISPR): If product inhibition is the issue, consider methods to remove this compound from the reaction mixture as it is formed, for example, by using selective adsorbents.

Optimization of Reaction Parameters

Systematic optimization of key parameters is essential for maximizing yield. The optimal conditions are highly dependent on the specific enzyme and substrates used. The following table provides a summary of typical ranges and optimal values reported for analogous enzymatic synthesis of oligosaccharides.

ParameterTypical RangeReported Optimum Example (Melibiose Synthesis)Rationale & Key Considerations
pH 5.0 - 8.0pH 6.0[23]Affects the ionization state of amino acid residues in the enzyme's active site. Must be optimized for each specific enzyme.
Temperature (°C) 30 - 6045 °C[23]Balances reaction rate and enzyme stability. Higher temperatures increase rate but can also accelerate inactivation.[9]
Substrate Donor Conc. (g/L) 50 - 300210 g/L (Raffinose)[23]High concentrations can favor the transferase reaction over hydrolysis but may also lead to substrate inhibition.
Acceptor:Donor Molar Ratio 1:1 to 5:11:1 (Lactose as Galactose source)[23]A higher ratio of the acceptor can help push the equilibrium towards product formation and outcompete water in the active site.
Enzyme Concentration (U/mL) 1 - 105 U/mL (Levansucrase)[23]Higher enzyme concentration leads to a faster reaction rate but increases costs.
Co-solvents (% v/v) 0 - 30%25% (DMSO)[15]Can reduce water activity to suppress hydrolysis but may also inhibit or denature the enzyme at high concentrations.

Key Experimental Protocols

Protocol 1: General Procedure for Enzymatic this compound Synthesis

This protocol provides a general starting point for a batch synthesis reaction.

  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM sodium phosphate) at the optimal pH for your chosen enzyme.

  • Substrate Dissolution: Dissolve the fructose donor (e.g., raffinose or sucrose) and the galactose acceptor in the buffer to the desired final concentrations.

  • Temperature Equilibration: Place the reaction vessel in a water bath or incubator set to the optimal temperature and allow the substrate solution to equilibrate.

  • Reaction Initiation: Add the enzyme (either as a solution or immobilized on a support) to the substrate mixture to start the reaction. A typical enzyme loading is 1-10 U per mL of reaction volume.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 4-24 hours) with gentle agitation.

  • Monitoring: Periodically withdraw small aliquots of the reaction mixture for analysis by HPLC or TLC to monitor the formation of this compound and the consumption of substrates.

  • Reaction Termination: Once the reaction has reached the desired endpoint (or equilibrium), terminate it by heat inactivation (e.g., boiling for 10 minutes) or by removing the (immobilized) enzyme via filtration.

  • Purification: Purify the this compound from the reaction mixture using techniques such as size-exclusion or activated charcoal chromatography.

Enzymatic Synthesis Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-Up & Analysis prep_buffer Prepare Buffer (e.g., 50mM Phosphate) prep_substrates Dissolve Substrates (Donor + Acceptor) prep_buffer->prep_substrates mix Combine Substrates & Equilibrate Temperature prep_substrates->mix prep_enzyme Prepare Enzyme (Soluble or Immobilized) initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate mix->initiate incubate Incubate with Agitation (e.g., 4-24h) initiate->incubate monitor Monitor Progress (HPLC/TLC) incubate->monitor terminate Terminate Reaction (Heat or Filtration) monitor->terminate purify Purify Product (Chromatography) terminate->purify analyze Analyze Final Product (Purity & Yield) purify->analyze

Caption: General experimental workflow for this compound synthesis.

Protocol 2: HPLC Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the sugars in the reaction mixture.

  • Column: A carbohydrate analysis column or an amino-propyl column is typically used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) is common.

  • Detector: A Refractive Index (RI) detector is most suitable for carbohydrate analysis.

  • Sample Preparation:

    • Dilute the reaction aliquot with the mobile phase.

    • Centrifuge the diluted sample to pellet any precipitated protein or particulates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification:

    • Create a standard curve for each component (substrates, product, and expected byproducts) by injecting known concentrations.

    • Integrate the peak area for each component in the experimental sample.

    • Calculate the concentration of each sugar based on the standard curve to determine the yield and conversion rate.

This compound Synthesis Pathway

G cluster_reactants Substrates cluster_products Products raffinose Raffinose (Gal-Glu-Fru) enzyme Levansucrase raffinose->enzyme Fructosyl Donor galactose Galactose (Acceptor) galactose->enzyme Fructosyl Acceptor This compound This compound (Gal-Fru) enzyme->this compound Transfructosylation (Desired Reaction) melibiose Melibiose (Gal-Glu) enzyme->melibiose Hydrolysis (Side Reaction) fructose_by Fructose

Caption: Enzymatic pathway showing desired synthesis and side reactions.

References

Technical Support Center: Large-Scale Synthesis of Melibiulose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Melibiulose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this ketose-containing disaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound (6-O-α-D-Galactopyranosyl-D-fructofuranose) presents several key challenges, whether pursuing an enzymatic or a chemical route. These include:

  • Low Yields: Competing side reactions, such as the hydrolysis of substrates or the product itself, can significantly reduce the yield of this compound. In enzymatic synthesis, the equilibrium of the reaction may not favor product formation.

  • By-product Formation: The synthesis process can generate a variety of structurally similar sugars, including monosaccharides (galactose, fructose) from hydrolysis, and potentially other disaccharides if impure substrates or non-specific enzymes are used.

  • Difficult Purification: Due to the high polarity and similar structure of this compound to other sugars in the reaction mixture, chromatographic separation can be challenging and costly at a large scale. Crystallization may also be difficult to induce from a complex mixture.

  • Enzyme Specificity and Stability (Enzymatic Route): Identifying and obtaining a highly specific and stable glycosyltransferase or a suitable isomerase for large-scale production can be difficult. The enzyme must efficiently catalyze the formation of the α-1,6 linkage between galactose and fructose (B13574) without significant side activities.

  • Protecting Group Manipulation (Chemical Route): Chemical synthesis requires a multi-step process involving the protection of hydroxyl groups on both the galactose donor and fructose acceptor, followed by stereoselective glycosylation and deprotection. These steps can be complex, time-consuming, and may result in yield loss at each stage.

Q2: What are the common enzymatic approaches for this compound synthesis and their associated problems?

Enzymatic synthesis is often preferred for its stereoselectivity. Common approaches and their challenges include:

  • Transglycosylation using Glycoside Hydrolases: Utilizing a glycoside hydrolase (e.g., α-galactosidase) in reverse or in the presence of a high concentration of an acceptor (fructose). The primary challenge is the competing hydrolytic activity of the enzyme, which breaks down the product and the activated galactose donor, leading to low yields.

  • Glycosyltransferase-based Synthesis: Employing a specific glycosyltransferase that uses an activated galactose donor (e.g., UDP-galactose) and a fructose acceptor. The main challenges are the high cost and limited availability of the sugar nucleotide donor (UDP-galactose) on a large scale, and the potential for product inhibition of the enzyme.

  • Isomerization of Melibiose: Using an isomerase to convert the glucose moiety of the more readily available Melibiose into a fructose moiety. The key difficulty lies in finding a highly specific isomerase that acts on the glucose unit of the disaccharide without causing other rearrangements or degradation. The equilibrium of this isomerization may also not favor this compound formation.[1][2]

Q3: What are the major hurdles in the chemical synthesis of this compound?

Chemical synthesis offers a non-enzymatic route but comes with its own set of challenges:

  • Stereoselective Glycosylation: Achieving a high yield of the desired α-1,6 glycosidic bond between galactose and fructose can be difficult. The formation of the β-anomer is a common side reaction.[3][4]

  • Protecting Group Strategy: A complex strategy of protecting and deprotecting various hydroxyl groups on both sugar units is necessary to ensure the correct linkage. This multi-step process is often low-yielding and requires extensive purification at each step.

  • Side Reactions: The activation of the glycosyl donor can lead to various side products, including elimination products and intramolecular rearrangements.[5][6] The acidic or basic conditions used for deprotection can also lead to the cleavage of the newly formed glycosidic bond.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Enzymatic Synthesis
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions 1. pH Optimization: Perform small-scale reactions across a pH range (e.g., 5.0-8.0) to determine the optimal pH for the specific enzyme used. 2. Temperature Optimization: Test a range of temperatures (e.g., 25-50°C) to find the best balance between enzyme activity and stability. High temperatures can lead to enzyme denaturation. 3. Substrate Concentration: Vary the molar ratio of the galactose donor to the fructose acceptor. A high concentration of the acceptor can sometimes shift the equilibrium towards product formation in transglycosylation reactions.
Enzyme Inactivity or Instability 1. Enzyme Activity Assay: Confirm the activity of your enzyme stock using a standard substrate before starting the large-scale reaction.[7] 2. Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme solution. Aliquot the enzyme into single-use vials. 3. Presence of Inhibitors: Ensure that the substrate solutions are free from potential enzyme inhibitors (e.g., heavy metals, chelating agents).
Product Hydrolysis 1. Reaction Time: Monitor the reaction over time to identify the point of maximum product accumulation before significant hydrolysis occurs. 2. Product Removal: If feasible, consider in-situ product removal techniques, such as selective precipitation or adsorption, to shift the equilibrium towards synthesis.
Problem 2: Presence of Significant By-products and Impurities
Potential Cause Troubleshooting Steps
Hydrolysis of Substrates/Product 1. Optimize Reaction Time: As mentioned above, a shorter reaction time can minimize the formation of monosaccharide by-products (galactose, fructose). 2. Enzyme Selection: If using a glycoside hydrolase for transglycosylation, screen for mutants with higher transglycosylation-to-hydrolysis ratios.
Formation of Isomeric Disaccharides 1. Enzyme Purity and Specificity: Ensure the enzyme preparation is pure and does not contain other transferases that could lead to different linkages. 2. Substrate Purity: Use highly pure starting materials (galactose donor and fructose) to avoid the formation of undesired side products.
Unreacted Starting Materials 1. Molar Ratio Adjustment: Optimize the molar ratio of donor to acceptor to drive the reaction towards completion. 2. Fed-Batch Strategy: Consider a fed-batch approach where the limiting substrate is added incrementally to maintain its optimal concentration and improve conversion.
Problem 3: Difficulty in Purification of this compound
Potential Cause Troubleshooting Steps
Co-elution with Other Sugars in Chromatography 1. Column Selection: Test different stationary phases. Amino-propylated silica (B1680970) or specialized carbohydrate columns (e.g., ligand-exchange) may provide better separation than standard reversed-phase columns. 2. Mobile Phase Optimization: For normal-phase or HILIC chromatography, carefully adjust the gradient of the organic solvent (e.g., acetonitrile) and the aqueous component. 3. Temperature Control: Maintaining a stable and optimized column temperature can improve peak shape and resolution.
Failure to Crystallize 1. High Purity Required: Crystallization often requires a product purity of >95%. Pre-purify the crude product using chromatography to remove most of the contaminating sugars. 2. Solvent Screening: Experiment with different solvent systems (e.g., ethanol/water, methanol/isopropanol) and temperatures to find conditions that induce crystallization. 3. Seeding: Use a small amount of pure this compound crystals to seed the solution and initiate crystallization.

Data Presentation

Table 1: Comparison of Hypothetical this compound Synthesis Runs

Run ID Synthesis Method Galactose Donor Fructose Acceptor (conc.) Enzyme (conc.) Temp (°C) pH Reaction Time (h) Yield (%) Purity (%)
M-E-01TransglycosylationpNPGal200 g/Lα-Galactosidase (10 U/mL)406.5241565
M-E-02TransglycosylationpNPGal400 g/Lα-Galactosidase (10 U/mL)406.5182572
M-E-03GlycosyltransferaseUDP-Gal200 g/LGalF-Transferase (5 U/mL)377.5126590
M-C-01ChemicalGal-trichloroacetimidateProtected FructoseTMSOTf-20N/A445 (post-deprotection)85

Note: pNPGal = p-nitrophenyl-α-D-galactopyranoside; UDP-Gal = Uridine diphosphate (B83284) galactose; TMSOTf = Trimethylsilyl trifluoromethanesulfonate. Data are representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Transglycosylation
  • Reaction Setup:

    • Prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 6.5).

    • Dissolve the fructose acceptor to a final concentration of 400 g/L.

    • Add the galactose donor (e.g., p-nitrophenyl-α-D-galactopyranoside) to a final concentration of 100 g/L.

    • Pre-heat the solution to the optimal temperature (e.g., 40°C).

  • Enzyme Addition:

    • Add a specific α-galactosidase to a final concentration of 10 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 40°C with gentle agitation for 18 hours.

    • Monitor the reaction progress periodically by taking samples and analyzing them via HPLC.

  • Reaction Quenching:

    • Stop the reaction by heat inactivation (e.g., heating to 95°C for 10 minutes) to denature the enzyme.

  • Purification:

    • Centrifuge the quenched reaction mixture to remove precipitated protein.

    • Concentrate the supernatant under reduced pressure.

    • Purify the resulting syrup using preparative chromatography on an amino-propylated silica column with an acetonitrile (B52724)/water gradient.

Protocol 2: Analysis of Reaction Mixture by HPLC
  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Amino column, 4.6 x 250 mm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Sample Preparation: Dilute the reaction samples with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Use pure standards of galactose, fructose, and this compound to create a calibration curve for quantification.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Donor Galactose Donor (e.g., UDP-Gal) ReactionMix Combine & Incubate (pH, Temp, Time) Donor->ReactionMix Acceptor Fructose Acceptor Acceptor->ReactionMix Enzyme Glycosyltransferase Enzyme->ReactionMix Buffer Buffer Solution Buffer->ReactionMix Quench Heat Inactivation ReactionMix->Quench Purify Chromatography Quench->Purify Product Pure this compound Purify->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield C1 Sub-optimal Conditions? Start->C1 C2 Enzyme Inactive? Start->C2 C3 Product Hydrolysis? Start->C3 C4 Purification Inefficient? Start->C4 S1 Optimize pH, Temp, Conc. C1->S1 Yes S2 Check Enzyme Activity & Storage C2->S2 Yes S3 Reduce Reaction Time C3->S3 Yes S4 Optimize Chromatography C4->S4 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Peak Tailing in Melibiulose HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of melibiulose.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1][2][3] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[4] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. A Tf value above 2.0 is generally considered unacceptable for high-precision analytical methods.[4]

Q2: What are the primary causes of peak tailing in sugar analysis?

A2: The most common causes stem from secondary interactions between the sugar analytes and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2] For sugar analysis, especially on amino columns, the formation of Schiff bases between the sugar's aldehyde or ketone group and the column's amino groups can also lead to peak tailing.[5] Other contributing factors include column contamination, column voids, improper mobile phase pH, and issues with the HPLC system itself.[3][6]

Q3: Can the mobile phase composition affect peak tailing for this compound?

Q4: How does an amino column contribute to peak tailing in sugar analysis?

A4: Amino columns are popular for sugar separations. However, the primary amino groups on the stationary phase can react with the reducing end of sugars like this compound to form a Schiff base. This reversible reaction can be slow relative to the chromatographic timescale, causing peak broadening and tailing.[5]

Q5: Is peak tailing always a column-related problem?

A5: Not always. While column issues are a frequent cause, problems with the HPLC instrument, referred to as "extra-column effects," can also lead to peak tailing.[2] This includes excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections that create dead volume.[4]

Systematic Troubleshooting Guide

When encountering peak tailing in your this compound analysis, a systematic approach can help identify and resolve the issue efficiently.

Step 1: Initial Assessment

  • Observe All Peaks: Determine if the tailing affects only the this compound peak or all peaks in the chromatogram.

    • All Peaks Tailing: Suggests a physical or system-wide issue such as a column void, a blocked frit, or extra-column dead volume.[3]

    • Only this compound Peak Tailing: Points towards a chemical interaction between this compound and the stationary phase.[2]

  • Review Method Parameters: Check your current method settings against a validated method if available. Pay close attention to the mobile phase composition (organic/aqueous ratio, pH, buffer concentration) and column temperature.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System/Physical Issue check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Issue check_all_peaks->chemical_issue No yes_all_peaks Yes no_all_peaks No check_connections Check fittings and tubing for dead volume system_issue->check_connections check_column_void Inspect for column void/bed collapse check_connections->check_column_void replace_frit Replace column inlet frit check_column_void->replace_frit system_maintenance Perform system maintenance replace_frit->system_maintenance check_sample Check sample concentration and solvent chemical_issue->check_sample optimize_mp Optimize Mobile Phase (pH, buffer strength) check_sample->optimize_mp column_chem Address Column Chemistry optimize_mp->column_chem method_development Further method development required column_chem->method_development G Analyte Interaction with Residual Silanols cluster_surface Silica Surface surface Si-O-Si silanol Si-OH Residual Silanol analyte This compound (Analyte) analyte->silanol:p1 Secondary Interaction (Hydrogen Bonding)

References

Improving the resolution of Melibiulose in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of melibiulose.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound?

A1: The most common techniques for separating this compound and other sugar isomers include Hydrophilic Interaction Liquid Chromatography (HILIC), High-Performance Anion-Exchange Chromatography (HPAEC), and sometimes Ligand Exchange Chromatography. HILIC is often preferred for its compatibility with mass spectrometry (MS) and the use of volatile mobile phases.[1][2][3] HPAEC is highly effective for separating carbohydrates, including isomers, with high resolution and is often coupled with Pulsed Amperometric Detection (PAD).[4][5]

Q2: I am not getting baseline separation between this compound and its isomers. What should I try first?

A2: To improve the separation of closely eluting sugar isomers like this compound, start by optimizing the mobile phase composition. In HILIC, adjusting the ratio of the aqueous component to the organic solvent (typically acetonitrile) can significantly impact selectivity.[6][7] Increasing the aqueous portion will generally decrease retention time. For more subtle adjustments, consider adding or changing the concentration of modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the aqueous phase, which can alter the interactions between the analytes and the stationary phase.[8][9][10]

Q3: My this compound peak is splitting. What could be the cause?

A3: Peak splitting for sugars in HILIC can be due to several factors. One common cause is the presence of anomers (α and β forms) of the sugar in solution, which can sometimes be separated under specific chromatographic conditions.[11][12] To address this, increasing the column temperature can accelerate the interconversion between anomers, often resulting in a single, sharper peak.[12] Another cause can be a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase to avoid peak distortion.[13][14] Other potential causes include a partially blocked column frit or a void in the column packing.[13][15]

Q4: I am observing significant baseline drift when using a Refractive Index (RI) detector. How can I fix this?

A4: Baseline drift with an RI detector is a common issue, often related to temperature fluctuations or changes in the mobile phase composition.[16][17] Ensure that the column and the detector are properly thermostatted and have reached thermal equilibrium. It is also crucial to use a high-quality, well-degassed mobile phase, as dissolved gases can cause baseline instability.[17] When changing mobile phases, make sure to thoroughly flush the reference cell of the RI detector with the new mobile phase to achieve a stable baseline.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Resolution of this compound from Other Disaccharides
Potential Cause Suggested Solution
Inappropriate Stationary Phase For HILIC, amide-based columns often provide good selectivity for sugars. If resolution is still poor, consider a column with a different chemistry, such as one with diol or poly-hydroxyl functional groups.[1][2]
Suboptimal Mobile Phase Composition Systematically vary the percentage of the aqueous component in the mobile phase. For fine-tuning, adjust the concentration of the buffer (e.g., ammonium formate) in the aqueous phase.[6][7][8][9]
Incorrect Column Temperature Temperature affects both retention and selectivity. Experiment with temperatures ranging from ambient to elevated (e.g., 30-60°C). Higher temperatures can improve peak shape by reducing viscosity and increasing the rate of anomer interconversion.[2][12]
Inadequate Flow Rate A lower flow rate generally increases resolution but also lengthens the run time. Evaluate the effect of reducing the flow rate on the separation of your critical pair.[2]
Issue 2: Peak Tailing or Asymmetry for this compound
Potential Cause Suggested Solution
Secondary Interactions with the Stationary Phase This can occur with amine-based columns due to interactions with the reducing end of the sugar. Adding a small amount of a weak acid or base to the mobile phase can sometimes mitigate these effects.
Column Overload Inject a smaller amount of your sample to see if the peak shape improves. If it does, you may need to dilute your sample or use a column with a larger internal diameter.
Extracolumn Dead Volume Ensure that all connections between the injector, column, and detector are made with the correct tubing and fittings to minimize dead volume, which can cause peak broadening and tailing.[11]
Contaminated Guard Column or Column Inlet If you are using a guard column, replace it. If the problem persists, try back-flushing the analytical column (if the manufacturer's instructions permit) or replacing the inlet frit.[13]
Issue 3: Irreproducible Retention Times
Potential Cause Suggested Solution
Inadequate Column Equilibration HILIC columns can require longer equilibration times than reversed-phase columns. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Mobile Phase Instability Prepare fresh mobile phase daily, especially if using low concentrations of additives. Ensure the mobile phase components are well-mixed.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times in HILIC.[12]
Pump Performance Issues Check for leaks in the pump and ensure it is delivering a consistent flow rate. Poor pump performance can lead to fluctuating retention times.

Experimental Protocols

Protocol 1: HILIC-ELSD Method for this compound Analysis

This protocol provides a starting point for the separation of this compound from other disaccharides using an amide-based HILIC column and an Evaporative Light Scattering Detector (ELSD).

  • Column: Amide-HILIC, 3 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 85% B

    • 1-15 min: 85% to 65% B

    • 15-16 min: 65% to 85% B

    • 16-25 min: 85% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for carbohydrates and can provide excellent resolution of isomers.

  • Column: Anion-exchange column for carbohydrates (e.g., Dionex CarboPac series)

  • Mobile Phase A: 200 mM Sodium Hydroxide (NaOH)

  • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

  • Mobile Phase C: Water

  • Gradient: (Example for disaccharides)

    • 0-2 min: 100 mM NaOH (Isocratic)

    • 2-20 min: 0 to 100 mM NaOAc in 100 mM NaOH (Gradient)

    • 20-25 min: Column wash with higher NaOAc concentration

    • 25-35 min: Re-equilibration with 100 mM NaOH

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 25 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. Waveform settings should be optimized according to the detector manufacturer's recommendations for carbohydrates.

Data Presentation

Table 1: Example Retention Times of Disaccharides under HILIC-ELSD Conditions (Protocol 1)

Disaccharide Retention Time (min) Resolution (Rs) from this compound
Sucrose9.81.8
This compound 10.7 -
Lactose11.51.6
Maltose12.33.1

Note: Retention times and resolution are illustrative and will vary depending on the specific column, system, and exact mobile phase preparation.

Table 2: Comparison of Chromatographic Methods for this compound Analysis

Parameter HILIC-ELSD/MS HPAEC-PAD
Principle Partitioning into a water-enriched layer on a polar stationary phaseIon exchange of anionic carbohydrates at high pH
Selectivity for Isomers Good to ExcellentExcellent
Sensitivity Moderate (ELSD), High (MS)Very High
Mobile Phase Volatile, MS-compatibleNon-volatile, high pH
Typical Run Time 15-30 minutes20-40 minutes
Primary Application General purpose, LC-MSHigh-resolution analysis of complex carbohydrate mixtures

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Standard or Sample Weighing s2 Dissolution in appropriate solvent (e.g., 80:20 Acetonitrile:Water) s1->s2 s3 Filtration (0.22 µm) s2->s3 h1 Injection into HPLC System s3->h1 Inject Sample h2 Chromatographic Separation (HILIC or Anion Exchange) h1->h2 h3 Detection (ELSD, PAD, or MS) h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Quantification d1->d2 d3 Resolution Calculation d1->d3

Caption: General experimental workflow for the chromatographic analysis of this compound.

troubleshooting_flowchart start Poor Resolution of this compound? q1 Are peaks sharp and symmetrical? start->q1 a1_yes Optimize Mobile Phase (Aqueous/Organic Ratio, Modifiers) q1->a1_yes Yes a1_no Troubleshoot Peak Shape (See Issue 2) q1->a1_no No q2 Is retention time stable? a1_yes->q2 a1_no->q2 a2_yes Adjust Column Temperature and Flow Rate q2->a2_yes Yes a2_no Troubleshoot Retention Time (See Issue 3) q2->a2_no No end Resolution Improved a2_yes->end a2_no->end

Caption: A logical flowchart for troubleshooting poor resolution of this compound.

References

Degradation of Melibiulose under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Melibiulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Given that specific literature on this compound degradation is limited, this guide draws upon established chemical principles for ketose disaccharides.

Frequently Asked Questions (FAQs) & Troubleshooting

General Stability

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH: this compound is most stable in a slightly acidic to neutral pH range (approximately pH 4-7).[1] Both strongly acidic and, particularly, strongly alkaline conditions will cause degradation.

  • Temperature: Higher temperatures accelerate degradation rates across all pH levels. For kinetic studies, it is crucial to maintain a constant and controlled temperature.

  • Buffer Composition: The type and concentration of buffer salts can influence degradation kinetics. It is recommended to use non-reactive buffers and to report their composition in any study.

Degradation Under Acidic Conditions

Q2: What is the expected degradation product of this compound under acidic conditions?

Q3: Troubleshooting: My acid hydrolysis of this compound is slow or incomplete. What could be the cause?

A3: Incomplete hydrolysis can be due to several factors:

  • Insufficient Acid Concentration or Temperature: The rate of hydrolysis is dependent on both H+ concentration and temperature. Consider increasing the acid concentration (e.g., from 0.1 M to 1 M HCl) or the reaction temperature (e.g., from 60°C to 80°C).

  • Reaction Time: Ensure the reaction has proceeded for a sufficient amount of time. Monitor the reaction progress by taking aliquots at different time points.

  • Matrix Effects: If your sample is in a complex matrix, other components may buffer the solution or interfere with the reaction.

Degradation Under Basic (Alkaline) Conditions

Q4: What happens when this compound is exposed to basic or alkaline conditions?

A4: Under basic conditions, this compound undergoes a complex series of reactions. The initial and most significant event is the Lobry de Bruyn-Alberda van Ekenstein transformation .[4][5] This involves the isomerization of the D-fructose unit into its aldose epimers, D-glucose and D-mannose, via an enediol intermediate. This results in the formation of melibiose (B213186) (containing a glucose unit) and its mannose-containing equivalent.

Prolonged exposure to strong bases leads to further degradation of these isomers into a complex mixture of smaller molecules, primarily acidic compounds such as saccharinic acids, lactic acid, and glycolic acid.[6][7]

Q5: Troubleshooting: My this compound solution is turning yellow or brown under alkaline conditions. Is this normal?

A5: Yes, this is a common observation. The formation of yellow and brown colors is indicative of advanced degradation. These colored compounds, often called melanoidins, are polymeric products resulting from the condensation of smaller degradation intermediates. This is particularly prevalent at higher temperatures and pH values.[8]

Analytical & Experimental Issues

Q6: Troubleshooting: I am analyzing my degradation experiment by HPLC and see multiple unexpected peaks. What might they be?

A6: Unexpected peaks in your chromatogram can arise from several sources:

  • Isomers: Under basic conditions, you should expect to see peaks for the isomers formed via the Lobry de Bruyn-van Ekenstein transformation (e.g., melibiose).[5]

  • Anomers: The resulting monosaccharides (galactose, fructose, glucose) can exist as different anomers (α and β), which may be resolved by your HPLC system, leading to multiple peaks for a single sugar.

  • Further Degradation Products: If conditions are harsh (high pH or temperature), you will see a variety of peaks corresponding to organic acids and other smaller molecules.[7]

  • Contaminants: Ensure the purity of your starting material and the cleanliness of your vials and solvent systems.

Q7: Troubleshooting: My this compound appears to be degrading even in a supposedly neutral (pH 7) solution. Why?

A7: While this compound is most stable around neutral pH, degradation can still occur, albeit at a much slower rate than in strong acid or base. Several factors could be at play:

  • Temperature: Storing solutions even at room temperature for extended periods can lead to measurable degradation. For long-term storage, freezing (-20°C or -80°C) is recommended.

  • Buffer Catalysis: Some buffer species can actively participate in catalysis. Using a low-concentration, inert buffer is advisable.

  • Microbial Contamination: Unsterilized solutions can be susceptible to microbial growth, which will consume the carbohydrate. Ensure solutions are sterile-filtered if they are to be stored for any length of time.

Data Summary

The following tables summarize the expected products and influencing factors in this compound degradation.

Table 1: Summary of this compound Degradation Products

ConditionPrimary MechanismMajor ProductsMinor/Secondary Products
Acidic (pH < 4) Glycosidic Bond HydrolysisD-Galactose, D-FructoseFuran derivatives (e.g., HMF from fructose) at high temperatures.
Basic (pH > 8) Isomerization & RearrangementMelibiose, 6-O-α-D-Galactopyranosyl-D-mannoseSaccharinic acids, Lactic acid, Glycolic acid, Colored polymers.

Table 2: Factors Influencing the Rate of this compound Degradation

FactorEffect on Acid HydrolysisEffect on Alkaline DegradationNotes
pH Rate increases as pH decreases (away from pH 4).Rate increases significantly as pH increases (above pH 7).The minimum degradation rate is typically observed in the slightly acidic range (pH 4-6).[1][9]
Temperature Rate increases with temperature.Rate increases significantly with temperature.An increase of 10°C can double or triple the reaction rate.
Concentration Generally follows first-order kinetics with respect to this compound.Complex kinetics; higher concentrations can lead to more polymerization and color formation.Reaction rates are dependent on the concentration of both the carbohydrate and the acid/base.[10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water. Prepare the acidic solution (e.g., 2 M HCl).

  • Reaction Setup: In a sealed reaction vial, add 1 mL of the this compound stock solution and 1 mL of the 2 M HCl solution to achieve a final concentration of 1 M HCl.

  • Incubation: Place the sealed vial in a heating block or water bath set to a constant temperature (e.g., 80°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing a corresponding amount of base (e.g., 50 µL of 2 M NaOH) to stop the reaction.

  • Analysis: Dilute the quenched sample appropriately with mobile phase and analyze using HPLC or another suitable analytical method to quantify the disappearance of this compound and the appearance of galactose and fructose.

Protocol 2: General Procedure for Base-Catalyzed Degradation

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water. Prepare the basic solution (e.g., 1 M NaOH). All solutions should be sparged with nitrogen to remove dissolved oxygen, which can complicate degradation pathways.

  • Reaction Setup: In a sealed, oxygen-free reaction vial, add 1 mL of the this compound stock solution to 1 mL of the 1 M NaOH solution.

  • Incubation: Maintain the vial at a constant, controlled temperature (e.g., 25°C or 40°C). Alkaline degradation is often rapid and may not require high heat.

  • Time-Course Sampling: At designated time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw an aliquot.

  • Quenching: Immediately neutralize the aliquot with a corresponding amount of acid (e.g., 1 M HCl) in a separate vial.

  • Analysis: Analyze the quenched samples by HPLC to monitor the formation of melibiose and other isomers, as well as the decrease in the this compound peak.

Visualized Pathways and Workflows

Acid_Hydrolysis This compound This compound (Galactose-α(1→6)-Fructose) Products Products This compound->Products H₃O⁺, Δ Galactose D-Galactose Products->Galactose Fructose D-Fructose Products->Fructose

Caption: Acid hydrolysis of this compound cleaves the glycosidic bond.

Basic_Degradation cluster_0 Lobry de Bruyn-Alberda van Ekenstein Transformation This compound This compound (Gal-Fructose) Enediol Enediol Intermediate This compound->Enediol OH⁻ Melibiose Melibiose (Gal-Glucose) Enediol->Melibiose Protonation Mannose_analogue Gal-Mannose isomer Enediol->Mannose_analogue Protonation Further_Degradation Further Degradation Products (e.g., Saccharinic Acids) Melibiose->Further_Degradation Prolonged OH⁻, Δ Mannose_analogue->Further_Degradation Prolonged OH⁻, Δ

Caption: Initial isomerization of this compound under basic conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare this compound Stock Solution R1 Combine Reactants in Sealed Vials P1->R1 P2 Prepare Acid/Base/Buffer Working Solutions P2->R1 R2 Incubate at Constant Temperature R1->R2 R3 Withdraw Aliquots at Time Intervals R2->R3 R4 Quench Reaction (Neutralize) R3->R4 A1 Dilute Quenched Samples R4->A1 A2 Analyze via HPLC-PAD/RID A1->A2 A3 Quantify Reactants and Products A2->A3 A4 Determine Reaction Kinetics A3->A4

Caption: Workflow for kinetic analysis of this compound degradation.

References

Technical Support Center: Stability of Melibiulose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melibiulose in solution. The information is designed to help anticipate and address common stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from melibiose?

This compound is a non-reducing disaccharide composed of a galactose molecule linked to a fructose (B13574) molecule via an α-1,6 glycosidic bond.[1][2] Its systematic name is 6-O-α-D-Galactopyranosyl-D-fructofuranose.[2][3] It is a ketose-containing disaccharide due to the presence of fructose.[1][2][4]

Melibiose, on the other hand, is a reducing disaccharide made of galactose and glucose linked by an α-1,6 glycosidic bond.[5][6] The key difference is the second monosaccharide unit: fructose (a ketose) in this compound and glucose (an aldose) in melibiose.

Q2: What are the primary factors that affect the stability of this compound in solution?

While direct stability data for this compound is limited, based on the behavior of similar ketose-containing sugars like D-psicose, the primary factors affecting its stability in solution are expected to be pH and temperature .[7][8]

  • pH: this compound is expected to be most stable in neutral to slightly acidic conditions. Alkaline (high pH) conditions can promote degradation and isomerization reactions.[9]

  • Temperature: Higher temperatures will accelerate the rate of degradation.[7][8]

Q3: What are the likely degradation pathways for this compound?

The primary degradation pathway for this compound in solution is likely hydrolysis of the glycosidic bond, which would break it down into its constituent monosaccharides, galactose and fructose. This hydrolysis can be catalyzed by acid.[10][11] Under certain conditions, particularly alkaline pH, isomerization reactions may also occur.[9]

Q4: How can I monitor the stability of my this compound solution?

To monitor the stability of a this compound solution, you should use a validated analytical method that can separate and quantify the intact this compound from its potential degradation products (galactose and fructose). A common and effective technique for this is High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound solutions.

Issue Potential Cause Recommended Solution
Loss of this compound concentration over time in my solution. Degradation due to high temperature. Store this compound solutions at refrigerated temperatures (2-8 °C) or frozen for long-term storage. Avoid repeated freeze-thaw cycles.
Degradation due to inappropriate pH. Prepare this compound solutions in a buffered system with a pH between 4 and 7. Avoid highly acidic or alkaline conditions.
Microbial contamination. Prepare solutions using sterile buffers and handle them under aseptic conditions. Consider filtering the solution through a 0.22 µm filter.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). Hydrolysis of this compound. The new peaks are likely galactose and fructose. Confirm by running standards of these monosaccharides. To mitigate, check and adjust the pH and temperature of your solution as described above.
Isomerization of this compound. If working under alkaline conditions, you may be promoting the formation of isomers. Re-evaluate the necessity of the alkaline pH for your experiment.
Inconsistent experimental results between batches of this compound solutions. Variability in solution preparation. Ensure consistent and accurate pH measurement and adjustment for every batch. Use a calibrated pH meter.
Degradation during preparation. If heating is used to dissolve this compound, minimize the temperature and duration of heating to prevent degradation.

Data Presentation: Expected Stability Trends

Table 1: Hypothetical Effect of Temperature on this compound Stability in a Neutral Buffer (pH 7) over 24 hours.

Temperature (°C)Expected % this compound Remaining
4> 99%
2595 - 99%
5080 - 90%
80< 70%

Table 2: Hypothetical Effect of pH on this compound Stability at a Constant Temperature (e.g., 50°C) over 24 hours.

pHExpected % this compound Remaining
390 - 95%
5> 95%
780 - 90%
9< 75%

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate) at different pH values (e.g., 3, 5, 7, 9).

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 10 mg/mL).

  • Incubation: Aliquot the this compound solutions into separate, sealed vials for each time point and condition. Incubate the vials at different constant temperatures (e.g., 4°C, 25°C, 50°C).

  • Sampling: At specified time points (e.g., 0, 4, 8, 12, 24 hours), remove a vial from each condition. Immediately quench any degradation by cooling the sample on ice or freezing.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of remaining this compound and the appearance of degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Mandatory Visualization

Troubleshooting Workflow for this compound Solution Instability

The following diagram outlines a logical workflow for troubleshooting unexpected degradation of this compound in your experimental solution.

Melibiulose_Troubleshooting Troubleshooting this compound Instability start Instability Observed (e.g., loss of concentration, extra peaks in HPLC) check_pH Is the solution pH within the optimal range (4-7)? start->check_pH adjust_pH Adjust pH to 4-7 using a suitable buffer. check_pH->adjust_pH No check_temp Is the solution stored at an appropriate temperature? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store solution at 2-8°C. Avoid excessive heat. check_temp->adjust_temp No check_contamination Is there evidence of microbial contamination? check_temp->check_contamination Yes adjust_temp->check_contamination sterilize Prepare fresh solution using sterile techniques and 0.22 µm filtration. check_contamination->sterilize Yes reanalyze Re-analyze the stabilized solution. check_contamination->reanalyze No sterilize->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for this compound instability.

References

Melibiulose Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Melibiulose purification, with a primary focus on addressing low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a disaccharide composed of a galactose molecule linked to a fructose (B13574) molecule (α-D-Galactopyranosyl-(1→6)-D-fructofuranose). Its purification can be challenging due to its structural similarity to other sugars that may be present in the synthesis reaction mixture, such as sucrose (B13894), glucose, fructose, and galactose. Furthermore, as a ketose-containing disaccharide, this compound can be susceptible to degradation under certain pH and temperature conditions, which can lead to low yields.

Q2: What are the common causes of low yield in this compound purification?

Low yields in this compound purification can stem from several factors:

  • Inefficient Enzymatic Synthesis: Suboptimal reaction conditions, such as incorrect pH, temperature, enzyme concentration, or substrate ratio, can lead to incomplete conversion of substrates to this compound.

  • Product Degradation: this compound, containing a fructose moiety, can degrade at high temperatures or in acidic or strongly alkaline conditions, leading to the formation of byproducts like 5-hydroxymethylfurfural (B1680220) (HMF).[1][2][3]

  • Co-elution with Contaminants: During chromatographic purification, this compound may co-elute with structurally similar sugars, leading to impure fractions and apparent low yield of the pure product.

  • Losses During Purification Steps: Each step in the purification process, including filtration, concentration, and chromatography, can contribute to sample loss.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dry place. For long-term storage, freezing or lyophilization is recommended. It is also advisable to maintain a neutral pH for aqueous solutions of this compound.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound After Enzymatic Synthesis

Question: My enzymatic synthesis reaction shows low conversion of sucrose and galactose to this compound. What are the potential causes and how can I improve the yield?

Answer: Low yield in the initial synthesis is a common issue. Here’s a systematic approach to troubleshoot this problem:

  • Possible Cause 1: Suboptimal Reaction Conditions

    • Solution: Optimize the reaction parameters. Levansucrase, a suitable enzyme for this transfructosylation reaction, typically has an optimal pH around 6.0 and a temperature of approximately 45°C.[4][5] Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific enzyme.

  • Possible Cause 2: Incorrect Enzyme or Substrate Concentration

    • Solution: Verify the activity of your levansucrase. Ensure that the enzyme has not lost activity due to improper storage. Optimize the concentrations of both sucrose (the fructosyl donor) and galactose (the acceptor). High concentrations of the acceptor substrate can often favor the transfructosylation reaction over hydrolysis.[6]

  • Possible Cause 3: Enzyme Inhibition

    • Solution: Ensure that your reaction buffer does not contain any known inhibitors of levansucrase. High concentrations of the product, this compound, or the byproduct, glucose, can sometimes cause feedback inhibition. Consider a fed-batch approach for substrate addition to maintain optimal concentrations.

Problem 2: Significant Loss of this compound During Chromatographic Purification

Question: I am losing a significant amount of this compound during purification by column chromatography. How can I improve my recovery?

Answer: Losses during chromatography are a frequent challenge. The following steps can help improve your recovery rate:

  • Possible Cause 1: Inappropriate Stationary Phase

    • Solution: For oligosaccharide purification, activated charcoal and size-exclusion chromatography are often effective.[7][8][9] Activated charcoal can effectively separate oligosaccharides from monosaccharides and disaccharides based on hydrophobicity, with oligosaccharides adsorbing more strongly.[10] Size-exclusion chromatography separates molecules based on their size.

  • Possible Cause 2: Suboptimal Elution Conditions

    • Solution: If using activated charcoal chromatography, a stepwise gradient of ethanol (B145695) in water is typically used for elution. Monosaccharides and smaller sugars elute with lower ethanol concentrations, while oligosaccharides like this compound require higher concentrations.[7][10] For size-exclusion chromatography, ensure the column is properly calibrated and the mobile phase is appropriate for your sample.

  • Possible Cause 3: Product Degradation on the Column

    • Solution: As this compound is sensitive to acidic conditions, avoid using acidic mobile phases if possible.[3] If an acidic mobile phase is necessary, perform the chromatography at a lower temperature to minimize degradation. Fructose, a component of this compound, shows minimum degradation at a pH of around 6.45 - 8.50 at elevated temperatures.[2]

Data Presentation

Table 1: Typical Recovery and Purity in Oligosaccharide Purification

Purification MethodTypical Recovery (%)Typical Purity (%)Reference
Activated Charcoal Chromatography97.880[7][11]
Size-Exclusion Chromatography>90>95[9]
High-Speed Counter-Current Chromatography>98>98[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a hypothetical method for the enzymatic synthesis of this compound using levansucrase, based on its known transglycosylation activity with other acceptor molecules.

  • Reaction Mixture Preparation:

    • Dissolve sucrose (fructosyl donor) and galactose (acceptor) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0). A typical starting point is a 1:1 molar ratio of sucrose to galactose, with concentrations around 200 g/L for each.[4]

  • Enzyme Addition:

    • Add purified levansucrase to the reaction mixture. A starting concentration of 5 U/mL is recommended.[4]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C) with gentle agitation.[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction over time (e.g., every few hours for up to 24-48 hours) by taking small aliquots and analyzing the sugar composition using HPLC or TLC.

  • Reaction Termination:

    • Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., by boiling for 10 minutes).

  • Clarification:

    • Centrifuge the reaction mixture to pellet the denatured enzyme and any other insoluble material. The supernatant contains the crude this compound.

Protocol 2: Purification of this compound by Activated Charcoal Chromatography

This protocol provides a general procedure for the purification of this compound from the crude synthesis mixture.

  • Column Preparation:

    • Prepare a column packed with activated charcoal. The amount of charcoal will depend on the scale of your purification. Equilibrate the column by washing with deionized water.

  • Sample Loading:

    • Load the clarified supernatant from the synthesis reaction onto the column.

  • Elution of Monosaccharides:

    • Wash the column with deionized water to elute unbound salts and monosaccharides (glucose and remaining galactose).

  • Elution of Disaccharides:

    • Begin a stepwise gradient of ethanol in water. Elute with a low concentration of ethanol (e.g., 5-10% v/v) to remove remaining sucrose.

  • Elution of this compound:

    • Increase the ethanol concentration (e.g., 15-25% v/v) to elute the this compound.[7] Collect fractions and monitor the sugar composition of each fraction by HPLC or TLC.

  • Pooling and Concentration:

    • Pool the fractions containing pure this compound and remove the ethanol and water by rotary evaporation under reduced pressure at a low temperature (e.g., < 40°C) to prevent degradation.

  • Final Product:

    • The resulting solid can be lyophilized for long-term storage.

Mandatory Visualization

Melibiulose_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Sucrose Sucrose Reaction Reaction Mixture Sucrose->Reaction Galactose Galactose Galactose->Reaction Levansucrase Levansucrase Levansucrase->Reaction Incubation Incubation (pH 6.0, 45°C) Reaction->Incubation Crude Crude this compound Mixture Incubation->Crude Charcoal Activated Charcoal Chromatography Crude->Charcoal Elution1 Wash (Water & Low % EtOH) Charcoal->Elution1 Monosaccharides & Sucrose Elution2 Elution (Higher % EtOH) Charcoal->Elution2 This compound Pure Pure this compound Elution2->Pure

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_synthesis_troubleshooting Synthesis Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting Start Low this compound Yield CheckSynthesis Problem in Synthesis? Start->CheckSynthesis CheckPurification Problem in Purification? Start->CheckPurification OptCond Optimize Reaction Conditions (pH, Temp) CheckSynthesis->OptCond Yes OptConc Optimize Enzyme/ Substrate Conc. CheckSynthesis->OptConc Yes CheckInhib Check for Inhibitors CheckSynthesis->CheckInhib Yes StationaryPhase Evaluate Stationary Phase CheckPurification->StationaryPhase Yes ElutionCond Optimize Elution Conditions CheckPurification->ElutionCond Yes Degradation Check for Product Degradation CheckPurification->Degradation Yes Solution1 Improved Synthesis Yield OptCond->Solution1 OptConc->Solution1 CheckInhib->Solution1 Solution2 Improved Purification Recovery StationaryPhase->Solution2 ElutionCond->Solution2 Degradation->Solution2

Caption: Decision tree for troubleshooting low yield in this compound purification.

References

Technical Support Center: Preventing Microbial Contamination in Melibiulose Fermentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage microbial contamination during melibiulose fermentation experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding microbial contamination in fermentation.

Q1: What are the most common sources of microbial contamination in a fermentation process?

A1: Microbial contamination in fermentation processes can originate from several sources. These include non-sterile media, contaminated inocula, airborne microorganisms, and breaches in the sterile boundary of the bioreactor system. Environmental sources like raw materials, soil, and water systems are also significant contributors.[1] Dirty equipment, including measuring instruments, valves, and worn surfaces, can also be a primary source of contamination.[2]

Q2: What are the typical signs of a microbial contamination in my this compound fermentation?

A2: Signs of contamination can be visual or analytical. Visual cues include unexpected turbidity, formation of films or clumps in the culture, and changes in broth color. Analytically, a sudden drop or rise in pH outside the expected range, a sharp decrease in dissolved oxygen (DO) not attributable to your organism's growth, or the presence of unusual peaks in analytical chromatography (like HPLC) can indicate contamination. A foul odor from the fermenter is also a strong indicator of spoilage microorganisms.[3]

Q3: How can I differentiate between my production organism and a contaminant under a microscope?

A3: While challenging, some differentiation is possible. Note the expected morphology (shape, size, and cell arrangement) of your production organism. Contaminants often present a different morphology. For instance, if your culture is a yeast, the presence of smaller, motile rods could indicate bacterial contamination. Gram staining can also be a quick and effective method to differentiate between gram-positive and gram-negative bacterial contaminants.

Q4: What are the consequences of microbial contamination in my fermentation study?

A4: Contamination can have severe consequences, including competition for nutrients, leading to reduced yield of this compound.[1] Contaminants can also produce byproducts that inhibit the growth of your production organism or interfere with downstream processing. In drug development, the presence of contaminants can lead to batch failure, loss of valuable materials, and significant delays in research timelines.[1]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving contamination issues.

Guide 1: Troubleshooting Unexpected pH Drop

An unexpected and rapid drop in pH is a common indicator of bacterial contamination, often by lactic acid bacteria.[4][5]

Step Action Rationale
1 Aseptically collect a sample. To perform microscopic analysis and plating without introducing further contamination.
2 Perform microscopic examination. Look for morphologies inconsistent with your production organism (e.g., small, rod-shaped bacteria).
3 Plate the sample on selective media. Use media that supports the growth of common contaminants like nutrient agar (B569324) or MRS agar for lactic acid bacteria.
4 Review your sterilization and aseptic procedures. Check autoclave logs, filter integrity records, and aseptic transfer techniques for any deviations.[3]
5 If contamination is confirmed, terminate the run. This prevents wasting resources and allows for thorough cleaning and sterilization of the bioreactor.
Guide 2: Troubleshooting Low this compound Yield

Low product yield can be a subtle sign of a low-level, slow-growing contaminant competing for resources.

Step Action Rationale
1 Verify all process parameters. Ensure temperature, pH, and nutrient feed rates are within the optimal range for your production organism.
2 Perform a thorough microbial analysis. Take a sample and plate on a variety of general and selective media to detect a broad range of potential contaminants.
3 Analyze for inhibitory byproducts. Use analytical techniques like HPLC to check for the presence of unexpected metabolites that could be inhibiting your production organism.
4 Review raw material quality. Test your media components, especially complex nitrogen and carbon sources, for their bioburden.
5 Check the health of your inoculum. Ensure your seed culture is pure and has high viability before inoculating the production fermenter.[3]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to preventing and identifying contamination.

Protocol 1: Media Sterilization for this compound Fermentation

This protocol is for a typical laboratory-scale fermenter (5L).

Materials:

  • Phenol Red Melibiose (B213186) Broth components (e.g., nutrient broth base, melibiose)[1][2]

  • Deionized water

  • Autoclavable fermenter vessel and tubing

  • Autoclave validation indicators (e.g., biological indicators with Geobacillus stearothermophilus)

Procedure:

  • Prepare the this compound medium according to your established protocol. For a 5L vessel, a common concentration is 0.5-1.0% melibiose in a nutrient broth base.[1][2]

  • Dispense the medium into the fermenter vessel.

  • Seal all ports of the fermenter. If using filters, ensure they are correctly installed and rated for sterile filtration (0.22 µm).

  • Place a biological indicator inside the fermenter in a location that is most difficult for steam to penetrate.

  • Autoclave the fermenter at 121°C for a validated time. The time will depend on the volume and the autoclave's performance. A typical cycle for a 5L vessel is 30-45 minutes.[3]

  • After the cycle is complete, allow the fermenter to cool to room temperature.

  • Aseptically retrieve the biological indicator and incubate it under the manufacturer's recommended conditions to validate the sterilization cycle.

Protocol 2: Aseptic Sampling from a Bioreactor

Materials:

  • Sterile sample container

  • 70% ethanol (B145695) solution

  • Bunsen burner or sterile laminar flow hood

  • Sterile syringe and needle or sterile tubing

Procedure:

  • Disinfect the sampling port with 70% ethanol.[6]

  • If the port has a septum, flame the surface briefly with a Bunsen burner or wipe thoroughly with ethanol.

  • Flush the sampling port by discarding the initial volume of culture to ensure a representative sample from the vessel.

  • Aseptically collect the desired sample volume into the sterile container.

  • Immediately close the sample container.

  • Re-sterilize the sampling port with 70% ethanol.

Section 4: Data Presentation

This section provides tables summarizing key quantitative data for easy reference.

Table 1: Recommended Sterilization Times for Liquid Media by Autoclaving at 121°C
Volume of MediumMinimum Sterilization Time
100 mL15 minutes
500 mL25 minutes
1 L30 minutes
5 L45 minutes
10 L60 minutes
Note: These are general guidelines. Actual times should be validated for your specific equipment and load configuration.[7]
Table 2: Common Contaminants and Their Characteristics
Contaminant TypeCommon GeneraKey Characteristics
Bacteria Lactobacillus, Bacillus, PseudomonasRapid growth, often leading to a sharp pH drop. Can be motile.
Yeast Wild Saccharomyces, CandidaCan outcompete the production strain for sugars. May form films or clumps.
Mold Aspergillus, PenicilliumOften appear as fuzzy or filamentous growths on surfaces. Can produce inhibitory mycotoxins.

Section 5: Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate important workflows and relationships.

Diagram 1: Contamination Troubleshooting Workflow

ContaminationTroubleshooting Start Suspicion of Contamination (e.g., pH drop, visual change) Aseptic_Sample Aseptically Collect Sample Start->Aseptic_Sample Data_Review Review Process Data (pH, DO, Temp) Start->Data_Review Microscopy Microscopic Examination Aseptic_Sample->Microscopy Plating Plate on General and Selective Media Aseptic_Sample->Plating Identify_Morphology Identify Foreign Morphologies Microscopy->Identify_Morphology Incubate_Plates Incubate Plates Plating->Incubate_Plates Contamination_Confirmed Contamination Confirmed Data_Review->Contamination_Confirmed Identify_Morphology->Contamination_Confirmed Check_Growth Check for Growth of Non-production Organisms Incubate_Plates->Check_Growth Check_Growth->Contamination_Confirmed Isolate_Contaminant Isolate and Identify Contaminant Contamination_Confirmed->Isolate_Contaminant Yes No_Contamination No Contamination Detected Contamination_Confirmed->No_Contamination No Review_Procedures Review Sterilization and Aseptic Procedures Isolate_Contaminant->Review_Procedures Terminate_Run Terminate Fermentation Run Review_Procedures->Terminate_Run Clean_Sterilize Thoroughly Clean and Sterilize Bioreactor Terminate_Run->Clean_Sterilize Continue_Monitoring Continue Monitoring Fermentation No_Contamination->Continue_Monitoring

Contamination troubleshooting workflow.
Diagram 2: Aseptic Inoculation Workflow

AsepticInoculation Start Prepare Sterile Fermenter and Inoculum Culture Prepare_Workspace Prepare Sterile Workspace (Laminar Flow Hood or near Bunsen Burner) Start->Prepare_Workspace Sterilize_Ports Sterilize Inoculation Port and Inoculum Vessel Opening Prepare_Workspace->Sterilize_Ports Transfer_Inoculum Aseptically Transfer Inoculum to Fermenter Sterilize_Ports->Transfer_Inoculum Seal_Fermenter Securely Seal Inoculation Port Transfer_Inoculum->Seal_Fermenter Incubate Begin Incubation under Controlled Conditions Seal_Fermenter->Incubate Monitor Monitor for Growth and Signs of Contamination Incubate->Monitor Success Successful Aseptic Inoculation Monitor->Success

Workflow for aseptic inoculation.

References

Optimizing Reaction Conditions for Melibiulose Derivatization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of melibiulose for analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The following question-and-answer format addresses common issues and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other sugars, is a polar and non-volatile molecule due to its multiple hydroxyl groups. These properties make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile to travel through the gas chromatograph. Derivatization chemically modifies the this compound molecule by replacing the active hydrogens on the hydroxyl groups with less polar, more volatile groups, such as trimethylsilyl (B98337) (TMS) groups. This increases its volatility and thermal stability, allowing for successful separation and detection by GC-MS.[1][2][3]

Q2: What are the most common derivatization methods for analyzing this compound by GC-MS?

A2: The most common method for derivatizing sugars like this compound for GC-MS analysis is a two-step process involving oximation followed by silylation.[1]

  • Oximation: This step targets the ketone group of the fructose (B13574) residue in this compound. It is crucial for reducing the number of isomers formed during the subsequent silylation step, which simplifies the resulting chromatogram.[2][4]

  • Silylation: This step replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6]

Q3: Can I analyze this compound by HPLC without derivatization?

A3: While possible using specialized columns and detectors like refractive index (RI) or pulsed amperometric detection (PAD), direct HPLC analysis of underivatized sugars often suffers from low sensitivity and selectivity.[2][3] For enhanced detection using more common UV or fluorescence detectors, pre-column derivatization is recommended. A popular method is derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP), which attaches a UV-active chromophore to the reducing end of the sugar.[7][8][9][10]

Q4: I am seeing multiple peaks in my GC-MS chromatogram for a pure this compound standard. What could be the cause?

A4: The presence of multiple peaks for a single derivatized sugar is a common issue and can be attributed to several factors:

  • Incomplete Derivatization: If not all hydroxyl groups are silylated, partially derivatized molecules with different volatilities will elute at different times, resulting in multiple peaks.[5]

  • Tautomers: Sugars can exist in different isomeric forms (anomers and ring structures). While oximation helps to reduce this, some isomeric forms of the derivatized sugar may still be present and separate during chromatography.[4]

  • Moisture: Silylating reagents are highly sensitive to moisture. Water in the sample, solvents, or glassware will react with the silylating agent, reducing its effectiveness and leading to incomplete derivatization. It can also cause the hydrolysis of already formed TMS derivatives.[2][5]

  • Reagent Degradation: Silylating reagents can degrade over time, especially if not stored under anhydrous conditions.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during this compound derivatization.

Problem 1: Low or No Product Peak in GC-MS
Potential Cause Troubleshooting Step Rationale
Incomplete Derivatization Increase reaction time and/or temperature for both oximation and silylation steps. Ensure a molar excess of derivatizing reagents.To drive the derivatization reactions to completion.[5]
Presence of Moisture Use anhydrous solvents and reagents. Thoroughly dry the sample before derivatization (e.g., by lyophilization or under a stream of nitrogen). Use oven-dried glassware.Silylating reagents are highly reactive with water, which will be consumed preferentially over the sugar hydroxyls.[2][5]
Degraded Reagents Use fresh derivatization reagents. Store reagents under anhydrous conditions and protected from light.Silylating agents are sensitive to degradation, reducing their efficacy.[5]
Sample Loss During Preparation Ensure proper sample handling and transfer. Avoid excessive heating during solvent evaporation.To prevent physical loss or degradation of the analyte before derivatization.
Problem 2: Multiple Peaks in GC-MS Chromatogram
Potential Cause Troubleshooting Step Rationale
Incomplete Silylation Optimize silylation conditions (time, temperature, reagent concentration). See Table 1 for recommended ranges.Ensures all hydroxyl groups are derivatized, leading to a single, fully derivatized product.[5]
Formation of Tautomers Ensure the oximation step is complete before silylation. Optimize oximation conditions (see Table 1).Oximation "locks" the ketone group, preventing the formation of multiple anomers during silylation.[2][4]
Hydrolysis of Derivatives Analyze samples as soon as possible after derivatization. Store derivatized samples at low temperatures (e.g., 4°C or -20°C) if immediate analysis is not possible.[11]TMS derivatives can be unstable and susceptible to hydrolysis, especially in the presence of trace moisture.[11]
Injector-Related Issues Check for leaks in the injector, ensure the liner is correctly installed, and use proper injection technique.Issues with the injector can cause peak splitting, which may be misinterpreted as multiple derivatization products.[4]
Problem 3: Poor Peak Shape (Tailing) in GC-MS
Potential Cause Troubleshooting Step Rationale
Active Sites in the GC System Use a deactivated inlet liner and column. Perform regular maintenance on the GC system to ensure cleanliness.Active sites (e.g., free silanol (B1196071) groups) in the GC pathway can interact with any remaining polar sites on the derivatized molecule, causing peak tailing.[12]
Incomplete Derivatization Re-optimize the derivatization protocol to ensure complete reaction.The presence of underivatized polar analytes will lead to strong interactions with the GC system.[12]
Co-elution with Matrix Components Optimize the GC temperature program to improve separation.Overlapping peaks can distort the shape of the analyte peak.

Experimental Protocols

Protocol 1: Oximation-Silylation Derivatization for GC-MS Analysis of this compound

This protocol is adapted from general procedures for fructose-containing disaccharides.[1][13][14]

  • Sample Preparation:

    • Place 1-5 mg of the dried this compound sample into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen or by lyophilization.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine (B92270) to the dried sample.

    • Cap the vial tightly and vortex to dissolve the sample.

    • Heat the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex.

    • Heat the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: PMP Derivatization for HPLC-UV Analysis of this compound

This protocol is based on established methods for the PMP derivatization of reducing sugars.[7][10][15]

  • Sample Preparation:

    • Dissolve the this compound sample in water to a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the this compound solution with 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

    • Vortex the mixture and incubate in a water bath at 70°C for 60 minutes.

    • Cool the reaction mixture to room temperature.

  • Neutralization and Extraction:

    • Neutralize the reaction by adding 50 µL of 0.6 M HCl.

    • Add 200 µL of water and 500 µL of chloroform.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Remove the upper aqueous layer containing the PMP-derivatized this compound for HPLC analysis.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Derivatization
ParameterOximationSilylation (MSTFA/BSTFA)PMP Derivatization
Reagent Concentration 20 mg/mL Methoxyamine HCl in PyridineNeat or with 1% TMCS0.5 M PMP in Methanol
Solvent Anhydrous PyridineAnhydrous Pyridine (if used)0.3 M NaOH
Temperature 60-80°C[13]60-80°C[5][13]70-73°C[10]
Time 30-90 minutes[14]30-60 minutes[13]60-134 minutes[10]
Table 2: Comparison of Common Silylating Reagents
ReagentAdvantagesDisadvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Good silylation potential, suitable for a wide range of compounds.[6]May not be as effective for sterically hindered hydroxyl groups.[16][17]
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)More volatile by-products, leading to cleaner chromatograms. Considered a stronger silylating agent than BSTFA.[6]
MTBSTFA (N-methyl-N-t-butyldimethylsilyl-trifluoroacetamide)Forms more stable derivatives (TBDMS). Produces characteristic mass spectra with prominent [M-57]+ fragment.[16][17]Larger derivatizing group can lead to steric hindrance issues with some molecules.[16][17]

Visualizations

This compound Derivatization Workflow for GC-MS Analysis

derivatization_workflow cluster_start Sample Preparation cluster_drying Drying cluster_oximation Oximation cluster_silylation Silylation cluster_analysis Analysis start This compound Sample drying Evaporate to Dryness (Nitrogen Stream or Lyophilization) start->drying If in solution oximation Add Methoxyamine HCl in Pyridine Heat (e.g., 70°C, 60 min) drying->oximation silylation Add MSTFA + 1% TMCS Heat (e.g., 70°C, 60 min) oximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Troubleshooting Logic for Multiple Peaks in GC-MS

troubleshooting_workflow start Multiple Peaks Observed in GC-MS Chromatogram check_purity Is the standard pure? start->check_purity incomplete_derivatization Incomplete Derivatization? check_purity->incomplete_derivatization Yes solution_purity Use new, high-purity standard. check_purity->solution_purity No moisture Moisture Contamination? incomplete_derivatization->moisture No solution_derivatization Increase reaction time/temperature. Ensure sufficient reagent. incomplete_derivatization->solution_derivatization Yes reagent_issue Reagent Degradation? moisture->reagent_issue No solution_moisture Use anhydrous solvents/reagents. Dry sample and glassware thoroughly. moisture->solution_moisture Yes solution_reagent Use fresh reagents. Store reagents properly. reagent_issue->solution_reagent Yes

Caption: A logical workflow for troubleshooting multiple peaks in the chromatogram.

Metabolic Pathway of this compound

This compound is first hydrolyzed into its constituent monosaccharides, galactose and fructose. These sugars then enter their respective metabolic pathways, primarily glycolysis.

metabolic_pathway cluster_hydrolysis Hydrolysis cluster_galactose_pathway Galactose Metabolism cluster_fructose_pathway Fructose Metabolism (in Liver) This compound This compound hydrolysis α-Galactosidase This compound->hydrolysis galactose Galactose hydrolysis->galactose fructose Fructose hydrolysis->fructose galactose_1p Galactose-1-Phosphate galactose->galactose_1p Galactokinase fructose_1p Fructose-1-Phosphate fructose->fructose_1p Fructokinase udp_galactose UDP-Galactose galactose_1p->udp_galactose Gal-1-P uridylyltransferase udp_glucose UDP-Glucose udp_galactose->udp_glucose UDP-galactose 4-epimerase glucose_1p Glucose-1-Phosphate udp_glucose->glucose_1p glycolysis Glycolysis glucose_1p->glycolysis dhap DHAP fructose_1p->dhap Aldolase B glyceraldehyde Glyceraldehyde fructose_1p->glyceraldehyde Aldolase B g3p Glyceraldehyde-3-Phosphate dhap->g3p Triose phosphate (B84403) isomerase glyceraldehyde->g3p Triose kinase g3p->glycolysis

Caption: Simplified metabolic pathway of this compound hydrolysis and subsequent metabolism of galactose and fructose.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Melibiulose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the quantification of Melibiulose. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established techniques for the analysis of structurally similar disaccharides. The presented methodologies, including High-Performance Liquid Chromatography (HPLC) and enzymatic assays, can be adapted and validated for the accurate quantification of this compound in various sample matrices.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical techniques applicable to the quantification of this compound and related disaccharides. The data presented is compiled from studies on similar analytes and serves as a benchmark for method development and validation for this compound.

Table 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Validation ParameterReported Performance for Similar Disaccharides
Linearity (R²) ≥ 0.99[1][2]
Limit of Detection (LOD) 0.06 - 0.2 mg/mL[2][3]
Limit of Quantification (LOQ) 0.2 - 0.6 mg/mL[2][3]
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%[3]

Table 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Validation ParameterReported Performance for Oligosaccharides
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) < 0.6 µg/mL[3]
Limit of Quantification (LOQ) < 2 µg/mL[3]
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Table 3: Proposed Enzymatic Assay

Performance ParameterExpected Performance
Specificity High (dependent on enzyme selection)
Sensitivity Moderate to High
Throughput High (amenable to microplate formats)
Cost per sample Generally lower than chromatographic methods

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related sugars and should be optimized and validated for the specific application of this compound quantification.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of underivatized sugars.

a. Sample Preparation:

  • Dissolve the sample in deionized water or an appropriate buffer.

  • For complex matrices, perform a solid-phase extraction (SPE) with a C18 cartridge to remove interfering hydrophobic compounds.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

b. HPLC Conditions:

  • Column: Amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 35 °C).

  • Injection Volume: 20 µL.

c. Calibration: Prepare a series of this compound standard solutions of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This technique offers high sensitivity and resolution for carbohydrate analysis.

a. Sample Preparation:

  • Dilute the sample in ultrapure water.

  • No derivatization is required.

  • Filter the sample through a 0.22 µm syringe filter.

b. HPAEC-PAD Conditions:

  • Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. For example:

    • 0-20 min: Isocratic 100 mM NaOH.

    • 20-30 min: Linear gradient to 100 mM NaOH / 500 mM Sodium Acetate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

c. Calibration: Prepare a series of this compound standards in ultrapure water. Construct a calibration curve by plotting the integrated peak area as a function of concentration.

Proposed Enzymatic Assay

This proposed method involves the enzymatic hydrolysis of this compound followed by the quantification of one of the resulting monosaccharides.

a. Principle: this compound is a disaccharide composed of galactose and fructose (B13574). A specific enzyme, such as a melibiulase or a suitable α-galactosidase that can cleave the fructose moiety, would be used to hydrolyze this compound into its constituent monosaccharides. The subsequent quantification of the released galactose or fructose can be achieved using a commercially available enzymatic assay kit (e.g., a galactose or fructose assay kit).

b. Protocol:

  • Enzymatic Hydrolysis:

    • Incubate a known volume of the sample with a purified melibiulase or a specific α-galactosidase in an appropriate buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5) at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period to ensure complete hydrolysis.

    • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Monosaccharide Quantification:

    • Use a commercial enzymatic assay kit to quantify the amount of galactose or fructose in the hydrolyzed sample. These kits typically involve a series of enzymatic reactions that lead to the production of a chromophore or a change in NAD(P)H absorbance, which can be measured spectrophotometrically.

    • Follow the manufacturer's instructions for the assay kit.

  • Calculation:

    • Calculate the concentration of the quantified monosaccharide from a standard curve.

    • Relate the concentration of the monosaccharide back to the original concentration of this compound based on the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 1 mole of galactose and 1 mole of fructose).

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Amino Column HPLC->Column Detector RID Detector Column->Detector Data Data Acquisition Detector->Data Quantify Quantify this compound Data->Quantify Calibration Calibration Curve Calibration->Quantify

Caption: Experimental workflow for this compound quantification by HPLC-RID.

Enzymatic_Assay_Workflow Sample This compound Sample Enzyme Add Melibiulase/α-galactosidase Sample->Enzyme Incubate Incubate (e.g., 37°C) Enzyme->Incubate Hydrolysis Hydrolysis to Galactose + Fructose Incubate->Hydrolysis Quantify Quantify Galactose or Fructose (Enzymatic Kit) Hydrolysis->Quantify Result Calculate this compound Concentration Quantify->Result

Caption: Proposed workflow for the enzymatic quantification of this compound.

References

A Comparative Analysis of Melibiose and Sucrose Fermentation by Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bacterial fermentation of two disaccharides: melibiose (B213186) and sucrose (B13894). While the initial focus was on melibiulose, the scarcity of specific research on its fermentation has led to the use of melibiose as a well-documented structural and metabolic analogue. Melibiose (galactose-α-1,6-glucose) and sucrose (glucose-α-1,2-fructose) are important carbohydrates in various biological and industrial processes. Understanding their fermentation by bacteria is crucial for applications ranging from biofuel production to the development of novel therapeutics targeting the gut microbiome.

Executive Summary

Bacterial fermentation of melibiose and sucrose involves distinct enzymatic pathways and regulatory mechanisms, leading to different fermentation kinetics and product yields. Sucrose is generally fermented more rapidly by a wider range of bacteria due to the widespread presence of sucrase and invertase enzymes. Melibiose fermentation is dependent on the presence of the mel operon, which is less prevalent. This guide presents a side-by-side comparison of their metabolic pathways, quantitative fermentation data, and the experimental protocols used to generate this data.

Data Presentation: Quantitative Comparison of Fermentation Performance

The following table summarizes the key performance indicators of melibiose (derived from raffinose (B1225341) fermentation) and sucrose fermentation by engineered enteric bacteria. The data is based on studies of ethanol (B145695) production, a common end-product of fermentation.

ParameterMelibiose (from Raffinose)SucroseBacterial Strain(s)Reference
Initial Substrate Concentration 90 g/L (Raffinose)90 g/LEscherichia coli B, Klebsiella oxytoca M5A1, Erwinia chrysanthemi EC16[1]
Maximum Ethanol Yield 38 g/L48 g/LE. coli B (raffinose-positive mutant MM2 for melibiose)[1]
Theoretical Yield Achieved Not directly specified for melibiose alone>90%E. coli B, K. oxytoca M5A1, E. chrysanthemi EC16[1]
Key Hydrolysis Enzymes β-Fructosidase (for raffinose), α-Galactosidase (for melibiose)Invertase/SucraseGeneral[1]
Monosaccharide Intermediates Galactose, Glucose, Fructose (B13574)Glucose, FructoseGeneral[1]

Metabolic Pathways and Regulation

The fermentation of melibiose and sucrose is initiated by their transport into the bacterial cell and subsequent hydrolysis into monosaccharides, which then enter central glycolytic pathways. The genetic regulation of these pathways ensures that the bacteria can efficiently utilize these sugars when they are present in the environment.

Melibiose Fermentation Pathway

Melibiose utilization in bacteria like E. coli is primarily governed by the mel operon. This operon encodes for two key proteins: melibiose permease (MelB), which transports melibiose into the cell, and α-galactosidase (MelA), which hydrolyzes melibiose into galactose and glucose. The expression of the mel operon is regulated by the activator protein MelR, which is induced by the presence of melibiose.

Melibiose_Fermentation melibiose_ext Melibiose (extracellular) melB Melibiose Permease (MelB) melibiose_ext->melB Transport melibiose_int Melibiose (intracellular) melA α-Galactosidase (MelA) melibiose_int->melA Hydrolysis melR MelR (Activator) melibiose_int->melR Induces galactose Galactose glycolysis Glycolysis galactose->glycolysis glucose Glucose glucose->glycolysis fermentation_products Fermentation Products (e.g., Ethanol, Organic Acids) glycolysis->fermentation_products melB->melibiose_int melA->galactose melA->glucose mel_operon mel Operon mel_operon->melB mel_operon->melA melR->mel_operon Activates

Melibiose fermentation pathway in bacteria.
Sucrose Fermentation Pathway

Sucrose fermentation is often more complex, with multiple pathways sometimes co-existing in the same bacterium. In E. coli, for instance, two primary systems are the Scr and Csc pathways. The Csc pathway involves a non-PTS (phosphoenolpyruvate-dependent phosphotransferase system) sucrose-H+ symporter (CscB) for uptake, followed by hydrolysis by invertase (CscA) into glucose and fructose. The Scr pathway, on the other hand, is a PTS system that transports and phosphorylates sucrose simultaneously.

Sucrose_Fermentation_Csc sucrose_ext Sucrose (extracellular) cscB Sucrose Permease (CscB) sucrose_ext->cscB Transport sucrose_int Sucrose (intracellular) cscA Invertase (CscA) sucrose_int->cscA Hydrolysis cscR CscR (Repressor) sucrose_int->cscR Inactivates glucose Glucose glycolysis Glycolysis glucose->glycolysis fructose Fructose fructose->glycolysis fermentation_products Fermentation Products (e.g., Ethanol, Organic Acids) glycolysis->fermentation_products cscB->sucrose_int cscA->glucose cscA->fructose csc_operon csc Operon csc_operon->cscB csc_operon->cscA cscR->csc_operon Represses

Sucrose fermentation via the Csc pathway.

Experimental Protocols

Accurate comparison of fermentation performance relies on robust and standardized experimental protocols. Below are outlines for key experiments.

Bacterial Growth Curve Determination

This protocol is used to monitor the growth of bacteria in the presence of the carbohydrate of interest.

Workflow:

Growth_Curve_Workflow inoculation Inoculate sterile broth with single bacterial colony incubation Incubate at optimal temperature with shaking inoculation->incubation sampling Aseptically withdraw aliquots at regular time intervals incubation->sampling od_measurement Measure Optical Density (OD) at 600 nm sampling->od_measurement plotting Plot OD600 vs. Time od_measurement->plotting growth_curve Generate Bacterial Growth Curve plotting->growth_curve

Workflow for bacterial growth curve determination.

Methodology:

  • Media Preparation: Prepare a suitable basal medium (e.g., M9 minimal medium) supplemented with either melibiose or sucrose as the sole carbon source at a defined concentration (e.g., 2% w/v).

  • Inoculation: Inoculate the media with a fresh overnight culture of the desired bacterial strain to a starting optical density (OD600) of approximately 0.05.

  • Incubation: Incubate the cultures at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) with constant agitation.

  • Monitoring Growth: At regular intervals (e.g., every hour), aseptically remove an aliquot and measure the OD600 using a spectrophotometer.

  • Data Analysis: Plot the OD600 values against time to generate a growth curve, from which the growth rate and doubling time can be calculated.[2][3]

Substrate Consumption and Product Formation Analysis by HPLC

This protocol allows for the quantification of the depletion of the initial carbohydrate and the appearance of fermentation products over time.

Methodology:

  • Sample Collection: At the same time points as the OD600 measurements, collect additional aliquots of the culture.

  • Sample Preparation: Centrifuge the aliquots to pellet the bacterial cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Analysis: Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a Bio-Rad Aminex HPX-87H column) and a refractive index (RI) detector.

    • Mobile Phase: Typically, a dilute acid solution (e.g., 0.005 M H2SO4) is used as the mobile phase.

    • Analytes: This method can simultaneously quantify sugars (melibiose, sucrose, glucose, galactose, fructose), organic acids (lactic acid, acetic acid, succinic acid), and ethanol.

  • Quantification: Determine the concentrations of the analytes by comparing the peak areas from the samples to those of known standards.

Conclusion

The fermentation of melibiose and sucrose by bacteria is a complex process with significant differences in the underlying genetics, biochemistry, and resulting fermentation performance. Sucrose is generally a more readily utilized substrate, leading to higher product yields in many engineered strains. However, the ability to ferment melibiose is an important characteristic for bacteria in specific ecological niches and for the utilization of certain biomass feedstocks. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these fermentation processes, enabling researchers to make informed decisions in their respective fields.

Disclaimer: As noted, due to the limited availability of research specifically on this compound fermentation, this guide uses melibiose as a primary analogue. The metabolic pathways and fermentation characteristics are expected to be similar but may not be identical. Further research into this compound metabolism by bacteria is warranted.

References

Melibiulose vs. Lactulose: A Comparative Analysis of Prebiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential effects of two prominent disaccharides on gut microbiota and metabolic output, providing researchers, scientists, and drug development professionals with a comprehensive guide to their prebiotic activities.

This guide offers an objective comparison of the prebiotic potential of melibiulose and lactulose (B1674317), two disaccharides with distinct structural and metabolic fates within the human gut. By examining their impact on beneficial microbial populations, the production of short-chain fatty acids (SCFAs), and the underlying metabolic pathways, this document serves as a critical resource for the development of targeted gut health interventions.

Executive Summary

Both this compound and lactulose are non-digestible carbohydrates that exert prebiotic effects by selectively stimulating the growth of beneficial gut bacteria. Lactulose, a synthetic disaccharide composed of galactose and fructose, is extensively studied and recognized for its potent bifidogenic activity, leading to a significant increase in Bifidobacterium populations. Its fermentation primarily yields high concentrations of acetate (B1210297). This compound, a naturally occurring disaccharide of galactose and glucose, also promotes the growth of beneficial microbes, notably Bifidobacterium and Lactobacillus. Emerging evidence suggests its fermentation may lead to a more balanced production of short-chain fatty acids, including both acetate and butyrate (B1204436). This comparative analysis will delve into the quantitative data supporting these observations, detail the experimental methodologies used to assess their prebiotic potential, and visualize the distinct metabolic pathways involved.

Quantitative Comparison of Prebiotic Activity

The following tables summarize key quantitative data from in vitro fermentation studies, providing a side-by-side comparison of the effects of this compound and lactulose on gut microbiota and SCFA production.

Table 1: Impact on Key Gut Microbial Genera

PrebioticTarget MicrobeChange in PopulationReference Study
This compound BifidobacteriumPromoted growth in all fecal pools[1]
LactobacillusIncreased by 3.7-fold in soymilk fermentation[2]
Lactulose BifidobacteriumSignificantly increased populations[3]
LactobacillusEnhanced proliferation[4]
Pathogenic Bacteria (e.g., certain clostridia)Inhibited growth[4]

Table 2: Short-Chain Fatty Acid (SCFA) Production Profile

PrebioticTotal SCFA ProductionAcetatePropionateButyrateReference Study
This compound -Prevalent-Prevalent[1]
Lactulose 471 (± 12) mmol (at 5 g/day after 120h)[4]Main SCFA produced[4]-Increased via cross-feeding[4][4]
Increased acetate and lactate (B86563) production[5]Increased--[5]

Note: Quantitative data for this compound SCFA production is less abundant in the literature compared to lactulose. The table reflects the currently available qualitative and semi-quantitative findings.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this section details standardized methodologies for in vitro fermentation studies used to assess the prebiotic activity of this compound and lactulose.

In Vitro Fecal Fermentation Protocol

This protocol is designed to simulate the conditions of the human colon to study the fermentation of prebiotics by the gut microbiota.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution. This process is carried out in an anaerobic chamber to maintain the viability of obligate anaerobic bacteria.

2. Fermentation Medium:

  • A basal medium mimicking the nutrient environment of the colon is prepared. This typically includes peptone water, yeast extract, and salts.

  • The prebiotic substrate (this compound or lactulose) is added to the basal medium at a final concentration of 1-2% (w/v). A control medium with no added carbohydrate and a positive control with a well-characterized prebiotic like inulin (B196767) are also prepared.

3. Fermentation Process:

  • The fecal slurry is inoculated into the fermentation medium at a ratio of 1:10 (v/v).

  • The cultures are incubated anaerobically at 37°C for a period of 24-48 hours.

  • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

4. Analysis:

  • Microbial Population Analysis: Changes in the composition of the gut microbiota are assessed using techniques such as 16S rRNA gene sequencing or quantitative PCR (qPCR) to quantify specific bacterial groups like Bifidobacterium and Lactobacillus.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the fermentation broth are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • pH Measurement: The pH of the fermentation medium is monitored throughout the incubation period as an indicator of acid production.

Signaling Pathways and Metabolic Mechanisms

The prebiotic effects of this compound and lactulose are a direct result of their metabolism by specific gut bacteria. The following diagrams illustrate the key metabolic pathways involved.

Melibiulose_Metabolism cluster_extracellular Extracellular Space cluster_bifido Bifidobacterium cell This compound This compound Melibiulose_in This compound This compound->Melibiulose_in Transport alpha_Galactosidase α-Galactosidase Melibiulose_in->alpha_Galactosidase Galactose Galactose alpha_Galactosidase->Galactose Hydrolysis Glucose Glucose alpha_Galactosidase->Glucose Hydrolysis Bifid_Shunt Bifid Shunt Galactose->Bifid_Shunt Glucose->Bifid_Shunt Acetate Acetate Bifid_Shunt->Acetate Lactate Lactate Bifid_Shunt->Lactate

This compound metabolism in Bifidobacterium.

Lactulose_Metabolism cluster_extracellular Extracellular Space cluster_bifido Bifidobacterium cell Lactulose Lactulose Lactulose_in Lactulose Lactulose->Lactulose_in Transport beta_Galactosidase β-Galactosidase Lactulose_in->beta_Galactosidase Galactose Galactose beta_Galactosidase->Galactose Hydrolysis Fructose Fructose beta_Galactosidase->Fructose Hydrolysis Bifid_Shunt Bifid Shunt Galactose->Bifid_Shunt Fructose->Bifid_Shunt Acetate Acetate Bifid_Shunt->Acetate Lactate Lactate Bifid_Shunt->Lactate

Lactulose metabolism in Bifidobacterium.
Cross-Feeding Interactions

The primary fermentation of both this compound and lactulose by bifidobacteria produces acetate and lactate. These metabolites can then be utilized by other beneficial gut bacteria, such as Faecalibacterium prausnitzii, to produce butyrate, a crucial energy source for colonocytes and a key modulator of gut health.

Cross_Feeding cluster_bifido Bifidobacterium cluster_faecal Faecalibacterium prausnitzii Prebiotic This compound or Lactulose Acetate Acetate Prebiotic->Acetate Lactate Lactate Prebiotic->Lactate Butyrate Butyrate Acetate->Butyrate Conversion Lactate->Butyrate Conversion

Metabolic cross-feeding for butyrate production.

Conclusion

Both this compound and lactulose demonstrate significant prebiotic potential, primarily through the stimulation of beneficial gut bacteria. Lactulose exhibits a well-established and potent bifidogenic effect, with its fermentation leading to high levels of acetate. This compound also promotes the growth of key probiotic genera and shows promise for a more diversified SCFA profile, including the production of butyrate.

The choice between these two prebiotics for a specific application will depend on the desired outcome. For targeted and robust stimulation of Bifidobacterium and high acetate production, lactulose is a proven candidate. This compound, on the other hand, may offer a more balanced approach to modulating the gut microbiome and its metabolic output, warranting further investigation to quantify its SCFA production and elucidate its full range of health benefits. This comparative guide provides a foundational understanding to aid researchers and developers in making informed decisions for future prebiotic-based therapeutic and functional food development.

References

A Comparative Guide to Purity Assessment of Synthetic Melibiulose Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic compounds like Melibiulose is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of synthetic this compound, supported by experimental protocols and data presentation.

Introduction to this compound and Purity Assessment

This compound is a ketose disaccharide that plays a role in various biological processes. In its synthetic form, ensuring high purity is paramount for its use in research and potential therapeutic applications. Impurities can arise from starting materials, side reactions, or degradation products, potentially leading to erroneous experimental outcomes. Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic molecules, including carbohydrates.[1][2]

Quantitative NMR (qNMR) for Purity Assessment of this compound

Quantitative NMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] This allows for the precise quantification of a substance, often by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.[3]

Advantages of qNMR:

  • Primary Ratio Method: qNMR is recognized as a primary ratio method of measurement, meaning it can provide a direct measurement of the analyte-to-standard ratio without the need for a structurally identical reference standard for the analyte itself.[5][6]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, allowing for the simultaneous confirmation of the target molecule's identity and the detection of impurities.[3][7]

  • Versatility: It is a non-destructive technique applicable to a wide range of organic molecules.

  • High Precision: Modern qNMR methods can achieve high levels of precision, with relative standard deviations often below 1% under optimized conditions.[1]

Comparison of Analytical Techniques for Purity Assessment

While qNMR offers significant advantages, other techniques are also employed for carbohydrate analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.

Technique Principle Advantages Disadvantages Information Provided
qNMR Signal intensity is proportional to the number of nuclei.High precision and accuracy; provides structural information; non-destructive; can be a primary method.[1][3]Lower sensitivity compared to MS; potential for signal overlap in complex mixtures.[8]Absolute or relative purity, structural confirmation, impurity identification.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.High sensitivity and resolution; well-established for routine analysis.[9][10]Requires a reference standard for each compound to be quantified; destructive.[3]Relative purity (area percent), separation of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely high sensitivity; provides molecular weight information.[11]Can be difficult to quantify without isotopic labeling; provides limited structural information on its own.Molecular weight confirmation, detection of trace impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Requires derivatization for non-volatile sugars like this compound; destructive.[10]Purity of volatile derivatives, separation of isomers.
Colorimetric Methods (e.g., Anthrone Test) Chemical reaction produces a colored product, the intensity of which is measured.Simple, rapid, and inexpensive for total carbohydrate estimation.[10][12][]Non-specific; does not distinguish between different sugars; provides no information on individual impurities.[10]Total carbohydrate content.

Experimental Protocol: Purity Assessment of this compound by ¹H-qNMR

This protocol outlines the key steps for determining the purity of a synthetic this compound sample using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • Synthetic this compound sample

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone) of known purity (>99.5%)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • High-precision analytical balance

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthetic this compound sample into a clean vial.

  • Accurately weigh a similar amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent (D₂O).

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[4]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30 seconds is often sufficient for quantitative accuracy).[3]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>150:1 for the signals used in the calculation).[7]

  • Acquisition Time: A minimum of 3 seconds is recommended.[3]

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum manually.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. Select signals that are unique to each compound.

5. Purity Calculation: The purity of the this compound sample (P_sample) is calculated using the following formula:

Purity (% w/w) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I_sample, I_std: Integral values for the sample and internal standard signals.

  • N_sample, N_std: Number of protons corresponding to the integrated signals of the sample and standard.

  • MW_sample, MW_std: Molecular weights of the sample and standard.

  • m_sample, m_std: Masses of the sample and standard.

  • P_std: Purity of the internal standard.

Data Presentation: Example qNMR Purity Calculation for this compound

Parameter This compound (Sample) Maleic Acid (Standard)
Mass (m) 10.25 mg8.50 mg
Molecular Weight (MW) 342.30 g/mol 116.07 g/mol
Selected Signal Integral (I) 1.552.00
Number of Protons (N) 1 (anomeric proton)2 (vinylic protons)
Purity of Standard (P_std) -99.8%
Calculated Purity (P_sample) 98.9% -

Visualizations

The following diagrams illustrate the experimental workflow for qNMR and a comparison with alternative methods.

G Experimental Workflow for qNMR Purity Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Weigh Sample weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in D₂O weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire ¹H-NMR Spectrum transfer->nmr ft Fourier Transform nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate purity Calculate Purity integrate->purity G Comparison of Purity Assessment Methods cluster_main cluster_quant Quantitative & Structural cluster_sep Separation-Based (Quantitative) cluster_qual Qualitative / Semi-Quantitative Purity Purity Assessment of this compound qNMR qNMR Purity->qNMR HPLC HPLC Purity->HPLC GC GC Purity->GC MS Mass Spec Purity->MS Colorimetry Colorimetry Purity->Colorimetry qNMR->HPLC Orthogonal

References

Enzyme Cross-Reactivity with Melibiulose and Other Disaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of key enzymes with melibiulose and other common disaccharides, namely sucrose (B13894) and lactose (B1674315). The information presented herein is intended to support research and development efforts in fields requiring an understanding of enzyme specificity, including drug development, biocatalysis, and food science. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key concepts.

Introduction to Enzyme Specificity and Cross-Reactivity

Enzyme specificity is a fundamental concept in biochemistry, describing the ability of an enzyme to catalyze a specific reaction with a particular substrate. However, this specificity is not always absolute. Cross-reactivity occurs when an enzyme can bind to and catalyze a reaction with substrates other than its primary substrate, often due to structural similarities between the molecules. Understanding the cross-reactivity of enzymes with various sugars is crucial for predicting off-target effects in drug development, optimizing industrial biocatalytic processes, and ensuring the quality and safety of food products.

This guide focuses on two key enzymes: α-galactosidase and invertase . α-Galactosidase is known for its role in hydrolyzing terminal α-D-galactosyl residues from galacto-oligosaccharides, with melibiose (B213186) being a natural substrate. Invertase primarily catalyzes the hydrolysis of sucrose but has been shown to exhibit activity on other substrates like raffinose (B1225341), from which this compound can be produced[1].

Data Presentation: Comparative Enzyme Kinetics

Table 1: Kinetic Parameters of α-Galactosidases with Various Substrates

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Reference
Aspergillus nigerp-Nitrophenyl-α-D-galactopyranoside (pNPGal)1.89Not Specified[1]
Aspergillus fumigatusp-Nitrophenyl-α-D-galactopyranoside (pNPGal)0.3Not Specified
Aspergillus sp. D-23p-Nitrophenyl-α-D-galactopyranoside (pNPGal)0.9831.587 (μmol/mL/min)[2]
Lactobacillus plantarum HF571129 (β-galactosidase)o-Nitrophenyl-β-D-galactopyranoside (ONPG)6.644147.5[3]
Lactobacillus plantarum HF571129 (β-galactosidase)Lactose23.2810.88[3]

Note: Data for α-galactosidase activity on its natural substrate melibiose and cross-reactivity with sucrose and lactose are often presented as relative activities rather than specific Km and Vmax values. For instance, one study noted that an α-galactosidase from Aspergillus niger hardly liberated galactose from melibiose, indicating low activity compared to the artificial substrate pNPGal[4]. Another study on β-galactosidase from Neisseria showed no hydrolysis of α-galactosides like melibiose[5].

Table 2: Kinetic Parameters of Invertases with Various Substrates

Enzyme SourceSubstrateKm (mM)VmaxReference
Saccharomyces cerevisiae MTCC 170Sucrose0.6894 (mg/mL)0.3201 (μmol/min/mg)[6]
Commercial Yeast InvertaseSucrose241 (mM/min)
Schizosaccharomyces pombe HSucrose20.6770.27 (mM/min)[7]
Schizosaccharomyces pombe LSucrose11.3658.24 (mM/min)[7]
Microbacterium trichothecenolyticum (InvDz13)Sucrose4.5504 (s⁻¹)[8]
Microbacterium trichothecenolyticum (InvDz13)Raffinose229 (U/mg)Not Specified[2][9][10]
Gongronella sp. w5 (GspInv)Sucrose8.75,100 (s⁻¹)[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two key assays frequently used to determine enzyme activity and cross-reactivity with disaccharides.

α-Galactosidase Activity Assay using p-Nitrophenyl-α-D-galactopyranoside (pNPGal)

This assay utilizes an artificial chromogenic substrate, pNPGal, which releases p-nitrophenol upon hydrolysis by α-galactosidase. The amount of p-nitrophenol can be quantified spectrophotometrically.

Materials:

  • α-Galactosidase enzyme solution

  • p-Nitrophenyl-α-D-galactopyranoside (pNPGal) solution (e.g., 10 mM)

  • Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 4.5-5.5)

  • Sodium carbonate solution (e.g., 0.5 M or 1 M) for stopping the reaction

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the sodium acetate buffer and the pNPGal solution.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 40-50°C).

  • Initiate the reaction by adding a known amount of the α-galactosidase enzyme solution.

  • Incubate the reaction for a specific time (e.g., 10-15 minutes).

  • Stop the reaction by adding the sodium carbonate solution. This will also develop the yellow color of the p-nitrophenolate ion.

  • Measure the absorbance of the solution at 405-420 nm using a spectrophotometer.

  • A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.

  • The amount of p-nitrophenol released can be calculated from a standard curve prepared with known concentrations of p-nitrophenol.

  • One unit of α-galactosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

Invertase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This method is used to quantify the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose by invertase. The DNS reagent reacts with reducing sugars in an alkaline solution to produce a colored compound.

Materials:

  • Invertase enzyme solution

  • Sucrose solution (e.g., 200 mM)

  • Citrate-phosphate buffer (e.g., 50 mM, pH 6.5)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Rochelle salt (potassium sodium tartrate) solution (optional, to stabilize the color)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the citrate-phosphate buffer and the sucrose solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the invertase (e.g., 35°C)[2].

  • Start the reaction by adding the invertase enzyme solution.

  • Incubate for a defined period (e.g., 5 minutes)[2].

  • Terminate the reaction by adding the DNS reagent and heating the mixture in a boiling water bath for 5-15 minutes. This will lead to the development of a reddish-brown color.

  • Cool the tubes to room temperature.

  • Add Rochelle salt solution if necessary to stabilize the color.

  • Measure the absorbance of the solution at 540 nm.

  • A standard curve should be prepared using known concentrations of glucose or a glucose/fructose mixture to quantify the amount of reducing sugars produced.

  • One unit of invertase activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of sucrose per minute under the assay conditions[8].

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to enzyme-substrate interactions and experimental workflows.

EnzymeSubstrateSpecificity cluster_enzymes Enzymes cluster_substrates Disaccharides AlphaGal α-Galactosidase This compound This compound (Gal-α-1,6-Fru) AlphaGal->this compound Potential Cross-Reactivity (Low) Lactose Lactose (Gal-β-1,4-Glc) AlphaGal->Lactose No/Very Low Activity Melibiose Melibiose (Gal-α-1,6-Glc) AlphaGal->Melibiose Primary Substrate Invertase Invertase Invertase->this compound Potential Cross-Reactivity (via Raffinose hydrolysis) Sucrose Sucrose (Glc-α-1,2-Fru) Invertase->Sucrose Primary Substrate DNS_Assay_Workflow start Start prepare_reaction 1. Prepare Reaction Mix (Buffer + Substrate) start->prepare_reaction pre_incubate 2. Pre-incubate at Optimal Temperature prepare_reaction->pre_incubate add_enzyme 3. Add Enzyme (Start Reaction) pre_incubate->add_enzyme incubate 4. Incubate for Fixed Time add_enzyme->incubate stop_reaction 5. Add DNS Reagent & Heat incubate->stop_reaction cool 6. Cool to Room Temperature stop_reaction->cool measure_abs 7. Measure Absorbance at 540 nm cool->measure_abs end End measure_abs->end

References

Melibiulose as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, a disaccharide composed of galactose and fructose (B13574) (6-O-α-D-Galactopyranosyl-D-fructofuranose), is emerging as a potential reference standard in various analytical applications, particularly within the pharmaceutical and biotechnology sectors. As a high-quality reference material, its purity and well-defined structure are critical for the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of this compound, outlines a general experimental protocol for its quantification, and presents its biochemical properties in contrast to a more common alternative, melibiose (B213186).

While this compound is commercially available as a reference standard, it is important to note that publicly available data on its specific applications and extensive comparative studies are limited. This guide, therefore, also serves to highlight the current landscape and underscore the need for further validation studies.

Biochemical Properties: this compound vs. Melibiose

A key distinction lies in the monosaccharide composition of this compound and its isomer, melibiose. This compound is formed from galactose and fructose, whereas melibiose consists of galactose and glucose. This structural difference influences their biochemical properties and potential roles in biological systems and analytical methods.

PropertyThis compoundMelibiose
Composition Galactose + FructoseGalactose + Glucose
IUPAC Name 6-O-α-D-Galactopyranosyl-D-fructofuranoseα-D-Galactopyranosyl-(1→6)-D-glucopyranose
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁
Molar Mass ~342.3 g/mol ~342.3 g/mol
Biological Significance Limited data available. Potential substrate for specific enzymes.Substrate for α-galactosidase, used in microbiological differentiation media.
Commercial Availability as Standard Available for pharmaceutical testing.Widely available as an analytical standard.

Experimental Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for the quantification of this compound using HPLC with refractive index detection (RID), a common method for carbohydrate analysis. This protocol should be optimized for specific applications.

Objective: To determine the concentration of a this compound sample using an external standard calibration.

Materials:

  • This compound reference standard

  • This compound sample of unknown concentration

  • Reagent-grade water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • 0.22 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index detector (RID)

  • Carbohydrate analysis column (e.g., Amino or Aminex column)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of the this compound reference standard.

    • Dissolve the standard in a precise volume of mobile phase (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

  • Sample Preparation:

    • Dissolve the unknown this compound sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate carbohydrate analysis column.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved on the RID.

    • Inject a fixed volume of each calibration standard and the unknown sample onto the column.

    • Record the chromatograms and the peak retention times and areas.

  • Data Analysis:

    • Plot a calibration curve of the peak area versus the concentration of the this compound standards.

    • Determine the concentration of the unknown this compound sample by interpolating its peak area on the calibration curve.

Visualizations

Validation_Workflow cluster_prep Standard Preparation cluster_method Method Development cluster_validation Validation & Comparison A Procure High-Purity This compound Standard B Characterize Standard (e.g., NMR, MS) A->B Purity Confirmation C Prepare Stock & Working Solutions B->C Quantification F Linearity & Range Determination C->F D Select Analytical Technique (e.g., HPLC) E Optimize Method Parameters D->E Optimization E->F G Accuracy & Precision Assessment F->G H Comparison with Alternative Standards G->H

Workflow for Validating a Carbohydrate Reference Standard.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Galactose-Specific Receptor This compound->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Kinase_A Kinase A Signal_Transduction->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Phosphorylation Gene_Expression Target Gene Expression TF->Gene_Expression Regulation

Comparative Metabolic Profiling of Cells Grown on Melibiulose vs. Glucose: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The choice of a carbon source in cell culture media profoundly influences cellular metabolism, impacting everything from growth rates and protein production to cellular signaling and stress responses. While glucose is the most conventionally used carbohydrate, exploring alternatives is crucial for understanding metabolic flexibility and identifying novel therapeutic targets.

Melibiulose is a disaccharide composed of galactose and fructose (B13574).[1][2] Upon cellular uptake and hydrolysis, it is expected to release these two monosaccharides. Their metabolic fates diverge significantly from that of glucose, which is metabolized via the canonical glycolytic pathway. Fructose metabolism, for instance, bypasses the primary rate-limiting step of glycolysis, leading to a rapid and unregulated influx of carbons into downstream pathways.[3][4] Galactose is converted to glucose-6-phosphate through the Leloir pathway.[5][6]

This guide outlines the hypothesized metabolic shifts when cells are cultured in this compound compared to glucose, providing a framework for designing and interpreting related metabolomics experiments.

Hypothetical Comparative Metabolic Data

The following table summarizes the expected quantitative differences in key metabolic pathways and intermediates between cells grown on this compound and those grown on glucose. These shifts are predicted based on the distinct metabolic routes of glucose, galactose, and fructose.

Metabolic PathwayKey Metabolite / ProcessExpected Outcome: this compound vs. GlucoseRationale
Glycolysis Glycolytic FluxIncreasedThe fructose component of this compound bypasses the phosphofructokinase-1 (PFK-1) regulatory step, leading to a more rapid, unregulated flow of carbons through lower glycolysis.[6][7]
Glucose-6-Phosphate (G6P)LowerGlucose is directly phosphorylated to G6P. The galactose from this compound is converted to G6P, but fructose is not, resulting in a potentially lower steady-state level of G6P itself.[5]
Fructose-1-Phosphate (F1P)Significantly HigherFructose is directly phosphorylated by fructokinase to F1P, a metabolite not prominently formed during glucose metabolism.[5][8]
Dihydroxyacetone Phosphate (B84403) (DHAP) & Glyceraldehyde-3-Phosphate (G3P)HigherF1P is cleaved into DHAP and glyceraldehyde, which is then phosphorylated to G3P, increasing the pool of these triose phosphates.[8]
Lactate (B86563) ProductionIncreasedThe high, unregulated glycolytic flux from the fructose component can lead to an overflow metabolism, resulting in higher lactate production.[9]
Pentose Phosphate Pathway (PPP) NADPH / Ribose-5-PhosphatePotentially LowerThe PPP branches from G6P. With a potentially lower G6P pool as cells metabolize fructose and galactose, the flux into the PPP may be reduced compared to a glucose-only condition.[10]
TCA Cycle Citrate (B86180) / Acetyl-CoAHigherThe rapid production of glycolytic intermediates from fructose can lead to a larger pool of pyruvate (B1213749) and subsequently Acetyl-CoA, driving TCA cycle activity and citrate production.[9]
Lipid Metabolism De Novo LipogenesisSignificantly IncreasedThe unregulated influx of carbon from fructose metabolism provides abundant precursors (Acetyl-CoA and glycerol-3-phosphate) for fatty acid and triglyceride synthesis.[3][4]
Fatty Acid AccumulationHigherIncreased lipogenesis is expected to lead to greater intracellular accumulation of fatty acids.[4]
Uric Acid Metabolism Uric AcidHigherThe rapid phosphorylation of fructose to F1P by fructokinase can deplete intracellular ATP. The resulting AMP is degraded to uric acid.[11]

Detailed Experimental Protocols

This section details a standard methodology for a comparative metabolomics study to validate the hypothetical data presented above.

Objective: To identify and quantify the differential abundance of intracellular metabolites in cells cultured with this compound versus glucose.

3.1. Cell Culture

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) at a consistent density in standard glucose-containing medium and allow them to attach and grow for 24 hours.

  • Media Adaptation: Wash the cells twice with phosphate-buffered saline (PBS). Replace the standard medium with experimental media:

    • Control Medium: Basal medium supplemented with 25 mM Glucose.

    • Test Medium: Basal medium supplemented with 12.5 mM this compound (to provide an equivalent molar concentration of monosaccharide units).

  • Incubation: Culture the cells for a defined period (e.g., 24 or 48 hours) to allow for metabolic adaptation before harvesting.

3.2. Metabolite Extraction

  • Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold 0.9% saline solution to remove extracellular metabolites.

  • Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each plate.

  • Cell Scraping: Incubate the plates on a rocking platform in a cold room (4°C) for 15 minutes. Scrape the cells and transfer the cell lysate/methanol suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube. Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until analysis.

3.3. LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 100 µL) of a solvent compatible with the chromatography method (e.g., 50% acetonitrile).

  • Chromatography: Perform chromatographic separation using a high-performance liquid chromatography (HPLC) system, typically with a HILIC or reverse-phase column, to separate the metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

3.4. Data Analysis

  • Peak Picking and Alignment: Process the raw data using software like XCMS or MS-DIAL to detect metabolic features, correct retention times, and align peaks across samples.

  • Metabolite Identification: Identify metabolites by matching their accurate m/z and MS/MS fragmentation spectra against spectral libraries (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify metabolites that are significantly different between the this compound and glucose conditions.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to biochemical pathways to understand the systemic metabolic impact.

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the comparative metabolomics experiment described.

G cluster_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture_Glucose Cells + Glucose Quench Quench Metabolism (Ice-cold Saline) Culture_Glucose->Quench Culture_this compound Cells + this compound Culture_this compound->Quench Extract Metabolite Extraction (80% Methanol) Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats Statistical Analysis (PCA, Volcano Plot) DataProcessing->Stats Pathway Pathway Analysis Stats->Pathway

Caption: Workflow for comparative metabolic profiling.

4.2. Central Metabolic Pathways

This diagram illustrates the entry points of glucose, galactose, and fructose into central carbon metabolism, highlighting the key differences.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase This compound This compound Galactose Galactose This compound->Galactose Hydrolysis Fructose Fructose This compound->Fructose Galactose->G6P Leloir Pathway F1P Fructose-1-P Fructose->F1P Fructokinase F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP PFK-1 (Rate-Limiting) DHAP_G3P DHAP / G3P F16BP->DHAP_G3P F1P->DHAP_G3P Aldolase B (Bypasses PFK-1) UricAcid Uric Acid Production F1P->UricAcid Pyruvate Pyruvate DHAP_G3P->Pyruvate Lipids De Novo Lipogenesis DHAP_G3P->Lipids TCA TCA Cycle Pyruvate->TCA Pyruvate->Lipids

Caption: Entry of glucose vs. This compound components into metabolism.

References

A Researcher's Guide to the Authentication of Melibiulose Source Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the authentication of melibiulose source material, a critical step in ensuring the quality, consistency, and safety of research and drug development processes. This compound, a rare disaccharide composed of galactose and fructose (B13574), is gaining interest for its potential biological activities. As with any raw material, verifying its identity, purity, and origin is paramount. This document outlines key analytical methodologies, presents data in a comparative format, and provides detailed experimental protocols to aid in the rigorous assessment of this compound supplies.

Introduction to this compound and the Importance of Source Authentication

This compound (6-O-α-D-Galactopyranosyl-D-fructofuranose) is a structural isomer of the more common melibiose (B213186).[1] Its primary production method is through the enzymatic hydrolysis of raffinose, a trisaccharide found in various plants.[2][3][4] This enzymatic conversion, often utilizing α-galactosidase, yields melibiose and fructose. Subsequent enzymatic or chemical isomerization can then convert melibiose to this compound. Given its biological origin and multi-step synthesis, the potential for impurities is significant.

Authentication of the source material is crucial to:

  • Ensure Purity: Confirm the absence of residual starting materials (e.g., raffinose), by-products (e.g., glucose, galactose, fructose), and processing reagents (e.g., enzymes, solvents).

  • Verify Identity: Positively identify the compound as this compound and distinguish it from its isomers, primarily melibiose.

  • Maintain Consistency: Ensure lot-to-lot consistency of the material, which is vital for reproducible experimental results and reliable drug development.

  • Detect Adulteration: Identify the presence of cheaper, structurally similar sugars or other undeclared substances.[2]

This guide will focus on a multi-pronged analytical approach, combining chromatographic and spectroscopic techniques to provide a comprehensive profile of the this compound source material.

Comparative Analytical Approaches for this compound Authentication

A robust authentication strategy should not rely on a single analytical technique. The following table summarizes key methods, their principles, and the information they provide, offering a comparative overview for selecting the appropriate tests.

Analytical TechniquePrincipleInformation ProvidedPotential Adulterants/Impurities Detected
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation based on the weak acidity of carbohydrates at high pH, with sensitive detection of non-derivatized sugars.[5][6]Quantitative analysis of this compound and other carbohydrates. High-resolution separation of isomers.[7][8]Melibiose, raffinose, sucrose, glucose, galactose, fructose, other sugar syrups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[9][10][11]Unambiguous structural confirmation of this compound. Identification and quantification of impurities with distinct NMR signals.[12]Residual solvents, major sugar impurities, and structural variants.
Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS) Separation by chromatography followed by ionization and mass-to-charge ratio analysis of molecules.[13][14]Molecular weight confirmation of this compound. Identification and profiling of trace-level impurities and contaminants.[15][16]Unknown process-related impurities, degradation products, and non-carbohydrate contaminants.

Experimental Protocols

Detailed methodologies for the key recommended experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and samples being analyzed.

Quantification and Impurity Profiling by HPAEC-PAD

This method is ideal for the routine quality control of this compound, providing both quantification and a detailed profile of other carbohydrate impurities.

Instrumentation:

  • High-Performance Ion Chromatography System

  • Pulsed Amperometric Detector with a Gold Working Electrode

  • Anion-Exchange Column (e.g., Dionex CarboPac™ series)[5]

Reagents:

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Hydroxide (NaOH), 50% w/w

  • Sodium Acetate (NaOAc), Anhydrous

  • This compound Reference Standard

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 10-100 µg/mL. Filter through a 0.22 µm syringe filter.

  • Standard Preparation: Prepare a series of calibration standards of the this compound reference standard in deionized water. Also, prepare a mixed standard containing potential impurities (melibiose, raffinose, glucose, galactose, fructose) to determine their retention times.

  • Chromatographic Conditions:

    • Eluent A: Deionized Water

    • Eluent B: 100 mM NaOH

    • Eluent C: 500 mM NaOAc in 100 mM NaOH

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-20 min: 100% Eluent B

      • 20-35 min: Linear gradient to 100% Eluent C

      • 35-45 min: 100% Eluent C

      • 45-50 min: Re-equilibration with 100% Eluent B

  • Detection: Use a pulsed amperometric detection waveform suitable for carbohydrates.[5]

  • Analysis: Quantify this compound based on the calibration curve. Identify and quantify impurities by comparing their retention times and response factors to the mixed standard.

Structural Verification by NMR Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

Instrumentation:

  • NMR Spectrometer (500 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterium Oxide (D₂O)

  • This compound Sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5 mL of D₂O.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Key signals to observe include the anomeric protons and the distinct resonances of the fructose and galactose moieties.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Identify the 12 expected carbon signals and compare their chemical shifts to literature values or a reference standard.

  • 2D NMR (COSY, HSQC):

    • Run a COSY experiment to establish proton-proton correlations within each sugar ring.

    • Run an HSQC experiment to correlate each proton with its directly attached carbon. This is crucial for assigning the complex spectra of carbohydrates.[12]

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with established data for this compound to confirm its identity and stereochemistry.

Trace Impurity Analysis by LC-MS

LC-MS is highly sensitive for detecting a wide range of potential impurities at low levels.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF)

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Hydroxide (NH₄OH) or Formic Acid (HCOOH) as a mobile phase modifier

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase.

  • Chromatographic Conditions (HILIC):

    • Column: Amide-based column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% NH₄OH

    • Mobile Phase B: Acetonitrile with 0.1% NH₄OH

    • Gradient: Start with a high percentage of B and gradually increase A to elute polar compounds.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Scan Range: m/z 100-1000

    • Acquire both full scan MS and tandem MS (MS/MS) data.

  • Data Analysis:

    • Confirm the molecular weight of this compound ([M-H]⁻ or [M+Na]⁺).

    • Use the full scan data to identify the masses of any impurities.

    • Use MS/MS fragmentation patterns to help elucidate the structures of unknown impurities.[14]

Visualization of Workflows and Pathways

Diagrams illustrating the experimental workflows and the potential origin of impurities can aid in understanding the authentication process.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting This compound This compound Source Material prep Sample Preparation (Dissolution, Filtration) This compound->prep hpaec HPAEC-PAD (Quantification & Purity) prep->hpaec nmr NMR (Structural ID) prep->nmr lcms LC-MS (Impurity Profile) prep->lcms quant Quantification Table hpaec->quant spec Spectroscopic Data nmr->spec lcms->spec report Authentication Report quant->report spec->report

Caption: A typical workflow for the authentication of this compound source material.

impurity_pathway cluster_process Potential Production Pathway cluster_impurities Potential Impurities raffinose Raffinose (Starting Material) hydrolysis Enzymatic Hydrolysis (α-galactosidase) raffinose->hydrolysis imp1 Unreacted Raffinose raffinose->imp1 melibiose Melibiose hydrolysis->melibiose fructose Fructose hydrolysis->fructose imp3 Monosaccharides (Glucose, Galactose, Fructose) hydrolysis->imp3 imp4 Enzyme Residues hydrolysis->imp4 isomerization Isomerization melibiose->isomerization imp2 Melibiose (Isomer) melibiose->imp2 This compound This compound (Final Product) isomerization->this compound

References

Navigating the Analytical Landscape: A Comparative Guide to Melibiulose Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is paramount. This guide provides a comprehensive comparison of potential analytical methods for a melibiulose assay. In the absence of published inter-laboratory validation studies for this compound, this document outlines a proposed validation framework and compares the suitability of various analytical techniques for such a study.

This compound, a disaccharide composed of galactose and fructose, is of increasing interest in various biological and chemical research areas.[1][2] Robust and reliable analytical methods are crucial for its accurate quantification. An inter-laboratory validation study is the gold standard for establishing the reproducibility and transferability of an analytical method.[3][4] This guide will explore the key parameters of such a study and compare the performance of potential analytical methods.

Proposed Inter-Laboratory Validation Protocol for a this compound Assay

An inter-laboratory study assesses the precision of an analytical method when performed by different laboratories.[3][4] Key performance characteristics to be evaluated include repeatability, reproducibility, accuracy, linearity, and specificity. The following table outlines a hypothetical protocol for an inter-laboratory validation of a this compound assay.

Parameter Experimental Design Acceptance Criteria (Example)
Number of Laboratories A minimum of 5 laboratories are recommended to participate.-
Samples Three to five samples with varying concentrations of this compound, including a blank and quality control (QC) samples, should be prepared by a central facility and distributed to each laboratory.-
Repeatability (Intra-assay Precision) Each laboratory analyzes each sample in replicate (e.g., n=6) under the same operating conditions on the same day.Relative Standard Deviation (RSD) ≤ 5%
Reproducibility (Inter-assay Precision) The results from all participating laboratories for the same samples are statistically compared.RSD ≤ 15%
Accuracy Determined by spiking a known quantity of this compound standard into a blank matrix and calculating the percent recovery. This should be performed at three different concentration levels (low, medium, high).Mean recovery of 85-115%
Linearity A calibration curve is generated using a series of standards of known this compound concentrations (typically 5-7 levels).Correlation coefficient (r²) ≥ 0.99
Specificity The ability of the assay to differentiate and quantify this compound in the presence of other components, such as related sugars (e.g., melibiose, sucrose, fructose, galactose), is assessed.No significant interference from other components at the retention time or signal of this compound.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.To be determined based on the intended application of the assay.

Comparison of Potential Analytical Methods for this compound Quantification

The choice of an analytical method for a this compound assay will depend on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table compares three common analytical techniques that could be employed.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) Separation of this compound from other sample components on a stationary phase, followed by detection based on changes in the refractive index of the eluent.[5]Robust, relatively low cost, and suitable for quantifying high concentrations of sugars.Lower sensitivity and specificity compared to other methods; not suitable for gradient elution, which can limit the separation of complex mixtures.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of this compound are separated by gas chromatography and detected by mass spectrometry, which provides structural information.[7][8][9]High sensitivity and specificity; provides structural confirmation.[7]Requires derivatization of the sugar, which can be time-consuming and introduce variability.[10]
Enzymatic Assay Specific enzymes are used to break down this compound, and the resulting products are quantified, often through a colorimetric or fluorometric reaction. While no specific commercial kit for this compound is readily available, a custom assay could be developed.Potentially high specificity and can be adapted for high-throughput screening.Development of a specific and reliable enzymatic assay can be challenging and time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[11][12][13]High sensitivity, high specificity, and the ability to analyze complex mixtures without derivatization.[14]Higher cost of instrumentation and requires specialized expertise.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are example outlines for the key methods discussed.

High-Performance Liquid Chromatography (HPLC-RID) Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column (e.g., amino-based column).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: Refractive Index Detector.

  • Calibration: Prepare a series of this compound standards of known concentrations and inject them to generate a calibration curve.

  • Analysis: Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Derivatization:

    • Dry the sample completely.

    • Add a derivatization agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to convert this compound to a volatile trimethylsilyl (B98337) (TMS) derivative.

    • Incubate at a specific temperature for a set time.

  • GC-MS Conditions:

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient to separate the derivatized sugars.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM).

  • Quantification: Use a suitable internal standard for accurate quantification. Create a calibration curve using derivatized this compound standards.

Visualizing the Validation Workflow

Understanding the logical flow of an inter-laboratory validation study is essential for its successful execution.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Assay & Protocol P2 Recruit Participating Labs P1->P2 P3 Prepare & Distribute Samples P2->P3 L1 Lab 1 Analysis P3->L1 L2 Lab 2 Analysis P3->L2 L_dots ... P3->L_dots Ln Lab n Analysis P3->Ln A1 Collect & Compile Data L1->A1 L2->A1 L_dots->A1 Ln->A1 A2 Statistical Analysis (Repeatability, Reproducibility, Accuracy) A1->A2 A3 Generate Validation Report A2->A3 G node_rect node_rect start High Concentration? high_sensitivity High Sensitivity Required? start->high_sensitivity No hplc HPLC-RID start->hplc Yes structural_info Structural Confirmation Needed? high_sensitivity->structural_info No lcms LC-MS high_sensitivity->lcms Yes gcms GC-MS structural_info->gcms Yes enzymatic Enzymatic Assay structural_info->enzymatic No

References

Safety Operating Guide

Proper Disposal of Melibiulose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Melibiulose

This compound, a disaccharide composed of galactose and fructose, is a common carbohydrate used in various research and development applications. While it is not classified as a hazardous substance, proper disposal is crucial to maintain a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring alignment with standard laboratory safety protocols.

Chemical and Physical Properties

This compound shares structural and chemical similarities with melibiose, another non-hazardous disaccharide. Understanding these properties is essential for appropriate handling and disposal.

PropertyThis compoundMelibiose
Chemical Formula C₁₂H₂₂O₁₁[1][2]C₁₂H₂₂O₁₁[3][4][5]
Molar Mass 342.30 g/mol [2][5]342.30 g/mol [4][5]
Appearance Not specified, but likely a white powder similar to other sugars.White powder/solid[3]
Solubility Soluble in water.Soluble in water.[4][6]
Hazard Classification Not classified as hazardous.Considered nonhazardous according to GHS classifications.[6]

Pre-Disposal Safety and Handling

Although this compound is considered non-hazardous, prudent laboratory practices should always be observed.[6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves, when handling this compound powder to prevent eye and skin irritation.[3][7]

  • Spill Management: In the event of a spill, sweep up the solid material and place it in a sealed container for disposal.[3][6] Ventilate the area and wash the spill site after material pickup is complete.[6]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents.[7] The shelf life is generally indefinite if stored properly.[6]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is contaminated with other hazardous materials. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.

1. Uncontaminated Solid this compound:

  • Step 1: Containerization: Place the uncontaminated, solid this compound waste into a securely sealed, clearly labeled container.

  • Step 2: Disposal Route: Based on institutional guidelines, this waste may be eligible for disposal in the regular laboratory trash.[8]

2. Uncontaminated Aqueous Solutions of this compound:

  • Step 1: Dilution: Dilute the this compound solution with a generous amount of water.

  • Step 2: Sewer Disposal: If permitted by your institution, flush the diluted solution down the sanitary sewer with copious amounts of water.[9][10] Do not empty undiluted solutions into drains.[3]

3. Contaminated this compound:

  • Step 1: Hazard Assessment: Identify the contaminant (e.g., hazardous chemical, biological material).

  • Step 2: Segregation and Labeling: Segregate the contaminated this compound waste based on the nature of the contaminant. Label the waste container clearly with all chemical components.

  • Step 3: Hazardous Waste Disposal: Dispose of the waste in accordance with your institution's procedures for the specific class of hazardous waste identified. For instance, if mixed with a flammable solvent, it should be disposed of as flammable organic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Melibiulose_Disposal_Workflow start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated is_solid Is the waste solid? is_contaminated->is_solid No hazardous_waste Segregate and label by contaminant. Follow institutional guidelines for hazardous chemical waste disposal. is_contaminated->hazardous_waste Yes solid_disposal Package in a sealed container. Dispose of in regular laboratory trash is_solid->solid_disposal Yes aqueous_disposal Dilute with ample water. Dispose of via sanitary sewer is_solid->aqueous_disposal No (Aqueous) end_note *Always confirm disposal route with institutional and local regulations. solid_disposal->end_note aqueous_disposal->end_note

Caption: this compound Disposal Decision Workflow.

By following these procedures and the accompanying workflow, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Handling of Melibiulose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

While Melibiulose is not considered a hazardous substance, prudent laboratory practices should always be observed.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety during handling.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][3]Protects eyes from potential splashes or airborne dust particles.[4][5]
Hand Protection Disposable nitrile gloves.[3][4]Provides a barrier against skin contact.[4] Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing.[3]
Body Protection A standard laboratory coat.[4][6]Protects clothing and skin from spills and contamination.[5]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[2][7]An effective dust mask should be considered if handling large quantities or if dust generation is significant.[7][8]

Procedural Guidance for Safe Handling and Disposal

1. Engineering Controls and Work Practices:

  • Work in a well-ventilated area to minimize dust accumulation.[9]

  • Use adequate ventilation to keep airborne concentrations low.[9]

  • Avoid generating dust during handling.[8]

  • When handling, do not eat, drink, or smoke.[8]

  • Wash hands thoroughly after handling the substance.[9]

2. Handling and Storage:

  • Handling:

    • Before handling, ensure all required PPE is correctly worn.

    • Minimize the creation of dust when transferring the powder.

    • Use a chemical fume hood if there is a potential for significant aerosolization.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

    • Keep away from strong oxidizing agents, as they are incompatible materials.[2]

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation persists.[1][9]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1][10]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][9]

4. Accidental Release Measures:

  • Minor Spills:

    • Wear appropriate PPE.

    • Sweep up the spilled solid material, avoiding dust generation.[8]

    • Place the material into a suitable, labeled container for disposal.[8]

    • Clean the spill area with a damp cloth.

  • Major Spills:

    • Evacuate the area.

    • Increase ventilation.

    • Follow the minor spill procedure with the addition of respiratory protection if necessary.

5. Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Uncontaminated this compound can typically be disposed of as non-hazardous waste.

  • Contaminated material or containers should be treated as chemical waste and disposed of through an approved waste disposal facility.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill/Disposal A Assess Hazards B Don PPE (Lab Coat, Gloves, Goggles) A->B C Weigh/Transfer in Ventilated Area B->C D Minimize Dust Generation C->D I Spill Occurs C->I Accidental Release E Store in Tightly Sealed Container D->E F Clean Work Area E->F G Doff PPE F->G H Wash Hands G->H K Dispose According to Regulations H->K Waste Disposal J Sweep Up and Contain I->J J->K

Caption: Workflow for the safe handling of this compound.

References

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